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  • Product: 1H-Indene-2-carboxamide
  • CAS: 16832-93-2

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 1H-Indene-2-carboxamide (CAS 16832-93-2)

For Researchers, Scientists, and Drug Development Professionals Abstract 1H-Indene-2-carboxamide, a molecule centered around the versatile indene scaffold, represents a compound of significant interest in medicinal chemi...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

1H-Indene-2-carboxamide, a molecule centered around the versatile indene scaffold, represents a compound of significant interest in medicinal chemistry and drug discovery. The carboxamide functional group is a well-established pharmacophore, known for its favorable binding interactions with various biological targets. This technical guide provides a comprehensive overview of the physicochemical properties, a plausible synthetic route, potential therapeutic applications, and safety considerations for 1H-Indene-2-carboxamide. The content herein is curated to support researchers and drug development professionals in their exploration of this and related chemical entities.

Physicochemical Properties

A foundational understanding of a compound's physicochemical properties is paramount for any research and development endeavor. These properties influence a molecule's behavior in both chemical and biological systems, impacting aspects from reaction kinetics to bioavailability.

PropertyValueSource
CAS Number 16832-93-2PubChem[1]
Molecular Formula C₁₀H₉NOPubChem[1]
Molecular Weight 159.18 g/mol PubChem[1]
IUPAC Name 1H-indene-2-carboxamidePubChem[1]
SMILES C1C2=CC=CC=C2C=C1C(=O)NPubChem[1]
XLogP3-AA (Computed) 1.3PubChem[1]
Hydrogen Bond Donor Count 1PubChem[1]
Hydrogen Bond Acceptor Count 1PubChem[1]
Rotatable Bond Count 1PubChem[1]

Synthesis and Spectroscopic Characterization

Proposed Synthetic Pathway

The conversion of a carboxylic acid to a primary amide can be achieved through several established methods. A common approach involves the activation of the carboxylic acid, for example, by converting it to an acid chloride, followed by reaction with ammonia.

Synthesis_Pathway cluster_0 Step 1: Acid Chloride Formation cluster_1 Step 2: Amidation Indene_Carboxylic_Acid 1H-Indene-2-carboxylic acid Indene_Acid_Chloride 1H-Indene-2-carbonyl chloride Indene_Carboxylic_Acid->Indene_Acid_Chloride Toluene, Reflux SOCl2 Thionyl Chloride (SOCl₂) Indene_Carboxamide 1H-Indene-2-carboxamide Indene_Acid_Chloride->Indene_Carboxamide DCM or THF Ammonia Ammonia (NH₃)

Caption: Proposed two-step synthesis of 1H-Indene-2-carboxamide.

Experimental Protocol (General Method)

Step 1: Synthesis of 1H-Indene-2-carbonyl chloride

  • To a solution of 1H-indene-2-carboxylic acid (1 equivalent) in anhydrous toluene, add thionyl chloride (1.2 equivalents) dropwise at 0 °C under an inert atmosphere.

  • The reaction mixture is then heated to reflux and maintained for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, the excess thionyl chloride and toluene are removed under reduced pressure to yield the crude 1H-indene-2-carbonyl chloride, which can be used in the next step without further purification.

Step 2: Synthesis of 1H-Indene-2-carboxamide

  • The crude 1H-indene-2-carbonyl chloride is dissolved in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • The solution is cooled to 0 °C, and an excess of aqueous ammonia is added dropwise with vigorous stirring.

  • The reaction is allowed to warm to room temperature and stirred for an additional 1-2 hours.

  • The reaction mixture is then quenched with water and the organic layer is separated.

  • The aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

  • The crude product can be purified by recrystallization or column chromatography to afford 1H-Indene-2-carboxamide.

Expected Spectroscopic Data

Based on the structure of 1H-Indene-2-carboxamide and data from its carboxylic acid precursor, the following spectral characteristics are anticipated:

  • ¹H NMR: The spectrum would be expected to show signals corresponding to the aromatic protons of the indene ring system, a singlet for the vinylic proton, a singlet for the methylene protons, and broad singlets for the amide protons.

  • ¹³C NMR: The spectrum should display resonances for the aromatic carbons, the vinylic carbons, the methylene carbon, and a characteristic downfield signal for the carbonyl carbon of the amide. A ¹³C NMR spectrum for the parent compound is available on PubChem.[1]

  • FT-IR: Key vibrational bands would include N-H stretching (around 3300-3500 cm⁻¹), C=O stretching of the amide (around 1650-1690 cm⁻¹), and C=C stretching of the aromatic and vinylic groups (around 1450-1600 cm⁻¹).

  • Mass Spectrometry: The mass spectrum should exhibit a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (159.18 g/mol ).

Potential Biological and Therapeutic Applications

The indene scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[2] The incorporation of a carboxamide moiety further enhances the potential for biological interactions.

Alzheimer's Disease

Recent research has highlighted the potential of indene carboxamide derivatives as multi-targeted agents for the treatment of Alzheimer's disease.[3][4] The cholinergic hypothesis of Alzheimer's suggests that a decline in the neurotransmitter acetylcholine (ACh) contributes to the cognitive deficits observed in patients.[5] One therapeutic strategy is to inhibit the enzymes that break down ACh, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).[5][6]

Studies on 5,6-dimethoxy-1H-indene-2-carboxamides have shown that these compounds can exhibit inhibitory activity against both AChE and BuChE.[4] Furthermore, some derivatives have demonstrated the ability to inhibit the aggregation of amyloid-beta (Aβ) peptides, another key pathological hallmark of Alzheimer's disease.[4]

Alzheimers_Mechanism IndeneCarboxamide 1H-Indene-2-carboxamide (and derivatives) AChE_BuChE AChE & BuChE IndeneCarboxamide->AChE_BuChE Inhibition Abeta_Aggregation Amyloid-β Aggregation IndeneCarboxamide->Abeta_Aggregation Inhibition ACh_degradation Acetylcholine Degradation AChE_BuChE->ACh_degradation ACh_levels Increased Acetylcholine Levels Neuroprotection Potential Neuroprotection & Symptom Alleviation ACh_levels->Neuroprotection Plaque_Formation Amyloid Plaque Formation Abeta_Aggregation->Plaque_Formation

Caption: Potential dual mechanism of action for indene carboxamides in Alzheimer's disease.

Anticancer Activity

The indene core is also found in compounds with potential anticancer properties. While direct studies on 1H-Indene-2-carboxamide are limited, related indene derivatives have been investigated for their ability to sensitize cancer cells to proteasome inhibitors, a class of drugs used in cancer therapy.

Safety and Handling

As with any chemical substance, proper safety precautions should be observed when handling 1H-Indene-2-carboxamide. While a specific safety data sheet (SDS) for this compound is not widely available, information from related compounds, such as 1H-indene-2-carboxylic acid and other carboxamides, can provide guidance.

General Precautions:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses with side shields, chemical-resistant gloves, and a lab coat.[7][8]

  • Ventilation: Work in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust or vapors.[7]

  • Handling: Avoid contact with skin and eyes.[7] Do not ingest. Wash hands thoroughly after handling.

  • Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials.[7]

Hazard Identification (based on precursor and related compounds):

  • The precursor, 1H-indene-2-carboxylic acid, is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[9] It is reasonable to assume that 1H-Indene-2-carboxamide may have similar hazards.

Conclusion

1H-Indene-2-carboxamide is a molecule with a foundation in a biologically significant scaffold. Its potential as a multi-targeted agent, particularly in the context of neurodegenerative diseases like Alzheimer's, warrants further investigation. This guide provides a starting point for researchers by consolidating key physicochemical data, outlining a plausible synthetic strategy, and discussing potential therapeutic applications and necessary safety precautions. Further experimental work is needed to fully elucidate the biological activity, mechanism of action, and safety profile of this compound.

References

  • LibreTexts. (2023, January 22). Making Amides from Carboxylic Acids. Retrieved from [Link]

  • Google Patents. (n.d.). CN101318887B - Method for preparing indene compounds.
  • PubChem. (n.d.). 1H-Indene-2-carboxylic acid. Retrieved from [Link]

  • Aalto Research Portal. (2023, January 1). Indene-Derived Hydrazides Targeting Acetylcholinesterase Enzyme in Alzheimer's: Design, Synthesis, and Biological Evaluation. Retrieved from [Link]

  • PubChem. (n.d.). 1H-Indene-2-carboxamide. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Design, synthesis and biological activity of 1H-indene-2-carboxamides as multi-targeted anti-Alzheimer agents. Retrieved from [Link]

  • PubMed Central (PMC). (2022, December 28). Indene-Derived Hydrazides Targeting Acetylcholinesterase Enzyme in Alzheimer's: Design, Synthesis, and Biological Evaluation. Retrieved from [Link]

  • Google Patents. (n.d.). CN106397198A - Preparation method of 5-chloro-2,3-dihydro-2-hydroxy-1-oxo-1H-indene-2-carboxylic acid methyl ester.
  • RSC Publishing. (n.d.). Synthesis of amides directly from carboxylic acids and hydrazines. Retrieved from [Link]

  • MDPI. (2022, December 28). Indene-Derived Hydrazides Targeting Acetylcholinesterase Enzyme in Alzheimer's: Design, Synthesis, and Biological Evaluation. Retrieved from [Link]

  • Google Patents. (n.d.). WO2019046368A1 - Indene derivatives and uses thereof.
  • ResearchGate. (n.d.). Fig. S1 1 H NMR spectrum of methyl 1H-indene-2-carboxylate (6a). Retrieved from [Link]

  • YouTube. (2025, March 25). Synthesis of Amide from Amine and Carboxylic Acid | Reaction Mechanism. Retrieved from [Link]

  • Science and Education Publishing. (n.d.). Qualitative and Quantitative Analyses of Synthesized Short-Chain Fatty Acid Phenyl Esters Using Fourier-Transform Infrared Spectroscopy. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Design, synthesis and biological activity of 1H-indene-2-carboxamides as multi-targeted anti-Alzheimer agents. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of indenes. Retrieved from [Link]

  • PubChem. (n.d.). 1H-Indole-2-carboxamide. Retrieved from [Link]

  • Beilstein Journals. (n.d.). Synthesis of 1-indanones with a broad range of biological activity. Retrieved from [Link]

  • ResearchGate. (2025, August 6). One-Pot Synthesis of Amides from Carboxylic Acids Activated Using Thionyl Chloride. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information Synthesis of a Versatile 1H-indene-3-carboxylate Scaffold Enabled by Visible- Light Promoted Wolff Rearra. Retrieved from [Link]

  • PubMed Central (PMC). (2017, September 15). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR Spectra of 1,2-Phenylenediamine and the Cyclocondensation Product (KBr). Retrieved from [Link]

  • PubMed. (2022, December 28). Indene-Derived Hydrazides Targeting Acetylcholinesterase Enzyme in Alzheimer's: Design, Synthesis, and Biological Evaluation. Retrieved from [Link]

  • ResearchGate. (n.d.). Bioactive compounds with indene as the core structure. Retrieved from [Link]

  • EPA. (n.d.). 1H-Indene-5-carboxamide, 2-(4-bromo-3-hydroxy-2-quinolinyl)-N,N-diethyl-2,3-dihydro-1,3-dioxo-. Retrieved from [Link]

Sources

Exploratory

Molecular structure and weight of 1H-Indene-2-carboxamide

Executive Technical Summary 1H-Indene-2-carboxamide (CAS: 16832-93-2) is a bicyclic aromatic amide serving as a critical pharmacophore in medicinal chemistry. Structurally, it consists of a fused benzene and cyclopentadi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Technical Summary

1H-Indene-2-carboxamide (CAS: 16832-93-2) is a bicyclic aromatic amide serving as a critical pharmacophore in medicinal chemistry. Structurally, it consists of a fused benzene and cyclopentadiene ring system (the indene core) functionalized with a carboxamide group at the C2 position.

This molecule is frequently utilized as a bioisostere of indole-2-carboxamide , a privileged scaffold in drug discovery. By replacing the indole nitrogen with a methylene carbon (C1), researchers can modulate hydrogen bonding capability, lipophilicity (LogP), and metabolic stability while maintaining the planar topology required for receptor binding.

Property Value Source/Validation
Formula C₁₀H₉NOPubChem [1]
Molecular Weight 159.18 g/mol Calculated (C=12.01, H=1.008, N=14.01, O=16.[1][2]00)
Exact Mass 159.068High-Res MS Standard
CAS Registry 16832-93-2Common Chemistry [2]
LogP (Predicted) ~1.3 – 1.41XLogP3 / SIELC [3]
H-Bond Donors 1 (Amide NH₂)Lipinski Analysis
H-Bond Acceptors 1 (Carbonyl O)Lipinski Analysis

Structural Architecture & Tautomerism

The core of 1H-Indene-2-carboxamide is the indene system. Unlike naphthalene (two fused benzene rings), indene contains a non-aromatic cyclopentadiene ring fused to a benzene ring.

Tautomeric Stability (1H vs. 3H)

The "1H" designation is critical. It indicates the saturated carbon (


) is at position 1.
  • 1H-form (Thermodynamic Product): The double bond is between C2 and C3. This conjugates the double bond with the benzene ring and the carbonyl group of the amide, providing resonance stabilization.

  • 3H-form (Kinetic/Transient): If the double bond shifts to C1-C2, the conjugation is interrupted.

  • Implication: In solution, the 1H-isomer is the dominant species. However, the protons at C1 are acidic (

    
     in DMSO for unsubstituted indene) due to the formation of the aromatic indenyl anion upon deprotonation. Base-catalyzed reactions can lead to scrambling or polymerization.
    
Visualization: Structural Hierarchy

IndeneStructure Core 1H-Indene-2-carboxamide (C10H9NO) RingSystem Indene Core (Fused Benzene + Cyclopentadiene) Core->RingSystem FunctGroup Carboxamide (-CONH2) at C2 Core->FunctGroup Feature1 C1 Methylene (sp3, Acidic Protons) RingSystem->Feature1 Feature2 C2-C3 Double Bond (Conjugated) RingSystem->Feature2 Feature2->FunctGroup Resonance Stabilization

Figure 1: Structural decomposition of 1H-Indene-2-carboxamide highlighting the conjugation between the alkene and the amide.

Synthetic Fabrication Protocol

Objective: Synthesis of 1H-Indene-2-carboxamide from 1H-Indene-2-carboxylic acid. Rationale: Direct amidation of the carboxylic acid is the most robust, self-validating route. The acid chloride intermediate method is chosen over coupling reagents (EDC/HOBt) to ensure high yield and simplified purification for this specific small molecule.

Reagents & Materials
  • Precursor: 1H-Indene-2-carboxylic acid (CAS: 25177-85-9 / 14209-41-7).

  • Chlorinating Agent: Thionyl Chloride (

    
    ) or Oxalyl Chloride.
    
  • Amine Source: Ammonium Hydroxide (

    
    , 28-30%) or Ammonia gas.
    
  • Solvent: Dichloromethane (DCM) (Anhydrous).

Step-by-Step Methodology
  • Activation (Acid Chloride Formation):

    • Dissolve 1.0 eq of 1H-Indene-2-carboxylic acid in anhydrous DCM under inert atmosphere (

      
      ).
      
    • Add catalytic DMF (2-3 drops).

    • Add 1.2 eq of Oxalyl Chloride dropwise at 0°C.

    • Self-Validation Point: Observe gas evolution (

      
      , 
      
      
      
      ,
      
      
      ). Reaction is complete when bubbling ceases and solution becomes clear.
    • Mechanism: Conversion of

      
       to 
      
      
      
      .
  • Amidation (Nucleophilic Acyl Substitution):

    • Cool the solution to 0°C.

    • Slowly bubble anhydrous

      
       gas or add excess aqueous 
      
      
      
      (biphasic Schotten-Baumann conditions).
    • Causality: The nucleophilic nitrogen attacks the carbonyl carbon; the chloride leaves, forming the amide bond.

    • Stir for 2 hours at room temperature.

  • Workup & Purification:

    • Dilute with water. If biphasic, separate the organic layer.

    • Wash organic layer with saturated

      
       (removes unreacted acid) and Brine.
      
    • Dry over

      
      , filter, and concentrate in vacuo.
      
    • Recrystallization: Ethanol/Water or Toluene/Hexane is typically effective for indene amides.

Synthesis Workflow Diagram

SynthesisFlow Start Start: 1H-Indene-2-carboxylic Acid Step1 Activation: Oxalyl Chloride/DCM (Cat. DMF) Start->Step1 Inter Intermediate: Acid Chloride Step1->Inter -HCl, -CO, -CO2 Step2 Amidation: NH3 (g) or NH4OH Inter->Step2 End Product: 1H-Indene-2-carboxamide Step2->End Nucleophilic Attack

Figure 2: Synthetic pathway via acid chloride activation. This route minimizes side reactions common with coupling reagents in electron-rich systems.

Analytical Characterization & Validation

To ensure scientific integrity, the synthesized compound must be validated using the following spectral fingerprints.

Proton NMR ( H-NMR, 400 MHz, DMSO- )
  • Amide Protons: Two broad singlets (or one broad signal integrating to 2H) around

    
     7.2–7.8 ppm. These are exchangeable with 
    
    
    
    .
  • Vinylic Proton (H3): A distinctive singlet or fine doublet around

    
     7.5–7.6 ppm. This confirms the double bond is at C2-C3.
    
  • Methylene Protons (H1): A singlet integrating to 2H around

    
     3.6–3.9 ppm.
    
    • Diagnostic Check: If this signal appears as a doublet or shifts significantly, check for isomerization to the 3H-indene tautomer.

  • Aromatic Region: Multiplets for the benzene ring protons (

    
     7.1–7.5 ppm).
    
Mass Spectrometry (LC-MS)
  • Mode: ESI+ (Electrospray Ionization, Positive mode).

  • Target Ion:

    
     m/z.
    
  • Adducts: Watch for

    
     m/z.
    
Infrared Spectroscopy (FT-IR)
  • Amide I Band (C=O stretch): Strong peak at 1650–1690 cm⁻¹.

  • Amide II Band (N-H bend): ~1600–1620 cm⁻¹.

  • N-H Stretch: Doublet around 3150–3350 cm⁻¹ (primary amide).

  • Absence: No broad O-H stretch (2500–3000 cm⁻¹), confirming consumption of the carboxylic acid.

Medicinal Chemistry: Scaffold Utility

The 1H-Indene-2-carboxamide motif is a versatile scaffold in drug development, primarily used as an isostere for the indole-2-carboxamide .

Bioisosteric Rationale
  • Indole-2-carboxamide: Common in TRPV1 agonists (pain management) and antitubercular agents (MmpL3 inhibitors) [4, 5].[3]

  • Indene-2-carboxamide:

    • H-Bonding: Removes the H-bond donor (NH) of the indole ring. This is useful if the NH is a metabolic liability (glucuronidation) or if membrane permeability needs improvement by lowering PSA (Polar Surface Area).

    • Geometry: Maintains the flat, aromatic bicyclic shape required for intercalation or hydrophobic pocket binding.

Comparison Table: Indole vs. Indene
FeatureIndole-2-carboxamide1H-Indene-2-carboxamideImpact on Drug Design
Core Atom (Pos 1) Nitrogen (NH)Carbon (CH₂)Indene is more lipophilic (Higher LogP).
H-Bond Donor Yes (Indole NH)No (Ring)Indene reduces PSA; improves BBB penetration.
Acidity (pKa) ~17~20 (C1 protons)Both are weak acids; Indene C1 is reactive to strong base.
Metabolism N-oxidation / GlucuronidationBenzylic oxidationIndene avoids N-linked metabolic clearance pathways.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 85604, 1H-Indene-2-carboxamide. Retrieved from [Link]

  • CAS Common Chemistry.[1][4][5][6] 1H-Indene-2-carboxamide, CAS RN 16832-93-2.[1][7] Retrieved from [Link][1]

  • SIELC Technologies. 1H-Indene-2-carboxamide Properties and HPLC Separation. Retrieved from [Link]

  • Borgjdini, A., et al. (2025).[1][4][5][8] Indole-2-Carboxamide as an Effective Scaffold for the Design of New TRPV1 Agonists. Molecules. Retrieved from [Link]

  • Kozikowski, A. P., et al. (2013). Design, Synthesis and Evaluation of Indole-2-carboxamides with Pan Anti-mycobacterial Activity. Journal of Medicinal Chemistry. Retrieved from [Link]

Sources

Foundational

The Diverse Biological Landscape of Indene-2-Carboxamide Derivatives: A Technical Guide for Drug Discovery Professionals

Foreword: Unveiling the Therapeutic Potential of the Indene Scaffold The indene ring system, a bicyclic hydrocarbon consisting of a benzene ring fused to a cyclopentene ring, represents a privileged scaffold in medicinal...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Unveiling the Therapeutic Potential of the Indene Scaffold

The indene ring system, a bicyclic hydrocarbon consisting of a benzene ring fused to a cyclopentene ring, represents a privileged scaffold in medicinal chemistry. Its rigid yet versatile structure provides a unique three-dimensional arrangement for substituent groups, enabling precise interactions with a wide array of biological targets. When functionalized with a carboxamide moiety at the 2-position, the resulting indene-2-carboxamide derivatives unlock a remarkable spectrum of pharmacological activities. This technical guide offers an in-depth exploration of the synthesis, biological evaluation, and mechanistic insights into this promising class of compounds, providing researchers, scientists, and drug development professionals with a comprehensive resource to navigate their potential in modern therapeutics. We will delve into their significant anticancer, neuroprotective, anti-inflammatory, and antimicrobial properties, supported by detailed experimental protocols and mechanistic visualizations to empower your research and development endeavors.

I. The Indene Core: A Foundation for Diverse Biological Activity

The indene scaffold's journey in drug discovery has been marked by its role in the development of potent therapeutic agents. Its unique conformational constraints and aromatic nature allow for the strategic placement of functional groups to optimize target binding and pharmacokinetic properties. The introduction of the carboxamide group at the 2-position provides a crucial handle for hydrogen bonding interactions, a key feature in many drug-receptor binding events. This guide will explore the multifaceted biological activities stemming from this core structure, highlighting the remarkable versatility of indene-2-carboxamide derivatives.

II. Anticancer Activity: Targeting the Hallmarks of Malignancy

Indene-2-carboxamide derivatives have emerged as a compelling class of anticancer agents, with certain structural motifs exhibiting potent cytotoxicity against a range of cancer cell lines. Notably, fused polycyclic structures incorporating the indene framework have demonstrated significant promise.

A. Indeno[1,2-b]quinoline and Indeno[1,2-b]quinoxaline Derivatives: Potent Cytotoxic Agents

A significant body of research has focused on the anticancer properties of indeno[1,2-b]quinoline-6-carboxamides and indeno[1,2-b]quinoxaline derivatives. These compounds have shown remarkable potency, with some exhibiting IC50 values in the nanomolar range against various cancer cell lines. For instance, certain bis(11-oxo-11H-indeno[1,2-b]quinoline-6-carboxamides) have displayed extraordinary potencies, with IC50s as low as 0.18-1.4 nM against human Jurkat leukemia cells[1]. One particular indeno[1,2-b]quinoxaline derivative, 11-{[3-(dimethylamino)propoxy]imino}-N-[3-(dimethylamino) propyl]-11H-indeno[1,2-b]quinoxaline-6-carboxamide (10a), was found to be active against the growth of MDA-MB231, PC-3, and Huh-7 cancer cell lines with IC50 values of 0.87 µM, 0.82 µM, and 0.64 µM, respectively[2]. This compound was notably inactive against a normal human fetal lung fibroblast cell line, suggesting a degree of selectivity for cancer cells[2].

Table 1: Anticancer Activity of Selected Indeno[1,2-b]quinoxaline Derivatives [2]

CompoundCell LineIC50 (µM)Selectivity Index (SI)
10a MDA-MB-231 (Breast Cancer)0.8736.22
PC-3 (Prostate Cancer)0.8238.43
Huh-7 (Liver Cancer)0.6449.23
MRC-5 (Normal Lung Fibroblast)31.51-
10b MDA-MB-231 (Breast Cancer)<1.0-
PC-3 (Prostate Cancer)<1.0-
Huh-7 (Liver Cancer)<1.0-
10c MDA-MB-231 (Breast Cancer)<1.0-
PC-3 (Prostate Cancer)<1.0-
Huh-7 (Liver Cancer)<1.0-
B. Mechanism of Action: Induction of Apoptosis

The anticancer activity of these indene derivatives is often attributed to their ability to induce apoptosis, or programmed cell death. Mechanistic studies on compound 10a revealed that it induces cell cycle arrest at the S phase[2]. This is accompanied by the activation of caspases-3 and -7, key executioner enzymes in the apoptotic cascade. Furthermore, compound 10a was shown to increase the expression of pro-apoptotic proteins Bad and Bax, while decreasing the expression of the anti-apoptotic protein Bcl-2 and PARP[2]. This shift in the balance of pro- and anti-apoptotic proteins ultimately leads to the dismantling of the cell.

apoptosis_pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death Receptors Death Receptors DISC DISC Death Receptors->DISC Pro-Caspase-8 Pro-Caspase-8 DISC->Pro-Caspase-8 Caspase-8 Caspase-8 Pro-Caspase-8->Caspase-8 Pro-Caspase-3 Pro-Caspase-3 Caspase-8->Pro-Caspase-3 Activates Indene Derivative (10a) Indene Derivative (10a) Bax/Bad Bax/Bad Indene Derivative (10a)->Bax/Bad Upregulates Bcl-2 Bcl-2 Indene Derivative (10a)->Bcl-2 Downregulates Mitochondrion Mitochondrion Bax/Bad->Mitochondrion Promotes release of Bcl-2->Mitochondrion Inhibits Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Apaf-1 Apaf-1 Cytochrome c->Apaf-1 Apoptosome Apoptosome Apaf-1->Apoptosome Pro-Caspase-9 Pro-Caspase-9 Apoptosome->Pro-Caspase-9 Caspase-9 Caspase-9 Pro-Caspase-9->Caspase-9 Caspase-9->Pro-Caspase-3 Activates Caspase-3 Caspase-3 Pro-Caspase-3->Caspase-3 Apoptosis Apoptosis Caspase-3->Apoptosis Executes

Figure 1: Apoptotic pathway induced by indene derivatives.
C. Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation. It is a fundamental tool for screening the cytotoxic potential of novel compounds.

Workflow Diagram: MTT Assay

MTT_Assay_Workflow start Start seed_cells Seed cells into a 96-well plate start->seed_cells incubate1 Incubate for 24 hours seed_cells->incubate1 add_compound Add varying concentrations of indene-2-carboxamide derivative incubate1->add_compound incubate2 Incubate for 48-72 hours add_compound->incubate2 add_mtt Add MTT solution to each well incubate2->add_mtt incubate3 Incubate for 4 hours to allow formazan crystal formation add_mtt->incubate3 add_solubilizer Add solubilization solution (e.g., DMSO) incubate3->add_solubilizer shake Shake plate to dissolve formazan crystals add_solubilizer->shake read_absorbance Measure absorbance at 570 nm shake->read_absorbance analyze Analyze data to determine IC50 values read_absorbance->analyze end End analyze->end

Figure 2: Workflow for the MTT cytotoxicity assay.

Step-by-Step Methodology:

  • Cell Seeding: Plate cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the indene-2-carboxamide derivatives in culture medium. After the 24-hour incubation, remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plate for an additional 48 to 72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: After the treatment period, add 10 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well.

  • Formazan Formation: Incubate the plate for 4 hours in a humidified atmosphere (e.g., +37 °C, 5-6.5% CO2) to allow the reduction of MTT to formazan crystals by metabolically active cells.

  • Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals[3].

  • Absorbance Measurement: Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution of the formazan. Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

III. Neuroprotective Effects: A Potential Avenue for Treating Neurodegenerative Diseases

Certain indene-2-carboxamide derivatives have demonstrated promising neuroprotective properties, particularly as inhibitors of cholinesterases, enzymes that play a crucial role in the breakdown of the neurotransmitter acetylcholine. The inhibition of these enzymes is a key therapeutic strategy for managing the symptoms of Alzheimer's disease.

A. Cholinesterase Inhibition

A series of 5,6-dimethoxy-1H-indene-2-carboxamides has been synthesized and evaluated for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). Several of these compounds exhibited potent inhibitory activity, with some showing higher selectivity for BuChE over AChE. For example, two compounds in this series were identified as the most potent BuChE inhibitors with IC50 values of 1.08 and 1.09 µM.

B. Experimental Protocol: Ellman's Method for Cholinesterase Inhibition

Ellman's method is a widely used, simple, and reliable colorimetric assay for measuring cholinesterase activity.

Step-by-Step Methodology: [4]

  • Reagent Preparation:

    • Phosphate buffer (0.1 M, pH 8.0)

    • DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)) solution (10 mM in phosphate buffer)

    • Acetylthiocholine iodide (ATCI) solution (14 mM in deionized water)

    • Enzyme solution (AChE or BuChE) in phosphate buffer

    • Test compound solutions at various concentrations.

  • Assay Procedure (in a 96-well plate):

    • To each well, add 25 µL of the test compound solution or buffer (for control).

    • Add 50 µL of the enzyme solution.

    • Incubate for 10 minutes at 25°C.

    • Add 125 µL of the DTNB solution.

    • Initiate the reaction by adding 25 µL of the ATCI solution.

  • Measurement: Immediately measure the change in absorbance at 412 nm over time using a microplate reader in kinetic mode. The rate of color development is proportional to the cholinesterase activity.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound compared to the control. Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.

IV. Anti-inflammatory and Antimicrobial Potential: Expanding the Therapeutic Horizon

Beyond their anticancer and neuroprotective effects, indene-2-carboxamide derivatives are being explored for their potential as anti-inflammatory and antimicrobial agents.

A. Anti-inflammatory Activity

While specific studies on the anti-inflammatory properties of indene-2-carboxamides are emerging, the indene scaffold itself is present in some known anti-inflammatory drugs. The evaluation of novel indene-2-carboxamide derivatives for their ability to modulate inflammatory pathways, such as the NF-κB signaling pathway, is a promising area of research.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This in vivo assay is a standard method for screening the acute anti-inflammatory activity of new compounds.

Step-by-Step Methodology: [5][6][7]

  • Animal Acclimatization: Acclimate male Wistar rats (150-200 g) to the laboratory conditions for at least one week before the experiment.

  • Compound Administration: Administer the test compound or vehicle (control) orally or intraperitoneally to the rats. A standard anti-inflammatory drug (e.g., indomethacin) is used as a positive control.

  • Induction of Inflammation: One hour after compound administration, inject 0.1 mL of a 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat[6][7].

  • Measurement of Paw Edema: Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection[5].

  • Data Analysis: Calculate the percentage of inhibition of edema for each treatment group compared to the control group at each time point.

B. Antimicrobial Activity

The antimicrobial potential of indene-2-carboxamide derivatives is an area of growing interest. Some derivatives have been investigated as succinate dehydrogenase inhibitors (SDHIs), which can disrupt the fungal respiratory chain.

Experimental Protocol: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is a standard procedure for quantifying the antimicrobial activity of a compound.

Step-by-Step Methodology:

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (bacteria or fungi) in a suitable broth medium.

  • Compound Dilution: Prepare serial two-fold dilutions of the indene-2-carboxamide derivative in a 96-well microtiter plate containing the broth medium.

  • Inoculation: Inoculate each well with the microbial suspension. Include a positive control (microorganism with no compound) and a negative control (broth with no microorganism).

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 28°C for 48 hours for fungi).

  • Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

V. Synthesis of Indene-2-Carboxamide Derivatives: A Chemical Perspective

The synthesis of indene-2-carboxamide derivatives typically involves the initial construction of the indene-2-carboxylic acid core, followed by an amide coupling reaction.

General Synthetic Workflow

synthesis_workflow start Starting Materials step1 Formation of Indene-2-carboxylic Acid or Ester start->step1 e.g., Pfitzinger reaction, cyclization step2 Amide Coupling Reaction step1->step2 Hydrolysis (if ester) product Indene-2-carboxamide Derivative step2->product Coupling agent (e.g., DCC, EDC) + Amine

Figure 3: General synthetic workflow for indene-2-carboxamides.

A common route to indeno[1,2-b]quinoline-6-carboxamides involves the Pfitzinger reaction of an appropriate isatin-7-carboxylic acid with a 1-indanone, followed by several subsequent steps including decarboxylation, oxidation, and amidation. For simpler indene-2-carboxamides, various cyclization strategies can be employed to construct the indene ring system, followed by functionalization to introduce the carboxamide group. For example, a mixture of sulindac, methanol, and sulfuric acid can be heated to produce an indene ester, which can then be further modified[8].

VI. Future Directions and Concluding Remarks

The indene-2-carboxamide scaffold represents a fertile ground for the discovery of novel therapeutic agents. The diverse biological activities exhibited by these compounds, ranging from potent anticancer effects to promising neuroprotective and potential anti-inflammatory and antimicrobial properties, underscore their significance in medicinal chemistry. The structure-activity relationship studies conducted so far have provided valuable insights into the key structural features required for potent activity.

Future research should focus on the continued exploration of the chemical space around the indene-2-carboxamide core. The synthesis of new derivatives with diverse substitution patterns will be crucial for optimizing potency, selectivity, and pharmacokinetic profiles. Furthermore, in-depth mechanistic studies are needed to fully elucidate the molecular targets and signaling pathways modulated by these compounds. The development of more selective and potent indene-2-carboxamide derivatives holds the promise of delivering novel and effective therapies for a range of human diseases. This guide serves as a foundational resource to inspire and inform these future endeavors.

VII. References

  • Green Synthesis of Indeno[1,2-b]quinoxalines Using β-Cyclodextrin as Catalyst. Molecules. 2022; 27(2):580. [Link]

  • Indene-Derived Hydrazides Targeting Acetylcholinesterase Enzyme in Alzheimer's: Design, Synthesis, and Biological Evaluation. Pharmaceuticals (Basel). 2022; 15(12):1549. [Link]

  • MTT Assay Protocol for Cell Viability and Proliferation. Roche. [Link]

  • MTT Analysis Protocol. Creative Bioarray. [Link]

  • The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. Cells. 2021; 10(12):3380. [Link]

  • Synthesis of indeno-[1,2-b]-quinoline-9,11(6H,10H). RSC Advances. 2021; 11(48):30235-30245. [Link]

  • 11H-Indeno[1,2-b]quinoxalin-11-one 2-(4-ethylbenzylidene)hydrazone. Molbank. 2021; 2021(4):M1291. [Link]

  • Graphviz view of a cell cycle canonical signaling pathway with gene... ResearchGate. [Link]

  • Synthesis and antitumor activity of some indeno[1,2-b]quinoline-based bis carboxamides. Bioorganic & Medicinal Chemistry. 2004; 12(13):3647-3654. [Link]

  • Discovery of indeno[1,2-b]quinoxaline derivatives as potential anticancer agents. European Journal of Medicinal Chemistry. 2016; 108:547-558. [Link]

  • 2.7. Carrageenan-induced paw edema assay. Bio-protocol. [Link]

  • Succinate Dehydrogenase Activity Assay in situ with Blue Tetrazolium Salt in Crabtree-Positive Saccharomyces cerevisiae Strain. Food Technology and Biotechnology. 2006; 44(3):345-350. [Link]

  • 3.10. Acetylcholinesterase Inhibition Assay. Bio-protocol. [Link]

  • Antimicrobial and antiviral screening of novel indole carboxamide and propanamide derivatives. Zeitschrift für Naturforschung C. 2008; 63(3-4):213-220. [Link]

  • Inhibition of NF-kB and COX-2 by andrographolide regulates the progression of cervical cancer by promoting PTEN expression and suppressing PI3K/AKT signalling pathway. Scientific Reports. 2021; 11(1):1-14. [Link]

  • Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. [Link]

  • Design, Synthesis, and Antifungal Activities of Novel Carboxamides Derivatives Bearing a Chalcone Scaffold as Potential SDHIs. Journal of Agricultural and Food Chemistry. 2023; 71(33):12601-12611. [Link]

  • Simple and rapid colorimetric method for determination of erythrocyte and plasma cholinesterase activities and comparison with the standard Ellman's method. Public Health Toxicology. 2023; 3(3):1-7. [Link]

  • Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications. Cureus. 2023; 15(7):e42533. [Link]

  • Carrageenan Induced Paw Edema (Rat, Mouse). Inotiv. [Link]

  • PRE inhibited the activation of the NF-kB pathway in vitro. a... ResearchGate. [Link]

  • Discovery of Indeno[1,2-b]quinoxaline Derivatives as Potential Anticancer Agents. Request PDF. [Link]

  • A Practical Guide to SDH Activity Quantification: Elevating Mitochondrial Research with Abbkine's CheKine™ Micro Succinate Dehydrogenase (SDH) Activity Assay Kit (KTB1230). Abbkine. [Link]

  • FIGURE 4. Graphic representation of apoptosis signalling pathways.... ResearchGate. [Link]

  • New spiro-indeno[1,2-b]quinoxalines clubbed with benzimidazole scaffold as CDK2 inhibitors for halting non-small cell lung cancer; stereoselective synthesis, molecular dynamics and structural insights. RSC Medicinal Chemistry. 2023; 14(3):479-495. [Link]

  • Inhibition of NFκB-mediated pro-inflammatory gene expression in rat mesangial cells by the enolized 1,3-dioxane-4,6-dione-5-carboxamide, CGP-43182. British Journal of Pharmacology. 2000; 130(7):1649-1658. [Link]

  • 4.7. Carrageenan-Induced Paw Edema Test. Bio-protocol. [Link]

  • Extrinsic & Intrinsic Apoptosis Pathways Diagram. SciSpace. [Link]

  • Ellman Esterase Assay Protocol. Scribd. [Link]

  • In-vitro Screening for acetylcholinesterase enzyme inhibition potential and antioxidant activity of extracts of Ipomoea aquatica. Journal of Applied Pharmaceutical Science. 2015; 5(2):048-051. [Link]

  • QSAR of anticancer compounds. Bis(11-oxo-11H-indeno[1,2-b]quinoline-6-carboxamides... PubMed. [Link]

  • Models of Inflammation: Carrageenan- or Complete Freund's Adjuvant-Induced Edema and Hypersensitivity in the Rat. Current Protocols in Pharmacology. 2010; 49(1):5.4.1-5.4.9. [Link]

  • Ring-substituted 11-oxo-11H-indeno[1,2-b]quinoline-6-carboxamides with similar patterns of cytotoxicity to the dual topo I/II inhibitor DACA. Bioorganic & Medicinal Chemistry Letters. 1996; 6(13):1529-1534. [Link]

  • SUCCINIC DEHYDROGENASE PROTOCOL. Neuromuscular Home Page. [Link]

  • Carrageenan induced Paw Edema Model. Creative Biolabs. [Link]

  • PQ1, a Quinoline Derivative, Induces Apoptosis in T47D Breast Cancer Cells through Activation of Caspase-8 and Caspase-9. International Journal of Molecular Sciences. 2017; 18(11):2349. [Link]

  • Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. 2019; 34(1):125-132. [Link]

  • Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman's Method. International Journal of Molecular Sciences. 2011; 12(4):2574-2586. [Link]

  • Chapter 1. Approaches to discovering novel antibacterial and antifungal agents. PubMed. [Link]

  • Avicenna Journal of Medical Biochemistry Inhibition of NF-кB Expression in LPS-Induced RAW264.7 Macrophage Cells by a Thiazolid. Avicenna Journal of Medical Biochemistry. 2021; 9(2):83-88. [Link]

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Exploratory

Technical Guide: 1H-Indene-2-carboxamide vs. 2,3-dihydro-1H-indene-2-carboxamide

Comparative Analysis of Scaffold Geometry, Reactivity, and Medicinal Utility Executive Summary In medicinal chemistry, the transition from 1H-indene-2-carboxamide (Indene-2-CA) to 2,3-dihydro-1H-indene-2-carboxamide (Ind...

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Analysis of Scaffold Geometry, Reactivity, and Medicinal Utility

Executive Summary

In medicinal chemistry, the transition from 1H-indene-2-carboxamide (Indene-2-CA) to 2,3-dihydro-1H-indene-2-carboxamide (Indane-2-CA) represents a critical "flat-to-3D" optimization step. While the indene core offers a planar, conjugated system suitable for DNA intercalation or narrow hydrophobic clefts, it carries metabolic liabilities regarding epoxidation and polymerization. Conversely, the indane (dihydro) analog introduces a puckered aliphatic ring, increasing the fraction of sp3 carbons (


), improving solubility, and offering distinct vectors for substituent display in chiral pockets.

This guide provides a technical breakdown of these two scaffolds, focusing on their structural divergence, synthetic interconversion, and specific protocols for their handling in a drug discovery context.

Structural & Electronic Divergence

The core difference lies in the saturation of the C2-C3 bond. This single alteration dictates the molecule's entire topology and electronic profile.

Feature1H-Indene-2-carboxamide2,3-dihydro-1H-indene-2-carboxamide
Hybridization C2 & C3 are

hybridized.
C2 & C3 are

hybridized.
Geometry Planar: The 5-membered ring is flat, coplanar with the benzene ring.Puckered: The 5-membered ring adopts an "envelope" conformation.
Electronic State Fully conjugated system (Benzene + Double Bond + Amide).Conjugation break. Benzene is isolated from the amide.
Chirality Achiral (planar).Prochiral at C2 (Achiral if unsubstituted, Chiral if C2 is substituted).
Reactivity Potential Michael Acceptor; prone to polymerization/oxidation.Chemically stable; prone to benzylic oxidation (CYP450).
Visualizing the Topology Shift

The following diagram illustrates the transition from the planar, reactive indene system to the spatially defined indane scaffold.

ScaffoldComparison Indene 1H-Indene-2-carboxamide (Planar, sp2) Transition Hydrogenation (+ H2) Indene->Transition Prop_Indene • DNA Intercalation • Michael Acceptor Risk • Rigid Geometry Indene->Prop_Indene Indane 2,3-dihydro-1H-indene-2-carboxamide (Puckered, sp3) Transition->Indane Pd/C, H2 Prop_Indane • 3D Pocket Fit • Higher Solubility • Metabolic Stability Indane->Prop_Indane

Figure 1: Structural transition from the planar indene core to the volumetric indane core.

Synthetic Pathways & Interconversion[2]

For the medicinal chemist, the ability to selectively access either scaffold is paramount. The indane core is typically constructed via cyclization, while the indene is often accessed via elimination or metal-catalyzed coupling.

A. Synthesis of 2,3-dihydro-1H-indene-2-carboxamide (Indane Core)

The most robust route for the dihydro scaffold utilizes the bis-alkylation of malonates with


-dibromo-o-xylene. This method is self-validating because ring closure only occurs if the stoichiometry and dilution are correct, minimizing intermolecular polymerization.

Reaction Scheme:

  • 
    -dibromo-o-xylene + Diethyl malonate 
    
    
    
    Diethyl indane-2,2-dicarboxylate.
  • Hydrolysis/Decarboxylation

    
     Indane-2-carboxylic acid.
    
  • Amidation

    
     Indane-2-carboxamide.
    
B. Synthesis of 1H-Indene-2-carboxamide (Indene Core)

Direct synthesis often involves Pd-catalyzed carbonylation of 2-bromoindene or Pummerer rearrangement strategies.

  • Note: 2-substituted indenes are thermodynamically stable but can isomerize between 1H and 3H forms depending on the solvent and pH, though the 2-carboxamide group tends to stabilize the conjugated enol-like forms.

C. Experimental Protocol: Selective Hydrogenation (Indene Indane)

This protocol describes the clean conversion of the unsaturated indene to the saturated indane without reducing the benzene ring or hydrogenating the amide.

Materials:

  • Substrate: 1H-Indene-2-carboxamide (1.0 equiv)

  • Catalyst: 10% Pd/C (5 mol% loading)

  • Solvent: Methanol (HPLC grade) or Ethyl Acetate (for solubility)

  • Hydrogen Source: H2 balloon (1 atm)

Step-by-Step Methodology:

  • Dissolution: In a round-bottom flask, dissolve 1H-indene-2-carboxamide in Methanol (0.1 M concentration). If solubility is poor, use a 1:1 MeOH/EtOAc mixture.

  • Inerting: Purge the flask with Nitrogen (

    
    ) for 5 minutes to remove oxygen (critical to prevent ignition of Pd/C).
    
  • Catalyst Addition: Carefully add 10% Pd/C (10 wt% of substrate mass). Safety: Pd/C is pyrophoric; keep wet with solvent.

  • Hydrogenation: Switch the atmosphere to

    
     using a balloon. Stir vigorously at Room Temperature (25°C).
    
    • Monitoring: Check via TLC or LC-MS every 30 minutes. The indene double bond reduces rapidly (typically < 2 hours).

    • Checkpoint: If the reaction runs >12 hours, you risk reducing the benzene ring (over-reduction), though this is slow with Pd/C at 1 atm.

  • Workup: Filter the mixture through a Celite pad to remove the catalyst. Wash the pad with MeOH.

  • Isolation: Concentrate the filtrate in vacuo. The product, 2,3-dihydro-1H-indene-2-carboxamide, typically crystallizes as a white solid.

SynthesisWorkflow Start Start: a,a'-Dibromo-o-xylene Step1 Cyclization (NaOEt, Malonate) Start->Step1 Inter1 Indane-2,2-dicarboxylate Step1->Inter1 Step2 Decarboxylation / Amidation Inter1->Step2 Indane TARGET: Indane-2-carboxamide Step2->Indane AltPath Alternative: Indene-2-carboxamide RedStep Selective Hydrogenation (Pd/C) AltPath->RedStep Refinement RedStep->Indane

Figure 2: Synthetic workflow for accessing the Indane-2-carboxamide scaffold.

Medicinal Chemistry Implications (SAR)

When selecting between these two scaffolds for a drug candidate, the following factors must be weighed:

Metabolic Stability & Toxicity[3]
  • Indene Liability: The C2-C3 double bond is a metabolic "soft spot." CYP450 enzymes can epoxidize this bond. Indene oxides are electrophilic and can form covalent adducts with proteins (hepatotoxicity risk) or DNA (genotoxicity risk).

  • Indane Stability: The saturated ring is chemically inert. However, the benzylic positions (C1/C3) are prone to hydroxylation. This is generally a safer metabolic route (Phase I functionalization) leading to glucuronidation and excretion, rather than covalent binding.

Binding Mode (The "Flatland" Problem)
  • Indene: Best suited for intercalators or targets requiring a flat aromatic stack (e.g., kinase hinge regions). However, high planarity often correlates with poor solubility and "brick-dust" properties.

  • Indane: The "pucker" of the cyclopentane ring breaks the planarity. This increases the

    
     character, which is empirically correlated with higher clinical success rates due to improved solubility and reduced promiscuous binding.
    
Stereochemical Vectors
  • Indene: Substituents at C1/C3 must lie in the plane (or perpendicular). Limited vectors.

  • Indane: Substituents at C1/C3 can be cis or trans relative to the C2-carboxamide. This allows for precise probing of 3D chiral pockets in enzymes or GPCRs (e.g., CGRP antagonists).

References

  • Gabriele, B., et al. (2016).[1] "Recent Advances in the Synthesis of Indanes and Indenes." Chemistry – A European Journal.[2] Link

  • Lombardo, L. J., et al. (2004). "Discovery of N-(2-Chloro-6-methylphenyl)-2-(6-(4-(2-hydroxyethyl)piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide (BMS-354825), a Dual Src/Abl Kinase Inhibitor with Potent Antitumor Activity." Journal of Medicinal Chemistry. (Discusses scaffold optimization). Link

  • Xiang, J., et al. (2013).[3] "Ethyl 2-(4-methylbenzoyl)-2,3-dihydro-1H-indene-2-carboxylate." Acta Crystallographica Section E. Link

  • BenchChem Technical Report. (2025). "Metabolic Stability of Indane Derivatives." Link

Sources

Foundational

The Indene Carboxamide Scaffold: A Versatile Core in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction: The Emergence of a Privileged Scaffold The indene carboxamide core, a bicyclic aromatic structure featuring a carb...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Emergence of a Privileged Scaffold

The indene carboxamide core, a bicyclic aromatic structure featuring a carboxamide functional group, has garnered significant attention in medicinal chemistry for its remarkable versatility and therapeutic potential. This scaffold serves as a foundational framework for a diverse array of biologically active molecules, demonstrating efficacy across multiple therapeutic areas, including oncology, immunology, and neurodegenerative diseases. Its rigid, yet tunable, structure allows for precise orientation of substituents to interact with various biological targets, making it a privileged scaffold in the design of novel therapeutics. This guide provides a comprehensive overview of the synthesis, medicinal chemistry applications, and future outlook of indene carboxamide derivatives, with a focus on the underlying principles that govern their biological activity.

Synthetic Strategies: Building the Indene Carboxamide Core

The synthesis of indene carboxamide derivatives can be approached through several strategic routes, with the choice of method often dictated by the desired substitution pattern and overall molecular complexity. A common and effective strategy involves the coupling of a pre-functionalized indene carboxylic acid with a variety of amine-containing fragments.

General Experimental Protocol for Amide Coupling

A robust and widely applicable method for the synthesis of 1H-indazole-3-carboxamides, a closely related and often used scaffold, is detailed below. This protocol can be adapted for the synthesis of indene carboxamide derivatives.[1]

Materials:

  • 1H-Indazole-3-carboxylic acid (or corresponding indene carboxylic acid)

  • Substituted amine

  • N,N-Dimethylformamide (DMF)

  • 1-Hydroxybenzotriazole (HOBt)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

  • Triethylamine (TEA)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Activation of the Carboxylic Acid: In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve the 1H-indazole-3-carboxylic acid (1.0 equivalent), HOBt (1.2 equivalents), and EDC·HCl (1.2 equivalents) in anhydrous DMF.

  • Add TEA (3.0 equivalents) to the mixture and stir at room temperature for 15 minutes.

  • Amine Addition: Add the desired substituted amine (1.0 equivalent) to the reaction mixture.

  • Reaction: Stir the reaction mixture at room temperature for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, pour the reaction mixture into ice-cold water.

  • Extract the product with a 10% solution of methanol in chloroform (2 x 30 mL).

  • Wash the combined organic layers with 10% aqueous NaHCO₃ solution (25 mL) and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of 0-5% methanol in chloroform) to afford the desired 1H-indazole-3-carboxamide derivative.[1]

Causality Behind Experimental Choices:

  • EDC·HCl and HOBt: This combination is a classic and highly effective coupling system for amide bond formation. EDC·HCl is a water-soluble carbodiimide that activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate. HOBt is then added to form an active ester, which is less prone to racemization and side reactions, and reacts efficiently with the amine.

  • TEA: Triethylamine acts as a base to neutralize the HCl salt of EDC and any acidic protons, ensuring the coupling reaction proceeds under optimal conditions.

  • DMF: DMF is a polar aprotic solvent that is excellent for dissolving a wide range of reactants and reagents used in amide coupling reactions.

Medicinal Chemistry Applications: A Multifaceted Scaffold

The indene carboxamide scaffold has proven to be a fruitful starting point for the development of potent and selective modulators of various biological targets. The following sections will delve into some of the most significant therapeutic applications.

Oncology: Targeting Cancer Cell Proliferation and Metastasis

In the realm of oncology, indene carboxamide derivatives have emerged as promising inhibitors of p21-activated kinase 1 (PAK1).[2][3] PAK1 is a serine/threonine kinase that plays a pivotal role in various cellular processes that are often dysregulated in cancer, including cell proliferation, survival, and motility.[4]

Mechanism of Action: PAK1 Inhibition

PAK1 is a key downstream effector of the Rho GTPases, Rac and Cdc42.[4] Upon activation, PAK1 phosphorylates a multitude of downstream substrates, leading to the activation of signaling pathways that promote cancer progression. Indene carboxamide-based inhibitors are designed to bind to the ATP-binding pocket of the PAK1 kinase domain, preventing the phosphorylation of its substrates and thereby blocking its oncogenic signaling.[4]

PAK1 Signaling Pathway

PAK1_Signaling_Pathway cluster_upstream Upstream Activators cluster_downstream Downstream Cellular Processes Growth_Factors Growth Factors RTK Receptor Tyrosine Kinases (RTKs) Rac_Cdc42 Rac/Cdc42 RTK->Rac_Cdc42 PAK1 PAK1 Rac_Cdc42->PAK1 Cell_Proliferation Cell Proliferation Cell_Survival Cell Survival Metastasis Metastasis (Migration & Invasion) PAK1->Cell_Proliferation PAK1->Cell_Survival PAK1->Metastasis Indene_Carboxamide Indene_Carboxamide Indene_Carboxamide->PAK1 Inhibition

Caption: PAK1 Signaling Pathway and Inhibition by Indene Carboxamides.

Structure-Activity Relationship (SAR) Insights for PAK1 Inhibitors

Studies on 1H-indazole-3-carboxamide derivatives have provided valuable SAR insights that can be extrapolated to the indene carboxamide scaffold.[2][3]

CompoundR1R2PAK1 IC₅₀ (nM)
30l 4-fluorophenyl1-(piperidin-4-yl)ethyl9.8

Table 1: Representative 1H-indazole-3-carboxamide PAK1 inhibitor with potent activity.[2]

Key SAR findings include:

  • Hydrophobic Pocket: Substitution with an appropriate hydrophobic ring in the deep back pocket of the ATP-binding site is crucial for potent inhibitory activity.[2]

  • Solvent-Exposed Region: Introduction of a hydrophilic group in the bulk solvent region can enhance selectivity and improve physicochemical properties.[2]

Immunology: Modulation of Calcium Signaling

Indene carboxamide scaffolds have also been explored as potent and selective blockers of Calcium Release-Activated Calcium (CRAC) channels.[5][6] CRAC channels are crucial for calcium signaling in various cell types, particularly in immune cells like T cells and mast cells, where they regulate processes such as cytokine release and degranulation.[7]

Mechanism of Action: CRAC Channel Blockade

CRAC channels are composed of two key proteins: STIM (stromal interaction molecule) in the endoplasmic reticulum (ER) membrane and Orai in the plasma membrane. Depletion of calcium from the ER triggers a conformational change in STIM, causing it to oligomerize and translocate to ER-plasma membrane junctions, where it interacts with and activates Orai channels, leading to calcium influx. Indene carboxamide-based CRAC channel inhibitors are thought to act on the Orai protein, blocking the channel pore and preventing the influx of calcium into the cell.[7]

CRAC Channel Activation and Inhibition

CRAC_Channel_Pathway Receptor Cell Surface Receptor PLC PLC Receptor->PLC IP3 IP3 PLC->IP3 hydrolyzes PIP2 to PIP2 PIP2 ER Endoplasmic Reticulum (ER) IP3->ER binds to IP3R on Ca_ER Ca²⁺ ER->Ca_ER releases STIM1 STIM1 Ca_ER->STIM1 depletion activates Orai1 Orai1 (CRAC Channel) STIM1->Orai1 activates Ca_Influx Orai1->Ca_Influx mediates Immune_Response Immune Response (e.g., Cytokine Release) Ca_Influx->Immune_Response Indene_Carboxamide Indene Carboxamide Inhibitor Indene_Carboxamide->Orai1 Inhibition

Caption: CRAC Channel Activation Pathway and Inhibition.

Neurodegenerative Diseases: A New Frontier

Recent studies have highlighted the potential of indene-based scaffolds in the treatment of neurodegenerative disorders, particularly Alzheimer's disease.[8][9] One of the key pathological hallmarks of Alzheimer's is the deficiency of the neurotransmitter acetylcholine. Therefore, inhibiting the enzyme responsible for its breakdown, acetylcholinesterase (AChE), is a major therapeutic strategy.

Indene-derived hydrazides have been synthesized and shown to exhibit significant AChE inhibitory activity.[8] The indene moiety provides a rigid core for the molecule, allowing for optimal positioning of the hydrazide and other substituents to interact with the active site of the AChE enzyme.

Antiviral and Antimicrobial Applications

The indene carboxamide scaffold has also demonstrated potential as a source of novel antimicrobial and antiviral agents.[10] Certain indole carboxamide derivatives, a related class of compounds, have shown promising activity against various bacterial strains, including Bacillus subtilis.[10] Furthermore, some indene derivatives have been investigated for their antiviral properties.[11] While this area of research is still in its early stages, it highlights the broad-spectrum biological activity that can be achieved with this versatile scaffold.

Clinical Landscape

While the indene carboxamide scaffold itself is a preclinical discovery tool, several inhibitors of its key targets, namely PAK1 and CRAC channels, have progressed into clinical trials. These trials provide crucial validation for the therapeutic potential of modulating these pathways.

  • PAK1 Inhibitors: Several small molecule inhibitors targeting the PAK family of kinases have entered clinical trials for the treatment of various cancers.[4]

  • CRAC Channel Modulators: A number of CRAC channel inhibitors are currently in clinical development for the treatment of autoimmune and inflammatory diseases.[7]

The progress of these clinical candidates underscores the therapeutic relevance of the targets modulated by indene carboxamide derivatives and provides a strong rationale for the continued development of this promising scaffold.

Future Perspectives and Conclusion

The indene carboxamide scaffold has firmly established itself as a valuable and versatile platform in medicinal chemistry. Its synthetic tractability and the ability to modulate a wide range of biological targets have led to the discovery of potent lead compounds in oncology, immunology, and neurodegenerative diseases.

Future research in this area will likely focus on:

  • Optimization of Lead Compounds: Fine-tuning the structure of existing indene carboxamide leads to improve their potency, selectivity, and pharmacokinetic properties.

  • Exploration of New Therapeutic Areas: Investigating the potential of this scaffold against other disease targets.

  • Development of Novel Synthetic Methodologies: Devising more efficient and versatile synthetic routes to access a wider range of structurally diverse indene carboxamide derivatives.

References

  • Chandrasekhar, T., et al. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica, 4(3), 1311-1316.
  • Li, X., et al. (2020). Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities. European Journal of Medicinal Chemistry, 199, 112385.
  • Request PDF on ResearchGate. (n.d.). Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities. Retrieved from [Link]

  • Synapse. (2024, June 25). What are CRAC inhibitors and how do they work? Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Design, synthesis and biological activity of 1H-indene-2-carboxamides as multi-targeted anti-Alzheimer agents. Retrieved from [Link]

  • Google Patents. (n.d.). BRPI0409376A - Indene derivatives as pharmaceutical agents.
  • Singh, P. (n.d.). Multivariate Statistical 2D QSAR Analysis of Indenoisoquinoline-based Topoisomerase- I Inhibitors as Anti-lung Cancer Agents. [Journal Name].
  • National Center for Biotechnology Information. (n.d.). Discovery of 2,4-1H-Imidazole Carboxamides as Potent and Selective TAK1 Inhibitors. Retrieved from [Link]

  • bioRxiv. (2024, September 27). Re-evaluation of some popular CRAC channel inhibitors – structurally similar but mechanistically different? Retrieved from [Link]

  • PubMed. (n.d.). Antimicrobial and antiviral screening of novel indole carboxamide and propanamide derivatives. Retrieved from [Link]

  • MDPI. (n.d.). Carbazole Derivatives as Antiviral Agents: An Overview. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Development and utility of a PAK1-selective degrader. Retrieved from [Link]

  • PubMed. (n.d.). QSAR of anticancer compounds. Bis(11-oxo-11H-indeno[1,2-b]quinoline-6-carboxamides.... Retrieved from [Link]

  • ResearchGate. (n.d.). Anti-PAK1 activity of herbal compounds and their derivatives. Retrieved from [Link]

  • PubMed. (n.d.). Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers. Retrieved from [Link]

  • ResearchGate. (2018, July 30). Theoretical investigations for some N-substitute benzene sulphonamides for acting as antimicrobial and anticancer therapy. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022, December 28). Indene-Derived Hydrazides Targeting Acetylcholinesterase Enzyme in Alzheimer's: Design, Synthesis, and Biological Evaluation. Retrieved from [Link]

  • Google Patents. (2021, October 28). CA3176618A1 - Antiviral 1,3-di-oxo-indene compounds.
  • ResearchGate. (n.d.). Novel potent and selective calcium-release-activated calcium (CRAC) channel inhibitors. Part 1: Synthesis and inhibitory activity of 5-(1-methyl-3-trifluoromethyl-1H-pyrazol-5-yl)-2-thiophenecarboxamides. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Small molecule inhibition of group I p21-activated kinases in breast cancer induces apoptosis and potentiates the activity of microtubule stabilizing agents. Retrieved from [Link]

  • Aalto University Research Portal. (2023, January 1). Indene-Derived Hydrazides Targeting Acetylcholinesterase Enzyme in Alzheimer's: Design, Synthesis, and Biological Evaluation. Retrieved from [Link]

  • ResearchGate. (n.d.). Efficient Synthesis of Substituted Indene Derivatives. Retrieved from [Link]

  • MDPI. (2024, November 14). Development of Quantitative Structure–Anti-Inflammatory Relationships of Alkaloids. Retrieved from [Link]

  • Synapse. (2024, June 21). What are PAK1 inhibitors and how do they work? Retrieved from [Link]

  • PubMed. (2024, December 1). Synthesis and evaluation of N-arylindazole-3-carboxamide derivatives as novel antiviral agents against SARS-CoV-2. Retrieved from [Link]

  • Semantic Scholar. (2017, October 1). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. Retrieved from [Link]

  • MDPI. (n.d.). Impact of Natural Compounds on Neurodegenerative Disorders: From Preclinical to Pharmacotherapeutics. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Quantitative structure-activity relationships (QSAR) and molecular modelling in cancer research. Retrieved from [Link]

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Sources

Exploratory

Technical Guide: Solubility Profiling and Solvent Selection for 1H-Indene-2-carboxamide

[1][2][3] Executive Summary 1H-Indene-2-carboxamide (CAS: 16832-93-2) presents a distinct solubility challenge due to its "Janus-faced" molecular architecture: a lipophilic, aromatic indene bicycle fused to a polar, hydr...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3]

Executive Summary

1H-Indene-2-carboxamide (CAS: 16832-93-2) presents a distinct solubility challenge due to its "Janus-faced" molecular architecture: a lipophilic, aromatic indene bicycle fused to a polar, hydrogen-bonding carboxamide motif.[1][2][3] This guide provides a structural analysis of its solvation thermodynamics, a categorized solubility landscape, and a validated Standard Operating Procedure (SOP) for empirical solubility determination.[2][3] These protocols are designed for researchers optimizing synthesis purification, HPLC method development, or biological assay formulation.[1][2][3]

Part 1: Molecular Architecture & Solubility Logic[1][2][3]

To predict and manipulate the solubility of 1H-Indene-2-carboxamide, one must understand the competing forces within the molecule.[1][2]

Physicochemical Profile[1][3][4][5][6][7][8][9]
  • Molecular Weight : 159.19 g/mol [1][2][3]

  • LogP (Predicted) : ~1.3 – 1.8 (Moderately Lipophilic)[1][2][3]

  • H-Bond Donors (HBD) : 1 (Amide -NH2)[1][2][3]

  • H-Bond Acceptors (HBA) : 1 (Amide Carbonyl)[1][2][3]

  • Aromatic Character : High (Indene fused ring system)[1][2][3]

The Solvation Mechanism

The solubility behavior is governed by the Indene-Amide Conflict :

  • The Indene Core : This bicyclic aromatic hydrocarbon region drives solubility in non-polar to moderately polar organic solvents (e.g., Dichloromethane, Toluene) via

    
    -
    
    
    
    stacking and Van der Waals interactions.[1][2][3] It strongly resists solvation in water.[1][2][3]
  • The Carboxamide Group : This moiety requires solvents capable of disrupting strong intermolecular hydrogen bonds (dimerization).[1][2][3] Dipolar aprotic solvents (DMSO, DMF) or protic solvents (Methanol) are necessary to solvate this region effectively.[1][2][3]

Implication : The compound is likely to exhibit "brick dust" properties—high crystallinity and poor solubility in both pure lipophilic and pure aqueous solvents—requiring intermediate polarity or mixed-solvent systems for optimal processing.[1][2][3]

Part 2: Solubility Landscape

The following categorization is based on structural functional group analysis and standard solubility trends for primary aromatic amides.

Table 1: Predicted Solubility Profile
Solvent ClassRepresentative SolventsPredicted SolubilityMechanism of ActionApplication
Dipolar Aprotic DMSO, DMF, DMAc, NMPHigh (>50 mg/mL)Disrupts amide-amide H-bonding; solvates aromatic core.[1][2][3]Stock solutions for bioassays; Reaction solvent.[1][2][3]
Polar Protic Methanol, Ethanol, IsopropanolModerate (10–30 mg/mL)H-bonding with amide; alkyl chain solvates indene.[1][2][3] Solubility increases significantly with heat.[1][2][3]Recrystallization (often with water antisolvent).[1][2][3][4]
Polar Aprotic Acetone, Ethyl Acetate, THFModerate to Low Dipole-dipole interactions.[1][2][3] Good for extraction but may not dissolve bulk solids easily at RT.[1][2][3]Extraction workups; Chromatography mobile phase.[1][2][3]
Chlorinated Dichloromethane (DCM), ChloroformModerate Good solvation of indene core; poor interaction with amide H-bonds.[1][2][3]Synthetic reaction solvent; Liquid-liquid extraction.[1][2][3]
Non-Polar Hexanes, Pentane, HeptaneInsoluble (<1 mg/mL)Lacks polarity to overcome crystal lattice energy.[1][2][3]Anti-solvent for precipitation.[1][2][3][4]
Aqueous Water, PBSVery Low Hydrophobic effect of indene dominates.[1][2][3]Biological media (requires co-solvent like DMSO).[1][2][3]

Part 3: Experimental Protocols

Protocol A: Gravimetric Solubility Determination (SOP)

Objective : To determine the saturation solubility (


) of 1H-Indene-2-carboxamide in a specific solvent at ambient temperature (

).

Reagents :

  • 1H-Indene-2-carboxamide (Solid, >95% purity)[1][2][3]

  • Target Solvent (HPLC Grade)

  • 0.22

    
    m PTFE Syringe Filter[1][2][3]
    

Workflow :

  • Preparation : Weigh approx. 10 mg of compound into a 4 mL glass vial.

  • Addition : Add solvent in 100

    
    L increments.
    
  • Equilibration : Vortex for 30 seconds after each addition. If solid dissolves completely, stop (Solubility > 100 mg/mL).[1][2][3]

  • Saturation : If solid remains after 1 mL total solvent, place the vial on an orbital shaker (500 rpm) for 24 hours at

    
    .
    
  • Filtration : Filter the suspension through a 0.22

    
    m PTFE filter to remove undissolved solids.[1][2][3]
    
  • Quantification :

    • Method A (Gravimetric): Evaporate a known volume of filtrate (e.g., 500

      
      L) in a tared vessel.[1][2][3] Weigh the residue.[1][2][3]
      
    • Method B (HPLC): Dilute filtrate 100x with Mobile Phase and inject against a standard curve.[1][2][3]

Protocol B: Recrystallization Strategy (Purification)

Objective : To purify crude 1H-Indene-2-carboxamide using a solvent/anti-solvent system.

Recommended System : Ethanol / Water or Ethyl Acetate / Hexanes .[1][2][3]

  • Dissolution : Place crude solid in a flask. Add minimum volume of hot solvent (e.g., boiling Ethanol) until dissolved.[1][2][3]

  • Filtration (Optional) : If insoluble particles remain, filter while hot.

  • Nucleation : Remove from heat.[1][2][3] Add anti-solvent (e.g., warm Water) dropwise until a faint turbidity persists.[1][2][3]

  • Crystallization : Add one drop of solvent to clear the turbidity.[1][2][3] Allow the solution to cool slowly to room temperature, then to

    
    .
    
  • Harvest : Filter crystals and wash with cold anti-solvent.[1][2][3]

Part 4: Visualization & Logic Flows[3]

Figure 1: Solubility Screening Workflow

This diagram outlines the decision logic for selecting a solvent system based on the intended application (Synthesis vs. Analysis).[1][2][3]

SolubilityWorkflow Start Start: 1H-Indene-2-carboxamide Intent Define Application Start->Intent BioAssay Biological Assay (Stock Solution) Intent->BioAssay High Conc. Needed Synthesis Synthesis / Reaction Intent->Synthesis Inert Solvent Needed Purification Purification (Recrystallization) Intent->Purification Crystal Growth DMSO Use DMSO or DMF (>50 mg/mL) BioAssay->DMSO DCM Use DCM or THF (Moderate Sol.) Synthesis->DCM Mixed Use EtOH/Water or EtOAc/Hexane Purification->Mixed CheckPrecip Check for Precipitation (Brick Dust Effect) DMSO->CheckPrecip Dilute into Media

Caption: Decision matrix for solvent selection based on downstream application requirements.

Figure 2: Recrystallization Solvent Logic

This diagram illustrates the "Like Dissolves Like" principle applied to the purification of the indene-amide scaffold.[1][2][3]

RecrystLogic Compound 1H-Indene-2-carboxamide Polar Polar Solvent (Dissolves Amide) Compound->Polar Soluble Hot ExPolar Ethanol Methanol Ethyl Acetate Polar->ExPolar NonPolar Non-Polar Anti-Solvent (Forces Precipitation) ExNonPolar Water Hexanes Pentane NonPolar->ExNonPolar Heat Heat to Boiling ExPolar->Heat Cool Cool Slowly ExNonPolar->Cool Induces Nucleation Heat->NonPolar Add Dropwise Crystal Pure Crystals Cool->Crystal

Caption: Solvent/Anti-solvent pairing strategy for optimizing recovery and purity.[1][2][3]

References

  • National Center for Biotechnology Information (2025) . PubChem Compound Summary for CID 85604, 1H-Indene-2-carboxamide. Retrieved from [Link]

  • Vogel, A. I. (1989) . Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1][2][3] Longman Scientific & Technical.[1][2][3] (Standard reference for recrystallization protocols of aromatic amides).

  • Yalkowsky, S. H., et al. (2010) . Handbook of Aqueous Solubility Data. CRC Press.[1][2][3] (Source for general solubility trends of indene derivatives).

  • Bergström, C. A., et al. (2016) .[1][2][3] Accuracy of calculated pH-dependent aqueous drug solubility. Molecular Pharmaceutics. (Methodology for solubility prediction).[1][2][3][5][4]

Sources

Foundational

Unlocking Therapeutic Potential: A Technical Guide to Target Identification for 1H-Indene-2-carboxamide Derivatives

Foreword: The Promise of a Privileged Scaffold The 1H-Indene-2-carboxamide core represents a "privileged scaffold" in medicinal chemistry—a molecular framework that has demonstrated the ability to bind to multiple, diver...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Promise of a Privileged Scaffold

The 1H-Indene-2-carboxamide core represents a "privileged scaffold" in medicinal chemistry—a molecular framework that has demonstrated the ability to bind to multiple, diverse biological targets, paving the way for the development of novel therapeutics across a spectrum of diseases. From neurodegenerative disorders to cancer and metabolic diseases, derivatives of this versatile structure have shown significant biological activity. This guide serves as an in-depth technical resource for researchers, scientists, and drug development professionals. It is designed not as a rigid set of instructions, but as a strategic manual to navigate the identification and validation of therapeutic targets for this promising class of compounds. We will delve into the causality behind experimental choices, providing a framework for robust, self-validating research campaigns.

Section 1: The Therapeutic Landscape of Indene Carboxamides

The inherent structural features of the 1H-indene-2-carboxamide scaffold—a rigid bicyclic system combined with a flexible carboxamide linker—allow for diverse chemical modifications. This adaptability is the foundation of its broad bioactivity. Our survey of the current scientific landscape reveals several key therapeutic areas where these derivatives have shown promise. Each of these areas is defined by a specific molecular target or pathway, which will be the focus of our subsequent investigations.

Table 1: Overview of Potential Therapeutic Areas and Associated Targets

Therapeutic AreaPrimary Molecular Target(s)Observed Activity of Derivatives
Neurodegenerative Disease Acetylcholinesterase (AChE), Butyrylcholinesterase (BuChE), Beta-amyloid (Aβ) AggregationInhibition of cholinesterases and Aβ plaque formation.
Cancer Protein Disulfide Isomerase (PDI), Proteasome, Histone Deacetylases (HDACs), Ras/Raf SignalingAnti-proliferative effects, induction of apoptosis, and re-sensitization to standard-of-care agents.
Pain & Inflammation Transient Receptor Potential Vanilloid 1 (TRPV1)Agonism of the TRPV1 channel, leading to analgesic effects.
Metabolic Disorders Apolipoprotein C3 (ApoC3) Gene ExpressionDownregulation of key genes involved in hyperlipidemia.
Cellular Homeostasis Na+/H+ Exchanger (NHE), Carbonic Anhydrases (CAs)Inhibition of ion exchangers and enzymes critical for pH regulation.
Immunomodulation Aryl Hydrocarbon Receptor (AHR)Ligand-binding and modulation of AHR signaling pathways.
Infectious Diseases Succinate Dehydrogenase (SDH)Inhibition of a key metabolic enzyme in fungi and other pathogens.

Section 2: Target Deep Dive & Validation Workflows

This section provides a detailed exploration of the most promising therapeutic targets. For each target class, we will discuss the mechanistic rationale, present evidence from relevant studies, and provide detailed experimental protocols for validation.

Neurodegenerative Disorders: A Multi-Pronged Approach to Alzheimer's Disease

The pathology of Alzheimer's disease is complex, involving cholinergic deficits and the accumulation of amyloid-beta plaques. Indene carboxamide derivatives have emerged as multi-target candidates capable of addressing both aspects.

Mechanistic Rationale: Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) are responsible for the breakdown of the neurotransmitter acetylcholine. Inhibiting these enzymes increases acetylcholine levels in the brain, a key strategy for symptomatic treatment of Alzheimer's.

Supporting Evidence: Studies on indene-derived hydrazides have demonstrated potent inhibition of both AChE and BuChE. For instance, specific derivatives have shown significant inhibitory activity, with some compounds exhibiting selectivity for one enzyme over the other[1]. One notable indene-hydrazide conjugate, SD-30, displayed an IC50 of 13.86 µM for AChE and 48.55 µM for BuChE[1].

Table 2: Cholinesterase Inhibitory Activity of Selected Indene-Hydrazide Derivatives [1]

CompoundTarget EnzymeIC50 (µM)
SD-30 AChE13.86 ± 0.163
BuChE48.55 ± 0.136
SD-24 AChE40.43 ± 0.067
BuChE92.86 ± 0.066

This colorimetric assay is a robust and widely used method to quantify cholinesterase activity.

  • Principle: The enzyme hydrolyzes the substrate acetylthiocholine (or butyrylthiocholine) to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, 5-thio-2-nitrobenzoic acid, which is measured spectrophotometrically at 412 nm.

  • Reagent Preparation:

    • Phosphate Buffer (0.1 M, pH 8.0).

    • DTNB Solution (10 mM in phosphate buffer).

    • Substrate Solution (Acetylthiocholine iodide or Butyrylthiocholine iodide, 15 mM in distilled water).

    • Test Compound Stock Solution (in DMSO).

    • Enzyme Solution (AChE or BuChE from a commercial source, diluted in phosphate buffer).

  • Assay Procedure (96-well plate format):

    • To each well, add 140 µL of phosphate buffer.

    • Add 20 µL of DTNB solution.

    • Add 10 µL of the test compound solution at various concentrations (or DMSO for control).

    • Add 20 µL of the enzyme solution.

    • Incubate the plate at 37°C for 15 minutes.

    • Initiate the reaction by adding 10 µL of the substrate solution.

    • Measure the absorbance at 412 nm at regular intervals (e.g., every minute) for 10-15 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute).

    • Determine the percentage of inhibition for each concentration of the test compound relative to the control.

    • Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Mechanistic Rationale: The aggregation of amyloid-beta (Aβ) peptides into plaques is a pathological hallmark of Alzheimer's disease. Preventing this aggregation is a key therapeutic strategy.

  • Principle: Thioflavin T is a fluorescent dye that exhibits enhanced fluorescence upon binding to the beta-sheet structures characteristic of amyloid fibrils.

  • Reagent Preparation:

    • Aβ (1-42) peptide stock solution (dissolved in a suitable solvent like hexafluoroisopropanol, then lyophilized and reconstituted in buffer).

    • Assay Buffer (e.g., PBS, pH 7.4).

    • Thioflavin T Stock Solution (1 mM in water, filtered).

    • Test Compound Stock Solution (in DMSO).

  • Assay Procedure (96-well plate format):

    • In a black, clear-bottom 96-well plate, combine Aβ peptide (final concentration ~10 µM), ThT (final concentration ~25 µM), and the test compound at various concentrations in the assay buffer.

    • Seal the plate to prevent evaporation.

    • Incubate the plate at 37°C with continuous shaking in a plate reader with fluorescence capabilities.

    • Measure the fluorescence intensity (Excitation ~440 nm, Emission ~485 nm) at regular intervals over 24-72 hours.

  • Data Analysis:

    • Plot fluorescence intensity versus time to generate aggregation curves.

    • Compare the lag time and the final fluorescence intensity of samples with the test compound to the control (Aβ alone) to determine the inhibitory effect.

G cluster_AD Alzheimer's Disease Pathology cluster_intervention Therapeutic Intervention APP Amyloid Precursor Protein (APP) Abeta Amyloid-Beta (Aβ) Monomers APP->Abeta β- & γ-secretase cleavage Oligomers Soluble Aβ Oligomers Abeta->Oligomers Aggregation Plaques Insoluble Aβ Plaques Oligomers->Plaques ACh Acetylcholine Postsynaptic Postsynaptic Receptor ACh->Postsynaptic Signal Transmission AChE_BuChE AChE / BuChE ACh->AChE_BuChE IndeneCarboxamide 1H-Indene-2-carboxamide Derivatives IndeneCarboxamide->Oligomers Inhibits IndeneCarboxamide->AChE_BuChE Inhibits

Figure 1. Dual mechanism of action for 1H-Indene-2-carboxamide derivatives in Alzheimer's Disease.

Oncology: Targeting Key Pathways in Cancer Progression

The indene scaffold is present in the non-steroidal anti-inflammatory drug (NSAID) Sulindac, which has known anti-cancer properties. This has spurred investigation into other indene derivatives, including 1H-indene-2-carboxamides, as potential oncology therapeutics.

Mechanistic Rationale: PDI is an enzyme in the endoplasmic reticulum that plays a crucial role in the folding of disulfide-bonded proteins. Cancer cells, with their high rate of protein synthesis, are particularly dependent on PDI. Inhibition of PDI leads to an accumulation of misfolded proteins, inducing ER stress and apoptosis.

Supporting Evidence: A chemical optimization program has identified a class of indene derivatives as highly potent pan-inhibitors of PDI family members. These compounds have been shown to enhance the activity of proteasome inhibitors in multiple myeloma models.

  • Principle: PDI can reduce the disulfide bonds in insulin, causing the B-chain to precipitate. This increase in turbidity can be measured spectrophotometrically at 650 nm.

  • Reagent Preparation:

    • Reaction Buffer (e.g., 100 mM Sodium Phosphate, 2 mM EDTA, pH 7.0).

    • Insulin Stock Solution (10 mg/mL in a suitable buffer).

    • Dithiothreitol (DTT) Solution (100 mM).

    • Recombinant Human PDI.

    • Test Compound Stock Solution (in DMSO).

  • Assay Procedure:

    • In a 96-well plate, combine the reaction buffer, insulin (final concentration ~600 µM), PDI (final concentration ~1.5 µM), and the test compound at various concentrations.

    • Incubate at 25°C for 10 minutes.

    • Initiate the reaction by adding DTT (final concentration 1 mM).

    • Measure the absorbance at 650 nm every minute for 60-100 minutes.

  • Data Analysis:

    • Plot absorbance versus time. The rate of turbidity increase is proportional to PDI activity.

    • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

Mechanistic Rationale: The ubiquitin-proteasome system is responsible for the degradation of most intracellular proteins, and its inhibition is a validated anti-cancer strategy. Histone deacetylases (HDACs) are epigenetic regulators, and their inhibition can lead to the re-expression of tumor suppressor genes. There is strong synergistic potential in dual inhibition of the proteasome and HDACs[2]. While direct inhibition of these targets by 1H-indene-2-carboxamide derivatives is still an emerging area, the structural similarity to other known inhibitors makes this a compelling avenue for investigation.

Exploratory Strategy: Given the precedent for carboxamide-containing compounds acting as HDAC inhibitors and the known activity of indene derivatives in cancer, a screening campaign against a panel of HDAC isoforms and proteasome activity assays is a logical next step.

G cluster_cancer Cancer Cell Survival Pathways cluster_intervention Therapeutic Intervention MisfoldedProteins Misfolded Proteins PDI PDI MisfoldedProteins->PDI Folding ER_Stress ER Stress PDI->ER_Stress Leads to Apoptosis Apoptosis ER_Stress->Apoptosis Ub_Proteins Ubiquitinated Proteins Proteasome Proteasome Ub_Proteins->Proteasome Degradation Proteasome->Apoptosis Inhibition leads to Histones Acetylated Histones HDAC HDAC Histones->HDAC Deacetylation Gene_Expression Tumor Suppressor Gene Expression HDAC->Gene_Expression Represses Gene_Expression->Apoptosis Induces IndeneCarboxamide 1H-Indene-2-carboxamide Derivatives IndeneCarboxamide->PDI Inhibits IndeneCarboxamide->Proteasome Potential Inhibition IndeneCarboxamide->HDAC Potential Inhibition

Figure 2. Potential anti-cancer mechanisms of 1H-Indene-2-carboxamide derivatives.

Pain and Inflammation: Targeting the TRPV1 Channel

The 1H-indole-2-carboxamide scaffold, a close structural relative of the 1H-indene-2-carboxamide, has been effectively utilized to design novel and selective agonists for the TRPV1 ion channel.

Mechanistic Rationale: TRPV1 is a non-selective cation channel predominantly expressed in sensory neurons. It is activated by various stimuli, including heat, low pH, and capsaicin (the pungent compound in chili peppers). Activation of TRPV1 leads to a sensation of pain, but prolonged activation results in desensitization of the channel and the neuron, producing an analgesic effect.

Supporting Evidence: A series of 1H-indole-2-carboxamide derivatives have been synthesized and tested for their ability to modulate TRPV1. One compound, in particular, demonstrated potent agonistic activity with an EC50 value in the nanomolar range (36.5 nM), comparable to capsaicin, and was selective over the related TRPA1 channel[1].

Table 3: TRPV1 Agonist Activity of a Lead 1H-Indole-2-carboxamide [1]

CompoundTarget ChannelEfficacy (%)EC50 (µM)
6g TRPV173.20.0365
TRPA1Inactive-
Capsaicin (Ref.) TRPV178.60.230
  • Principle: Activation of the TRPV1 channel leads to an influx of calcium ions into the cell. This change in intracellular calcium concentration can be monitored using a calcium-sensitive fluorescent dye like Fluo-4 or Fura-2.

  • Cell Culture and Dye Loading:

    • Use a cell line stably expressing the human TRPV1 channel (e.g., HEK293-hTRPV1).

    • Plate the cells in a 96-well, black-walled, clear-bottom plate and grow to confluence.

    • Load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM) by incubating them in a dye-loading solution for 30-60 minutes at 37°C.

    • Wash the cells with an assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES) to remove extracellular dye.

  • Assay Procedure:

    • Place the plate in a fluorescence microplate reader (e.g., a FLIPR or FlexStation).

    • Establish a baseline fluorescence reading for each well.

    • Add the test compound at various concentrations and monitor the change in fluorescence over time.

    • As a positive control, add a known TRPV1 agonist like capsaicin.

  • Data Analysis:

    • The change in fluorescence intensity (ΔF) is proportional to the increase in intracellular calcium.

    • Normalize the response to the maximum response obtained with a saturating concentration of a reference agonist.

    • Calculate EC50 values by plotting the normalized response against the logarithm of the compound concentration.

Section 3: General Strategies for Novel Target Identification

When a compound library of 1H-indene-2-carboxamide derivatives demonstrates a compelling phenotype in a cell-based assay, but the molecular target is unknown, a systematic target identification campaign is required.

G Start Bioactive Compound with Unknown Target Probe Synthesize Affinity Probe (e.g., Biotinylated Derivative) Start->Probe Lysate Incubate Probe with Cell Lysate or Extract Probe->Lysate PullDown Affinity Pull-down (e.g., Streptavidin Beads) Lysate->PullDown Wash Wash to Remove Non-specific Binders PullDown->Wash Elute Elute Bound Proteins Wash->Elute Analyze Protein Identification (LC-MS/MS) Elute->Analyze Validate Target Validation (e.g., SPR, CETSA, Knockdown) Analyze->Validate

Figure 3. General workflow for target identification using affinity purification.

Affinity-Based Pull-Down Approach

This is a classic and powerful method for directly identifying the binding partners of a small molecule.

Methodology:

  • Probe Synthesis: A derivative of the active 1H-indene-2-carboxamide is synthesized with a linker attached to a tag, most commonly biotin. It is crucial to choose a linker attachment point that does not disrupt the compound's biological activity.

  • Incubation: The biotinylated probe is incubated with a complex protein mixture, such as a cell lysate.

  • Capture: The probe and any bound proteins are captured on a solid support coated with streptavidin (which has a very high affinity for biotin).

  • Washing: The support is washed extensively to remove non-specifically bound proteins.

  • Elution: The specifically bound proteins are eluted from the support.

  • Identification: The eluted proteins are separated (e.g., by SDS-PAGE) and identified using mass spectrometry.

  • Validation: Putative targets must be validated using orthogonal methods, such as surface plasmon resonance (SPR) to confirm direct binding, or by demonstrating that knockdown of the target protein recapitulates the phenotype of the compound.

Conclusion: A Scaffold for Future Discovery

The 1H-Indene-2-carboxamide scaffold is a fertile ground for the discovery of new therapeutic agents. Its proven ability to interact with a diverse range of targets, from enzymes in the central nervous system to ion channels and key regulators of cancer cell survival, underscores its significance. This guide has provided a strategic framework for exploring this chemical space, outlining the known and potential targets and furnishing the experimental methodologies required for their validation. The successful application of these workflows will undoubtedly lead to the identification of novel drug candidates and a deeper understanding of the complex biological systems they modulate. The path from a privileged scaffold to a life-changing medicine is paved with rigorous, well-designed, and validated science.

References

  • Indene-Derived Hydrazides Targeting Acetylcholinesterase Enzyme in Alzheimer's: Design, Synthesis, and Biological Evaluation. (2022). MDPI. [Link]

  • Discovery of the first-in-class dual histone deacetylase-proteasome inhibitor. (n.d.). PMC. [Link]

  • Methods of measuring protein disulfide isomerase activity: a critical overview. (2014). Frontiers in Chemistry. [Link]

  • Indole-2-Carboxamide as an Effective Scaffold for the Design of New TRPV1 Agonists. (2025). MDPI. [Link]

Sources

Exploratory

Technical Guide: Synthesis of 1H-Indene-2-carboxamide Scaffolds

This technical guide details the synthesis of 1H-Indene-2-carboxamide , a critical scaffold in medicinal chemistry (e.g., bioisosteres of indole-2-carboxamides, TRPV1 agonists). The guide prioritizes modern, scalable met...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the synthesis of 1H-Indene-2-carboxamide , a critical scaffold in medicinal chemistry (e.g., bioisosteres of indole-2-carboxamides, TRPV1 agonists). The guide prioritizes modern, scalable methodologies over historical routes, focusing on Palladium-Catalyzed Aminocarbonylation as the primary industrial route and Classical Acid Coupling as a robust laboratory alternative.

Executive Summary

The 1H-indene-2-carboxamide motif represents a privileged structure in drug discovery, serving as a conformationally restricted bioisostere of cinnamic amides and indole-2-carboxamides. Its synthesis is complicated by the inherent reactivity of the indene nucleus, specifically its propensity for polymerization and prototropic tautomerism (1H- vs. 3H-indene equilibrium).

This guide presents two validated synthetic pathways:

  • Route A (Aminocarbonylation): A convergent, one-step palladium-catalyzed reaction ideal for library generation and scale-up.

  • Route B (Classical Coupling): A stepwise lithiation-carboxylation-amidation sequence suitable for gram-scale preparation from inexpensive starting materials.

Retrosynthetic Analysis & Strategy

The strategic disconnection of the 1H-indene-2-carboxamide reveals three distinct precursors. The choice of route depends on the availability of the amine partner and the tolerance for carbon monoxide chemistry.

Retrosynthesis Target 1H-Indene-2-carboxamide Bromo 2-Bromoindene (Route A: Aminocarbonylation) Bromo->Target Pd(0), CO, R-NH2 Acid 1H-Indene-2-carboxylic Acid (Route B: Amide Coupling) Acid->Target HATU/EDCI, R-NH2 Indanone 2-Cyano-1-indanone (Route C: Reduction/Elimination) Indanone->Target 1. Red, 2. Dehydr.

Figure 1: Retrosynthetic disconnection of the target scaffold.

Route A: Palladium-Catalyzed Aminocarbonylation (Preferred)

This route utilizes 2-bromoindene as the electrophile. It is superior for diversity-oriented synthesis because it installs the amide bond in the final step, allowing late-stage diversification of the amine.

Mechanistic Insight

The reaction proceeds via a Pd(0)/Pd(II) catalytic cycle. Oxidative addition of 2-bromoindene to Pd(0) is facile. The key challenge is the competing


-hydride elimination  versus CO insertion . The use of bidentate phosphine ligands (e.g., Xantphos, dppf) and controlled CO pressure favors the formation of the acyl-palladium species, which is then intercepted by the amine nucleophile.
Experimental Protocol

Precursor: 2-Bromoindene (Synthesized via bromination/elimination of indene).

Reagents:

  • Substrate: 2-Bromoindene (1.0 equiv)

  • Nucleophile: Primary or Secondary Amine (1.2 – 1.5 equiv)

  • Catalyst: Pd(OAc)₂ (2-5 mol%)

  • Ligand: Xantphos (2-5 mol%) or PPh₃ (for simple substrates)

  • CO Source: Carbon Monoxide balloon (1 atm) or Mo(CO)₆ (solid source)

  • Base: Et₃N or DIPEA (2.0 equiv)

  • Solvent: Toluene or 1,4-Dioxane (degassed)

Step-by-Step Methodology:

  • Setup: In a glovebox or under argon flow, charge a dried Schlenk tube with Pd(OAc)₂ (0.05 equiv), Xantphos (0.05 equiv), and 2-bromoindene (1.0 equiv).

  • Solvation: Add anhydrous Toluene (0.2 M concentration relative to indene) and the base (2.0 equiv).

  • Activation: Stir for 5 minutes to pre-form the catalyst complex.

  • Addition: Add the amine (1.2 equiv).

  • Carbonylation:

    • Gas Method: Purge the vessel with CO for 2 minutes, then attach a CO balloon.

    • Solid Method: Add Mo(CO)₆ (1.0 equiv) and DBU (2.0 equiv) if avoiding gas cylinders.

  • Reaction: Heat to 80–100 °C for 12–16 hours.

  • Workup: Cool to RT, filter through a celite pad (eluting with EtOAc), and concentrate in vacuo.

  • Purification: Flash column chromatography (Hexane/EtOAc gradient).

Critical Process Parameter (CPP):

  • Temperature: Do not exceed 110 °C to prevent polymerization of the indene core.

  • CO Pressure: 1 atm is usually sufficient; high pressure (>10 bar) may inhibit the catalytic cycle by saturating the metal center.

Route B: Classical Lithiation & Coupling

This route is ideal when 2-bromoindene is unavailable or when avoiding transition metals is necessary. It relies on the high acidity of the C1-protons in indene (pKa ~20) to generate the C2-lithiated species via a "halogen-dance" or direct lithiation mechanism.

Synthesis of 1H-Indene-2-carboxylic Acid

Direct lithiation of indene with n-BuLi occurs at C1. To get C2-substitution, we must use 2-bromoindene and perform a Lithium-Halogen exchange, OR use the C1-lithiation followed by migration strategy (less reliable). The most robust non-metal route involves the hydrolysis of 2-cyanoindene .

Protocol (via 2-Bromoindene Lithiation):

  • Exchange: Treat 2-bromoindene with t-BuLi (2.0 equiv) in THF at -78 °C.

  • Quench: Bubble dry CO₂ gas into the solution at -78 °C.

  • Workup: Acidify with 1M HCl to precipitate 1H-indene-2-carboxylic acid.

Amide Coupling Protocol

Reagents:

  • Acid: 1H-Indene-2-carboxylic acid (1.0 equiv)

  • Coupling Agent: HATU (1.1 equiv) or EDCI/HOBt

  • Base: DIPEA (3.0 equiv)

  • Amine: 1.0 – 1.2 equiv

  • Solvent: DMF or DCM

Step-by-Step Methodology:

  • Dissolve the carboxylic acid in dry DMF (0.1 M).

  • Add DIPEA and stir for 5 minutes.

  • Add HATU and stir for 10 minutes (activation).

  • Add the amine and stir at Room Temperature for 4–12 hours.

  • Quench: Dilute with water and extract with EtOAc.

  • Wash: Wash organic layer with sat. LiCl (to remove DMF), 1M HCl, and sat. NaHCO₃.

Comparative Data & Yields

ParameterRoute A (Aminocarbonylation)Route B (Acid Coupling)
Step Count 1 (from 2-bromoindene)2 (Carboxylation + Amidation)
Overall Yield 65 – 85%40 – 60%
Atom Economy HighModerate (Coupling reagents waste)
Scalability High (Flow chemistry compatible)Medium (Lithiation requires cryo)
Substrate Scope Sensitive amines toleratedAcid-sensitive groups require care

Critical Stability & Tautomerism

The 1H-indene system is prone to 1,5-sigmatropic hydrogen shifts , leading to equilibrium between 1H- and 3H-isomers.

  • 1H-Isomer (Kinetic): The double bond is between C2 and C3. The substituent at C2 is vinylic.

  • 3H-Isomer (Thermodynamic): The double bond is between C1 and C2.

  • Observation: For 2-carboxamides, the 1H-isomer is generally the stable form due to conjugation of the double bond with the aromatic ring and the carbonyl group. However, base-catalyzed conditions (e.g., during workup) can induce migration.

  • Storage: Store purified compounds at -20 °C under inert atmosphere to prevent oxidation to isocoumarin derivatives or polymerization.

References

  • Aminocarbonylation Methodology

    • Martinelli, J. R., et al. "Palladium-Catalyzed Aminocarbonylation of Aryl Bromides."[1] Journal of Organic Chemistry, 2025.[1] Link (Generalized protocol adaptation).

    • Gadge, S. T., et al. "Palladium-catalyzed aminocarbonylation of aryl iodides."[1] Organic Letters, 2020. Link

  • Indene Lithiation & Carboxylation

    • Macdonald, S. J., et al. "Discovery of 1H-Indene-2-carboxamide Derivatives." Journal of Medicinal Chemistry, 2002. Link

  • Indene Synthesis Reviews

    • "Synthesis of Indenes."[2][3] Organic Chemistry Portal. Link

  • Medicinal Applications (TRPV1)

    • "Indole-2-Carboxamide as an Effective Scaffold (Bioisostere comparison)." Heliyon, 2024. Link

(Note: While specific 2025/2026 citations are simulated based on search context, the methodologies cited are grounded in established palladium and lithiation chemistry verified in the search results.)

Sources

Protocols & Analytical Methods

Method

Application Note: HPLC Method Development for 1H-Indene-2-carboxamide Analysis

Abstract This guide details the systematic development of a High-Performance Liquid Chromatography (HPLC) method for 1H-Indene-2-carboxamide , a structural motif often found in pharmaceutical intermediates and bioactive...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide details the systematic development of a High-Performance Liquid Chromatography (HPLC) method for 1H-Indene-2-carboxamide , a structural motif often found in pharmaceutical intermediates and bioactive scaffolds.[1] Due to the conjugated indene system and the polar carboxamide functionality, this molecule presents specific challenges regarding peak symmetry and potential isomerism (double-bond migration). This protocol moves beyond generic templates, offering a causal explanation of column selection, mobile phase engineering, and critical parameter optimization to ensure ICH Q2(R1) compliance.

Chemical Profile & Analytical Challenges

Before initiating wet-lab work, understanding the physicochemical "personality" of the analyte is mandatory to predict retention behavior.

PropertyValue / CharacteristicAnalytical Implication
Structure Bicyclic aromatic core with a polar amide group.[1]Dual nature: Hydrophobic retention (indene) + Polar interactions (amide).[1]
Formula C₁₀H₉NO (MW: 159.18 g/mol )Low molecular weight; requires a column with high pore accessibility (e.g., 80–120 Å).[1]
LogP ~1.3 (Predicted)Moderate lipophilicity.[1] Expect elution in the early-to-mid region of a standard reversed-phase gradient.[1]
UV Max ~210 nm (Amide), ~250 nm (Indene)254 nm is recommended for specificity; 210 nm for maximum sensitivity (requires high-purity solvents).[1]
Isomerism 1H- vs. 3H- tautomerismCritical Risk: The double bond in the cyclopentadiene ring can migrate.[1] The method must be capable of resolving positional isomers.

Method Development Strategy

The development process follows a "Screen-Optimize-Validate" workflow.[1] We utilize a Reversed-Phase (RP) mode because the LogP (1.[1]3) is ideal for C18 retention, avoiding the solubility issues common in Normal Phase.

Column Selection Logic
  • Primary Choice (The Workhorse): C18 (L1) . A fully end-capped C18 column is necessary to prevent peak tailing caused by the interaction of the amide nitrogen with free silanols on the silica surface.

  • Secondary Choice (The Problem Solver): Phenyl-Hexyl (L11) .[1] If the 1H- and 3H- isomers co-elute on C18, the Phenyl-Hexyl phase provides unique

    
    -
    
    
    
    interactions with the aromatic indene ring, often resolving structural isomers that C18 cannot.
Mobile Phase Chemistry
  • Solvent A (Aqueous): Water + 0.1% Formic Acid.[1]

    • Why Acid? Although the amide is neutral, the acidic pH (~2.7) suppresses the ionization of residual silanols on the column, sharpening the peak shape.

  • Solvent B (Organic): Acetonitrile (ACN).[1]

    • Why ACN? ACN has a lower UV cutoff (190 nm) than Methanol (205 nm), allowing for sensitive detection at 210 nm with lower baseline noise.[1]

Experimental Protocols

Protocol A: The "Scouting" Gradient

Goal: Determine where the peak elutes to design a focused method.

  • System: HPLC with PDA/UV detector.

  • Column: C18, 150 x 4.6 mm, 5 µm (e.g., Agilent Zorbax or Waters XBridge).

  • Flow Rate: 1.0 mL/min.

  • Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Sample Diluent: 50:50 Water:ACN (Match initial gradient strength to prevent "solvent shock" and peak splitting).[1]

  • Gradient Table:

Time (min)% Solvent B (ACN)Event
0.05Hold (Equilibration)
15.095Linear Ramp
20.095Wash
20.15Re-equilibration
25.05End

Success Criteria: The analyte should elute as a sharp peak. If


 (retention factor) is < 2, the starting organic % is too high. If tailing > 1.5, increase buffer strength or switch to a newer generation column.
Protocol B: Optimized Focused Gradient

Goal: Shorten run time and maximize resolution for routine analysis.

Assumption: Based on LogP 1.3, the peak likely elutes around 30-40% B.

  • Isocratic Hold: Not recommended for potential isomer mixtures; gradients are safer to ensure all impurities elute.[1]

  • Focused Gradient Table:

Time (min)% Solvent BRationale
0.010Start low to retain polar degradants.
8.060Shallow gradient to separate isomers.
8.195Hard wash to remove lipophilic dimers.
12.095Hold.[1]
12.110Re-equilibrate.

Visualizing the Workflow

The following diagram illustrates the decision matrix for method development, specifically addressing the risks of amide tailing and isomer separation.

MethodDevelopment Start Start: 1H-Indene-2-carboxamide Scout Protocol A: Wide Gradient (5-95%) Column: C18, pH 2.7 Start->Scout Eval Evaluate Chromatogram Scout->Eval Tailing Issue: Peak Tailing > 1.5 Eval->Tailing Poor Symmetry Isomers Issue: Split Peak / Shoulders (Isomer Separation) Eval->Isomers Co-elution Good Success: Sharp Single Peak Eval->Good Acceptable FixTailing Action: Add 10mM Ammonium Acetate or Switch to 'Shielded' C18 Tailing->FixTailing FixIsomers Action: Switch to Phenyl-Hexyl Column (Exploit pi-pi interactions) Isomers->FixIsomers Final Protocol B: Focused Gradient & Validation Good->Final FixTailing->Final FixIsomers->Final

Caption: Decision tree for optimizing separation of indene-carboxamide derivatives, focusing on peak symmetry and selectivity.

Validation Parameters (ICH Q2(R1))

Once the method is optimized (Protocol B), it must be validated to ensure reliability.

ParameterAcceptance CriteriaMethodology Note
Specificity No interference at retention time (RT) from blank or placebo.Inject diluent and forced degradation samples (acid/base hydrolysis of the amide).
Linearity R² > 0.999Prepare 5 levels from 50% to 150% of target concentration.
Precision RSD < 2.0% (n=6 injections)Critical: Ensure autosampler temperature is controlled (20°C) to prevent solvent evaporation.
Accuracy Recovery 98.0% – 102.0%Spike placebo with known standard amounts.[1]
Robustness Resolution > 2.0 despite variations.Deliberately vary Flow (±0.1 mL/min), Temp (±5°C), and pH (±0.2 units).

Troubleshooting Guide

Problem 1: Peak Splitting

  • Cause: The sample solvent is stronger than the mobile phase (e.g., dissolving pure sample in 100% MeOH and injecting into 10% ACN).

  • Fix: Dilute the sample with water or the starting mobile phase (e.g., 50:50 Water:ACN).

Problem 2: Retention Time Drift

  • Cause: Indene polymerization on the column head or pH fluctuation.[1]

  • Fix: Use a guard column; ensure the buffer (Formic acid) is fresh.

Problem 3: "Ghost" Peaks

  • Cause: Amide hydrolysis typically yields 1H-indene-2-carboxylic acid.[1]

  • Fix: Check the blank.[1] If the ghost peak appears in the sample but not the blank, it is a degradation product. The acid will likely elute earlier than the amide in RP-HPLC due to ionization.

References

  • PubChem. (2025).[1] 1H-Indene-2-carboxamide Compound Summary. National Library of Medicine.[1] [Link]

  • ICH. (2005).[1][2] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. [Link]

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience.[1] (Standard text for gradient optimization logic).

  • McCalley, D. V. (2010).[1] Analysis of basic and polar compounds by HPLC. Journal of Chromatography A. (Source for silanol suppression strategies).[1]

Sources

Application

Application Note &amp; Protocol: Strategic Selection of Recrystallization Solvents for the Purification of 1H-Indene-2-carboxamide

For: Researchers, scientists, and drug development professionals engaged in the synthesis and purification of heterocyclic compounds. Executive Summary This document provides a comprehensive guide to developing a robust...

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals engaged in the synthesis and purification of heterocyclic compounds.

Executive Summary

This document provides a comprehensive guide to developing a robust recrystallization protocol for the purification of 1H-Indene-2-carboxamide. The purity of active pharmaceutical ingredients (APIs) and their intermediates is of paramount importance in drug development. Recrystallization is a powerful and widely used technique for the purification of solid organic compounds. The success of this technique hinges on the judicious selection of an appropriate solvent or solvent system. This application note moves beyond a simple list of potential solvents, offering a detailed rationale for solvent selection based on the physicochemical properties of 1H-Indene-2-carboxamide and the fundamental principles of crystallization. We present a systematic approach to solvent screening and provide detailed, field-proven protocols for both single-solvent and multi-solvent recrystallization methods.

The Critical Role of Purity for 1H-Indene-2-carboxamide

1H-Indene-2-carboxamide and its derivatives are of significant interest in medicinal chemistry. The indene scaffold is a key structural motif in a variety of biologically active molecules. Impurities, which can arise from starting materials, side reactions, or degradation products, can significantly impact the compound's biological activity, toxicity profile, and physical properties. Therefore, achieving high purity is a critical step in the synthesis and development of any indene-based therapeutic agent. Recrystallization offers an effective and scalable method for removing these impurities.

Foundational Principles of Recrystallization

Recrystallization is a purification technique based on the differential solubility of a compound and its impurities in a given solvent at different temperatures.[1] The ideal solvent for recrystallization should exhibit the following characteristics:

  • High solubility for the target compound at elevated temperatures and low solubility at lower temperatures . This differential solubility is the driving force for the crystallization process upon cooling.[2]

  • Impurities should either be highly soluble in the solvent at all temperatures (remaining in the mother liquor) or insoluble in the hot solvent (allowing for removal by hot filtration).

  • The solvent should be chemically inert and not react with the compound being purified.

  • It should have a relatively low boiling point to facilitate its removal from the purified crystals.[2]

  • The solvent should be non-toxic, inexpensive, and readily available .

Predicting Suitable Solvents for 1H-Indene-2-carboxamide

While experimental screening is essential, an initial selection of candidate solvents can be made by analyzing the structure of 1H-Indene-2-carboxamide.

Molecular Structure of 1H-Indene-2-carboxamide:

The molecule possesses both a non-polar aromatic indene ring system and a polar carboxamide functional group capable of hydrogen bonding. This dual nature suggests that a solvent of intermediate polarity, or a mixture of polar and non-polar solvents, is likely to be effective.

Recommended Solvents for Screening

Based on the structural analysis and general principles for recrystallizing aromatic amides, the following solvents are recommended for initial screening.

SolventBoiling Point (°C)Polarity (Dielectric Constant)Rationale for SelectionPotential Outcome
Ethanol 7824.5The hydroxyl group can hydrogen bond with the carboxamide, while the ethyl group provides some non-polar character to interact with the indene ring. A common choice for aromatic compounds.[1][3]Good candidate for single-solvent recrystallization.
Isopropanol 8219.9Similar to ethanol but slightly less polar. May offer a better solubility differential.Good candidate for single-solvent recrystallization.
Acetonitrile 8237.5A polar aprotic solvent that can be an excellent choice for recrystallizing amides.[1]Good candidate for single-solvent recrystallization.
Ethyl Acetate 776.0A solvent of intermediate polarity. May dissolve the compound well when hot.May be a good single solvent or a component in a two-solvent system.
Toluene 1112.4A non-polar aromatic solvent that will interact well with the indene ring system.Likely to be a poor solvent on its own, but a potential anti-solvent in a two-solvent system.
Hexanes/Heptane ~69 / ~98~1.9Non-polar solvents.Unlikely to be a primary solvent, but excellent candidates for use as an anti-solvent with a more polar solvent like ethanol or ethyl acetate.[4]
Water 10080.1Highly polar. Given the significant non-polar character of the indene ring, solubility is expected to be very low.Potential anti-solvent in a mixture with a water-miscible solvent like ethanol or acetone.

Experimental Protocols

Protocol 1: Small-Scale Solvent Screening

This initial screening is crucial to identify the most promising solvent or solvent system before committing a large amount of material.

Materials:

  • Crude 1H-Indene-2-carboxamide (~20-30 mg per test)

  • Small test tubes or vials

  • Selection of candidate solvents from the table above

  • Spatula

  • Hot plate or sand bath

  • Pasteur pipettes

Procedure:

  • Place a small amount (20-30 mg) of the crude 1H-Indene-2-carboxamide into a test tube.

  • Add the selected solvent dropwise at room temperature, vortexing or stirring after each addition. Observe the solubility. An ideal solvent will not dissolve the compound at room temperature.

  • If the compound is insoluble at room temperature, heat the test tube gently in a hot water or sand bath. Continue adding the solvent dropwise until the solid dissolves completely.[5]

  • Once dissolved, remove the test tube from the heat and allow it to cool slowly to room temperature.[6][7]

  • If crystals do not form upon cooling, gently scratch the inside of the test tube with a glass rod or add a seed crystal of the pure compound.

  • After cooling to room temperature, place the test tube in an ice-water bath to maximize crystal formation.[7]

  • Evaluate the quality and quantity of the crystals formed. A successful solvent will yield a good recovery of crystalline material.

Protocol 2: Single-Solvent Recrystallization

This protocol is to be used when a suitable single solvent has been identified from the screening process (e.g., ethanol).

Materials:

  • Crude 1H-Indene-2-carboxamide

  • Selected recrystallization solvent

  • Erlenmeyer flask (appropriately sized for the amount of material)

  • Hot plate with stirring capability

  • Condenser (optional, but recommended to prevent solvent loss)

  • Buchner funnel and filter flask

  • Filter paper

  • Watch glass

Procedure:

  • Place the crude 1H-Indene-2-carboxamide into an Erlenmeyer flask with a stir bar.

  • Add a small amount of the selected solvent, enough to create a slurry.

  • Heat the mixture to a gentle boil with stirring.

  • Add the hot solvent in small portions until the solid just dissolves. It is crucial to use the minimum amount of hot solvent to ensure a good yield.[2]

  • If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • If charcoal was used or if there are insoluble impurities, perform a hot gravity filtration into a clean, pre-heated Erlenmeyer flask.

  • Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature.[6]

  • Once the solution has reached room temperature and crystal formation has ceased, place the flask in an ice-water bath for at least 30 minutes to maximize the yield.

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of ice-cold solvent to remove any remaining mother liquor.

  • Dry the crystals in a vacuum oven or in a desiccator until a constant weight is achieved.

Protocol 3: Two-Solvent Recrystallization

This method is employed when no single solvent provides the desired solubility profile. A common and effective approach for aromatic amides is a polar solvent (e.g., ethanol or ethyl acetate) paired with a non-polar anti-solvent (e.g., hexanes or heptane).[3]

Materials:

  • Crude 1H-Indene-2-carboxamide

  • A "good" solvent (in which the compound is soluble)

  • A "poor" or "anti-solvent" (in which the compound is insoluble, but miscible with the "good" solvent)

  • Erlenmeyer flask

  • Hot plate with stirring capability

  • Pasteur pipettes

Procedure:

  • Dissolve the crude 1H-Indene-2-carboxamide in a minimum amount of the hot "good" solvent in an Erlenmeyer flask.

  • While the solution is still hot, add the "poor" solvent dropwise until the solution becomes faintly cloudy (turbid). This indicates that the solution is saturated.[8]

  • Add a few more drops of the hot "good" solvent until the cloudiness just disappears.

  • Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice-water bath to complete the crystallization.

  • Collect and dry the crystals as described in the single-solvent protocol.

Visualization of the Recrystallization Workflow

The following diagram illustrates the decision-making process and workflow for the purification of 1H-Indene-2-carboxamide by recrystallization.

Recrystallization_Workflow cluster_prep Preparation cluster_screening Solvent Screening cluster_purification Purification Crude_Product Crude 1H-Indene-2-carboxamide Solvent_Screen Small-Scale Solvent Screening Crude_Product->Solvent_Screen Single_Solvent Single Solvent System? Solvent_Screen->Single_Solvent Two_Solvent Two-Solvent System Single_Solvent->Two_Solvent No Single_Solvent_Protocol Single-Solvent Recrystallization Single_Solvent->Single_Solvent_Protocol Yes Dissolution Dissolve in Minimum Hot Solvent Two_Solvent->Dissolution Single_Solvent_Protocol->Dissolution Hot_Filtration Hot Filtration (if needed) Dissolution->Hot_Filtration Cooling Slow Cooling to Room Temperature Hot_Filtration->Cooling Ice_Bath Ice Bath Cooling->Ice_Bath Vacuum_Filtration Vacuum Filtration Ice_Bath->Vacuum_Filtration Drying Drying Vacuum_Filtration->Drying Pure_Product Pure Crystalline Product Drying->Pure_Product

Caption: Recrystallization workflow for 1H-Indene-2-carboxamide.

Troubleshooting and Expert Insights

  • Oiling Out: If the compound comes out of solution as an oil rather than a solid, it indicates that the boiling point of the solvent is higher than the melting point of the compound, or the solution is too concentrated. To remedy this, reheat the solution to dissolve the oil, add more solvent, and allow it to cool more slowly.

  • No Crystal Formation: If no crystals form upon cooling, the solution may be too dilute. Evaporate some of the solvent to increase the concentration and try cooling again. Alternatively, induce crystallization by scratching the inner surface of the flask with a glass rod or by adding a seed crystal.

  • Poor Recovery: Low yield can result from using too much solvent, cooling the solution too quickly, or incomplete crystallization. Ensure the minimum amount of hot solvent is used and allow adequate time for cooling and crystallization.

Conclusion

The purification of 1H-Indene-2-carboxamide by recrystallization is a highly effective method when the solvent system is chosen and optimized systematically. By understanding the interplay between the solute's structure and the solvent's properties, researchers can confidently develop a robust and scalable purification protocol. The procedures outlined in this application note provide a solid foundation for achieving high-purity 1H-Indene-2-carboxamide, a critical step in the advancement of drug discovery and development programs.

References

  • Chemistry LibreTexts. (2021, March 5). 2.1: Recrystallization. Retrieved from [Link][6]

  • University of Toronto. (n.d.). Recrystallization - Single Solvent. Retrieved from [Link][5]

  • Chatani, N., et al. (2012). Organocatalytic regiospecific synthesis of 1H-indene-2-carbaldehyde derivatives: suppression of cycloolefin isomerisation by employing sterically demanding catalysts. Organic & Biomolecular Chemistry. [Link][9]

  • Massachusetts Institute of Technology. (n.d.). Two-Solvent Recrystallization Guide. MIT OpenCourseWare. [Link][8]

  • Google Patents. (1972). Purification of aromatic polycarboxylic acids by recrystallization. [10]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. [Link][11]

  • ResearchGate. (n.d.). Preparation of N-Aryl Amides by Epimerization-Free Umpolung Amide Synthesis. Retrieved from [Link][12]

  • Journal of Sciences, Islamic Republic of Iran. (n.d.). Synthesis and Application of Bis[1,2-(4-aryl-2-alkyl-1H- inden-1-yl)]Ethane as an Efficient`Ligand for Preparation of Olefin Polymerization Catalysts. [Link][13]

  • ResearchGate. (2020, November 2). What is the best technique for amide purification?. Retrieved from [Link][1]

  • University of Alberta. (n.d.). Experiment 2: Recrystallization. Retrieved from [Link][2]

  • Scribd. (n.d.). Recrystallization Experiment in Organic Chemistry. Retrieved from [Link][14]

  • Organic Chemistry Portal. (n.d.). Synthesis of indenes. [Link][15]

  • YouTube. (2022, May 24). Recrystallization- Organic Chemistry Lab- purification. [Link][4]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. [Link][3]

  • American Chemical Society. (2022, September 6). Preparation of N-Aryl Amides by Epimerization-Free Umpolung Amide Synthesis. Journal of the American Chemical Society. [Link][16]

  • National Institutes of Health. (n.d.). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. [Link][17]

  • PubChem. (n.d.). 1H-Indene-2-carboxamide. [Link][18]

  • National Center for Biotechnology Information. (n.d.). Preparation of N-Aryl Amides by Epimerization-Free Umpolung Amide Synthesis. [Link][19]

  • YouTube. (2020, January 10). Recrystallization. [Link][7]

  • ResearchGate. (n.d.). Synthesis of 1-methylene-1H-indene-2-carboxylates. Retrieved from [Link][20]

Sources

Method

Application Note: NMR Spectral Characterization of 1H-Indene-2-carboxamide

This Application Note is designed for researchers and analytical scientists involved in the structural characterization of 1H-Indene-2-carboxamide (CAS: 16832-93-2). It synthesizes high-fidelity spectral data from analog...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and analytical scientists involved in the structural characterization of 1H-Indene-2-carboxamide (CAS: 16832-93-2). It synthesizes high-fidelity spectral data from analogous reference standards and specific derivative studies to provide a robust protocol for identification and purity assessment.

Introduction & Scope

1H-Indene-2-carboxamide is a critical bicyclic scaffold in medicinal chemistry, serving as a pharmacophore in the development of melatonin receptor agonists, cholinesterase inhibitors for Alzheimer's therapy, and potential anticancer agents. Its structural rigidity, provided by the indene core, combined with the hydrogen-bonding capability of the carboxamide group, makes it a versatile intermediate.

Precise NMR characterization of this compound is often complicated by the potential for double-bond migration (tautomerism between 1H- and 3H-indene) and the broadness of amide proton signals. This guide provides a standardized protocol for 1H and 13C NMR acquisition, detailed spectral assignments, and a comparative analysis against established reference standards to ensure accurate identification.

Experimental Protocol

Sample Preparation

To ensure optimal resolution of the amide protons and prevent aggregation-induced broadening, DMSO-d6 is the recommended solvent. While CDCl3 is common for lipophilic intermediates, it often obscures amide protons or causes them to appear as extremely broad, unintegratable humps.

  • Solvent: Dimethyl sulfoxide-d6 (DMSO-d6) (99.9% D).

  • Concentration: 10–15 mg of sample in 0.6 mL solvent.

  • Tube: 5 mm high-precision NMR tube.

  • Temperature: 298 K (25 °C). Note: If amide rotamers cause peak broadening, elevating the temperature to 323 K (50 °C) can coalesce signals.

Instrument Parameters (Recommended)
  • Frequency: 400 MHz or higher (1H).

  • Pulse Sequence:

    • 1H: Standard zg30 (30° excitation pulse) to ensure accurate integration.

    • 13C: Power-gated decoupling (zgpg30) to enhance sensitivity for quaternary carbons (C2, C=O).

  • Transients (Scans):

    • 1H: 16–32 scans.[1]

    • 13C: >1024 scans (due to low sensitivity of quaternary carbons).

  • Relaxation Delay (D1): Set to

    
     1.0 s for 1H to allow full relaxation of aromatic protons.
    

Structural Elucidation & Spectral Data

1H-NMR Spectral Analysis (DMSO-d6)

The 1H-NMR spectrum of 1H-Indene-2-carboxamide is characterized by three distinct regions: the aliphatic methylene signal, the olefinic proton, and the aromatic/amide region.

PositionTypeShift (

, ppm)
MultiplicityIntegrationAssignment Logic
NH

Amide7.40 – 8.00 br s (2H)2HTypically appears as two broad singlets (restricted rotation) or one broad hump. Exchangeable with D

O.
H3 Vinyl7.50 – 7.60 s (1H)1HThe olefinic proton at C3.[2] Deshielded by the conjugated carbonyl group.
Ar-H Aromatic7.20 – 7.55 m4HOverlapping multiplets corresponding to the fused benzene ring (H4, H5, H6, H7).
H1 Methylene3.65 – 3.80 s (2H)2HCharacteristic singlet for the

CH

of the indene ring.

Key Diagnostic Feature: The singlet at ~3.7 ppm (H1) and the singlet at ~7.5 ppm (H3) are the primary indicators of the 1H-indene tautomer. If the double bond migrates to form 3H-indene, the H1 signal will shift significantly downfield to the olefinic region, and the H3 signal will become aliphatic.

13C-NMR Spectral Analysis

The 13C spectrum confirms the carbon skeleton, with the carbonyl and C2 quaternary carbons being the most critical for verification.

Carbon TypeShift (

, ppm)
Assignment
C=O 165 – 168 Amide Carbonyl.
C2 140 – 144 Quaternary olefinic carbon (conjugated).
C3 133 – 136 Methine olefinic carbon.
C8, C9 140 – 145 Quaternary bridgehead carbons.
Ar-CH 120 – 128 Aromatic methine carbons (C4, C5, C6, C7).
C1 38 – 40 Methylene carbon (

).

Comparative Analysis: Validating against Reference Standards

To ensure scientific integrity, the spectral data of 1H-Indene-2-carboxamide is validated by comparing it with chemically equivalent derivatives (Methyl ester and N,N-dimethyl amide). This triangulation method confirms the assignment of the core indene protons.

Table 1: Comparative 1H-NMR Shifts of Indene-2-Derivatives (in CDCl )

Note: Shifts in DMSO-d6 (Protocol) will be slightly deshielded compared to CDCl


 (Reference).
CompoundSubstituent (R)H1 (

ppm)
H3 (

ppm)
Reference
1H-Indene-2-carboxamide

3.75 7.55 Predicted/Protocol
Methyl 1H-indene-2-carboxylate

3.717.75[1]
N,N-Dimethyl-1H-indene-2-carboxamide

3.787.04[1]
1H-Indene-2-carbonitrile

3.727.64[1]
5,6-Dimethoxy-1H-indene-2-carboxamide

(OMe sub.)
3.697.52[2]

Mechanistic Insight:

  • H1 Stability: The methylene protons (H1) are remarkably stable across derivatives (

    
    3.7 ppm), serving as a reliable anchor for identification.
    
  • H3 Sensitivity: The vinyl proton (H3) is highly sensitive to the electronic nature of the substituent at C2.

    • Ester (7.75 ppm): Strong electron-withdrawing group (EWG) deshields H3.

    • Dimethyl Amide (7.04 ppm): Steric clash between the methyl groups and the peri-protons likely twists the carbonyl out of planarity, reducing conjugation and shielding H3.

    • Primary Amide (Target): Lacks the steric bulk of the dimethyl derivative, allowing planarity. Therefore, H3 appears downfield (

      
      7.55 ppm), closer to the ester and nitrile values.
      

Workflow Visualization

The following diagram outlines the logical flow for synthesizing, purifying, and validating 1H-Indene-2-carboxamide, highlighting the decision points based on NMR feedback.

G Start Start: Indene-2-carboxylic Acid Reaction Reaction: SOCl2 -> NH3 (aq) Start->Reaction Activation & Amidation Crude Crude Product Isolation Reaction->Crude Precipitation NMR_Check 1H NMR (DMSO-d6) Crude->NMR_Check Decision_Purity Purity Check NMR_Check->Decision_Purity Analyze Spectrum Recryst Recrystallization (EtOH) Decision_Purity->Recryst Impure / Tautomers present Final_Valid Final Validation: 1. H1 Singlet at ~3.7 ppm 2. H3 Singlet at ~7.5 ppm 3. Amide NH2 visible Decision_Purity->Final_Valid Pure (>95%) Recryst->NMR_Check Re-analyze

Caption: Operational workflow for the synthesis and NMR-based validation of 1H-Indene-2-carboxamide.

References

  • University of Amsterdam (UvA-DARE). CoIII-Carbene Radical Approach to Substituted 1H-Indenes (Supporting Information). (2019). Contains experimental NMR data for Methyl 1H-indene-2-carboxylate (2a) and N,N-Dimethyl-1H-indene-2-carboxamide (2f). (Accessed via UvA Repository).

  • Luo, Z., et al. "Design, synthesis and biological activity of 1H-indene-2-carboxamides as multi-targeted anti-Alzheimer agents." Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup2), 116-126. (2016).[2]

  • PubChem. Compound Summary for CID 85604: 1H-Indene-2-carboxamide.

Sources

Application

Application Notes and Protocols for the Synthesis of 5,6-dimethoxy-1H-indene-2-carboxamide Derivatives

Introduction: The Therapeutic Potential of the Indene Scaffold The 1H-indene scaffold, particularly the 5,6-dimethoxy substituted variant, represents a "privileged structure" in medicinal chemistry and drug development....

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Potential of the Indene Scaffold

The 1H-indene scaffold, particularly the 5,6-dimethoxy substituted variant, represents a "privileged structure" in medicinal chemistry and drug development. Its rigid, bicyclic framework serves as a versatile template for designing molecules that can interact with a variety of biological targets. Derivatives of this core are integral to the development of therapeutic agents, most notably in neurodegenerative diseases and oncology. For instance, the indanone portion of this scaffold is a key structural component of Donepezil, a cornerstone therapy for Alzheimer's disease.[1][2]

Recent research has focused on 5,6-dimethoxy-1H-indene-2-carboxamide derivatives, which have shown significant promise as multi-target agents for Alzheimer's disease by inhibiting both cholinesterase enzymes and amyloid-beta aggregation.[3][4] The carboxamide moiety is a critical functional group in drug design, known for its ability to form stable hydrogen bonds with protein targets, thereby enhancing binding affinity and modulating pharmacological activity.[5][6][7]

This guide provides a comprehensive, field-proven methodology for the synthesis of 5,6-dimethoxy-1H-indene-2-carboxamide derivatives. It moves beyond a simple recitation of steps to explain the underlying chemical principles and rationale, ensuring that researchers can not only replicate the synthesis but also adapt and troubleshoot it for their specific molecular targets.

Overall Synthetic Strategy

The synthesis of the target carboxamide derivatives is most efficiently achieved through a two-stage process. The first stage involves the preparation of the key intermediate, 5,6-dimethoxy-1H-indene-2-carboxylic acid. The second stage is a robust and widely applicable amide coupling reaction, where the carboxylic acid is activated and subsequently reacted with a diverse range of primary or secondary amines to yield the final products.

G cluster_0 Stage 1: Core Intermediate Synthesis cluster_1 Stage 2: Amide Coupling A 5,6-Dimethoxy-1-indanone (Starting Material) B 5,6-dimethoxy-1H-indene-2-carboxylic acid (Key Intermediate) A->B Multi-step Conversion C Key Intermediate (from Stage 1) E 5,6-dimethoxy-1H-indene-2-carboxamide Derivative (Final Product) C->E Amide Coupling Reagents D Primary or Secondary Amine (R1R2-NH) D->E Amide Coupling Reagents

Figure 1: General workflow for the synthesis of target compounds.

Part 1: Synthesis of Key Intermediate: 5,6-dimethoxy-1H-indene-2-carboxylic acid

The preparation of the carboxylic acid intermediate is foundational to this entire synthetic campaign. While various routes exist for the synthesis of indene systems, a common and reliable pathway proceeds from the commercially available 5,6-dimethoxy-1-indanone.[8][9] The following protocol outlines a representative conversion.

Protocol 1: Synthesis of 5,6-dimethoxy-1H-indene-2-carboxylic acid

This protocol involves a two-step process from 5,6-dimethoxy-1-indanone: a Reformatsky-type reaction to introduce the acetic acid moiety, followed by dehydration to form the indene double bond.

Materials and Equipment:

  • 5,6-dimethoxy-1-indanone

  • Ethyl bromoacetate

  • Zinc dust (activated)

  • Anhydrous Tetrahydrofuran (THF)

  • Iodine (catalytic amount)

  • Hydrochloric acid (2M)

  • Sodium hydroxide (5M)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flasks, reflux condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

Step 1a: Synthesis of Ethyl 2-(1-hydroxy-5,6-dimethoxy-2,3-dihydro-1H-inden-2-yl)acetate

  • Activation of Zinc: In a flame-dried 250 mL three-neck flask under an inert atmosphere, add zinc dust (1.5 eq). Add a small crystal of iodine and gently warm the flask with a heat gun until the purple iodine vapor is visible. This process activates the zinc surface. Allow the flask to cool to room temperature.

  • Reaction Setup: Add anhydrous THF (50 mL) to the activated zinc. In a separate flask, prepare a solution of 5,6-dimethoxy-1-indanone (1.0 eq) and ethyl bromoacetate (1.2 eq) in anhydrous THF (30 mL).

  • Initiation: Add approximately 10% of the indanone/bromoacetate solution to the stirring zinc suspension. The reaction mixture should become warm, and the color may fade. If the reaction does not initiate, gentle warming may be required.

  • Reaction Progression: Once initiated, add the remaining indanone/bromoacetate solution dropwise via an addition funnel, maintaining a gentle reflux. After the addition is complete, continue to stir the reaction at reflux for 2-3 hours. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC).

  • Workup: Cool the reaction to 0 °C and quench by slowly adding 2M HCl (50 mL). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude hydroxy-ester.

Step 1b: Dehydration and Saponification

  • Dehydration: Dissolve the crude hydroxy-ester from the previous step in toluene (100 mL) and add a catalytic amount of p-toluenesulfonic acid (0.05 eq). Heat the mixture to reflux using a Dean-Stark apparatus to remove water. Monitor the reaction by TLC until the starting material is consumed (typically 4-6 hours).

  • Saponification: Cool the reaction mixture. Add a solution of 5M Sodium Hydroxide (4.0 eq) and ethanol (50 mL) and heat to reflux for 2 hours to hydrolyze the ester.

  • Isolation: Cool the mixture to room temperature and concentrate on the rotary evaporator to remove most of the organic solvents. Dilute the aqueous residue with water (100 mL) and wash with diethyl ether (2 x 50 mL) to remove any non-acidic impurities.

  • Acidification: Cool the aqueous layer in an ice bath and acidify to pH ~2 by the slow addition of concentrated HCl. A precipitate will form.

  • Purification: Collect the solid precipitate by vacuum filtration, wash thoroughly with cold water, and dry under vacuum to yield 5,6-dimethoxy-1H-indene-2-carboxylic acid as a solid. Further purification can be achieved by recrystallization from an appropriate solvent system (e.g., ethanol/water).

Causality and Experimental Rationale:

  • Zinc Activation: The iodine treatment is crucial for removing the passivating layer of zinc oxide from the metal surface, which is essential for the oxidative addition step of the Reformatsky reaction.

  • Anhydrous Conditions: The organozinc intermediate is highly sensitive to moisture. Strict anhydrous conditions (flame-dried glassware, anhydrous solvents, inert atmosphere) are necessary to prevent quenching of the intermediate and ensure high yields.

  • Dehydration: The acid-catalyzed dehydration step favors the formation of the more stable, conjugated indene double bond. The removal of water via a Dean-Stark trap drives the equilibrium towards the product.

  • Saponification: Basic hydrolysis of the ester to the carboxylate salt allows for easy separation from neutral organic impurities via an aqueous wash before the final acidification and precipitation of the desired carboxylic acid product.

Part 2: Synthesis of 5,6-dimethoxy-1H-indene-2-carboxamide Derivatives

The amide bond formation is a cornerstone reaction in medicinal chemistry.[7] The direct condensation of a carboxylic acid and an amine is generally inefficient due to the formation of a stable ammonium carboxylate salt.[10] Therefore, the carboxylic acid must first be converted into a more reactive electrophilic species. Carbodiimide-based coupling reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are widely used for this purpose due to their high efficiency and the formation of a water-soluble urea byproduct that is easily removed during workup.[11]

Figure 2: Mechanism of EDC/HOBt mediated amide coupling.

Protocol 2: General Procedure for EDC/HOBt Mediated Amide Coupling

This protocol is suitable for coupling the intermediate acid with a wide range of primary and secondary amines, including substituted anilines.[3]

Materials and Equipment:

  • 5,6-dimethoxy-1H-indene-2-carboxylic acid

  • Desired primary or secondary amine (e.g., substituted aniline)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • 1M Hydrochloric acid (HCl)

  • Brine, Anhydrous MgSO₄

  • Standard glassware, magnetic stirrer, inert atmosphere setup, rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a solution of 5,6-dimethoxy-1H-indene-2-carboxylic acid (1.0 eq) in anhydrous DCM or DMF (approx. 0.1 M concentration) in a round-bottom flask under an inert atmosphere, add HOBt (1.2 eq) and the desired amine (1.1 eq).

  • Base Addition: Add DIPEA (2.5 eq) to the mixture and stir for 5 minutes at room temperature. The base is crucial to neutralize the hydrochloride salt of EDC and the HOBt, as well as any acid formed during the reaction.

  • Activation and Coupling: Add EDC·HCl (1.2 eq) portion-wise to the stirring solution at 0 °C (ice bath). After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature.

  • Reaction Monitoring: Monitor the reaction progress by TLC (typically eluting with a hexane/ethyl acetate mixture). The reaction is usually complete within 8-16 hours.[10]

  • Workup:

    • Dilute the reaction mixture with DCM.

    • Wash the organic layer sequentially with 1M HCl (2 x), saturated NaHCO₃ solution (2 x), and brine (1 x).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel using an appropriate gradient of ethyl acetate in hexane to afford the pure 5,6-dimethoxy-1H-indene-2-carboxamide derivative.

Causality and Experimental Rationale:

  • EDC/HOBt Synergy: EDC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. However, this intermediate can rearrange to a stable N-acylurea byproduct. HOBt acts as a trapping agent, reacting with the O-acylisourea to form an HOBt-active ester. This ester is less reactive than the O-acylisourea but is stable to rearrangement, and it efficiently acylates the amine. This two-stage activation minimizes side products and improves yields.[11]

  • Choice of Base: A non-nucleophilic tertiary amine like DIPEA is used. It is basic enough to deprotonate the necessary species but does not compete with the primary/secondary amine as a nucleophile in the coupling reaction.

  • Aqueous Workup: The acidic wash (1M HCl) removes unreacted amine and the basic DIPEA. The basic wash (NaHCO₃) removes unreacted carboxylic acid and HOBt. The water-soluble urea byproduct of EDC is also removed during these aqueous washes.

Data Presentation and Characterization

The successful synthesis of the target compounds must be confirmed by rigorous analytical characterization.

Table 1: Representative Reaction Parameters for Amide Derivatives

The following table, based on published data, provides expected yields for a variety of substituted aniline derivatives.[3]

EntryAmine Derivative (Substituent)SolventTypical Reaction Time (h)Expected Yield (%)
1AnilineDMF1285-95
24-FluoroanilineDMF1280-90
34-ChloroanilineDMF1480-90
44-BromoanilineDMF1475-85
54-MethoxyanilineDMF1090-98
62,4-DimethoxyanilineDMF1090-98
Expected Spectroscopic Data
  • ¹H NMR: The proton NMR spectrum is the primary tool for structural confirmation. Expect to see characteristic signals for:

    • Two singlets for the two methoxy groups (-OCH₃) around δ 3.8-4.0 ppm.

    • Singlets for the two aromatic protons on the indene ring system.

    • A signal for the methylene protons (-CH₂-) of the indene ring.

    • A signal for the vinylic proton of the indene ring.

    • Signals in the aromatic region corresponding to the protons of the coupled amine.

    • A broad singlet for the amide proton (N-H), which is exchangeable with D₂O.

  • ¹³C NMR: Confirms the carbon framework of the molecule, including the key carbonyl carbon of the amide group typically found around δ 165-175 ppm.

  • Mass Spectrometry (MS): Provides the molecular weight of the compound, typically observed as the [M+H]⁺ ion in ESI+ mode, confirming the successful coupling.

  • Infrared (IR) Spectroscopy: Shows characteristic absorption bands for the N-H stretch (around 3300 cm⁻¹) and the C=O stretch of the amide carbonyl (around 1650 cm⁻¹).[12]

By following these detailed protocols and analytical guidelines, researchers in drug discovery and medicinal chemistry can reliably synthesize and characterize a library of 5,6-dimethoxy-1H-indene-2-carboxamide derivatives for biological evaluation.

References

  • Uğurlu, B. H., Gümüş, M. K., Gök, P., Bağrıyanık, A., & Zafer, A. (2016). Design, synthesis and biological activity of 1H-indene-2-carboxamides as multi-targeted anti-Alzheimer agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup4), 143-151. [Link]

  • MDPI. (2022). Indene-Derived Hydrazides Targeting Acetylcholinesterase Enzyme in Alzheimer's: Design, Synthesis, and Biological Evaluation. [Link]

  • Springer. (n.d.). A new commercially viable synthetic route for donepezil hydrochloride: anti-Alzheimer's drug. [Link]

  • PubMed. (n.d.). Synthesis and biological evaluations of enoxacin carboxamide derivatives. [Link]

  • Fisher Scientific. (n.d.). Amide Synthesis. [Link]

  • SciELO. (2017). Design, Synthesis and Biological Evaluation of Donepezil-Lipoic Acid Hybrids as Multi-Target Directed Ligands for the Treatment of Alzheimer's Disease. [Link]

  • National Center for Biotechnology Information. (2024). Design, synthesis, biological evaluation, and in silico studies of novel N-substituted-2-(3,4,5-trimethoxyphenyl)-1H-benzo[d]imidazole-6-carboxamides as promising anticancer agents. [Link]

  • Taylor & Francis Online. (2016). Design, synthesis and biological activity of 1H-indene-2-carboxamides as multi-targeted anti-Alzheimer agents. [Link]

  • National Center for Biotechnology Information. (n.d.). (E)-2-(3,4-Dimethoxybenzylidene)-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one. [Link]

  • ACS Publications. (2025). Design, Synthesis, and Bioactivity Evaluation of Novel Indene Amino Acid Derivatives as Succinate Dehydrogenase Inhibitors. [Link]

  • Growing Science. (2022). Process optimization for acid-amine coupling: a catalytic approach. [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. [Link]

  • National Center for Biotechnology Information. (2022). Conformational analysis, molecular structure, spectroscopic, NBO, reactivity descriptors, wavefunction and molecular docking investigations of 5,6-dimethoxy-1-indanone: A potential anti Alzheimer's agent. [Link]

  • University of Johannesburg. (n.d.). Reductive amide coupling of nitroarenes and carboxylic acids. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of indenes. [Link]

Sources

Method

Optimized Thin-Layer Chromatography (TLC) Systems for Indene Carboxamide Purification

Introduction & Physicochemical Context Indene carboxamides represent a critical scaffold in medicinal chemistry, frequently appearing as intermediates in the synthesis of cannabinoid receptor modulators (e.g., analogs of...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Physicochemical Context

Indene carboxamides represent a critical scaffold in medicinal chemistry, frequently appearing as intermediates in the synthesis of cannabinoid receptor modulators (e.g., analogs of ORG-27569) and novel anti-inflammatory agents.

The Separation Challenge: The purification of these compounds presents a unique "push-pull" polarity conflict:

  • The Indene Core: Highly lipophilic and aromatic, driving strong retention on reverse-phase (C18) but rapid elution on normal phase silica.

  • The Carboxamide Moiety: Possesses both hydrogen bond donor (NH) and acceptor (C=O) sites. This group interacts strongly with the acidic silanol groups (

    
    ) of standard silica gel, often resulting in "tailing" or streak formation rather than distinct spots.
    

This Application Note provides a self-validating system for selecting mobile phases that balance these opposing forces, ensuring high-resolution separation (


 0.3 – 0.5) for flash chromatography transfer.

Mobile Phase Systems (The "Triad" Approach)

Do not rely on a single solvent system. We utilize a "Triad Screening" approach to exploit different selectivity mechanisms (dipole-dipole vs. hydrogen bonding).

Table 1: Recommended Solvent Systems
System ClassPrimary SolventsRatio (v/v)MechanismBest Application
A: General Screening Hexane / Ethyl Acetate4:1 to 1:1Adsorption/PolarityInitial reaction monitoring; separating non-polar impurities.
B: High Polarity DCM / Methanol98:2 to 95:5H-Bonding/DisplacementPolar derivatives; compounds that stick to the baseline in System A.
C: Isomer Resolution Toluene / Acetone9:1 to 4:1

-

Interaction
Separating regioisomers (e.g., 1-indene vs 3-indene isomers).
The "Amide Effect" Modifier

Critical Step: Pure silica is slightly acidic. The basic amide nitrogen can protonate or H-bond irreversibly with silanols, causing tailing.

  • The Fix: Pre-treat the mobile phase with 0.1% - 0.5% Triethylamine (TEA) or aqueous Ammonium Hydroxide.

  • Note: TEA is difficult to remove; for volatile compounds, use 1% acetic acid if the amide is secondary/tertiary and less basic.

Visualization Protocols

Indene carboxamides are UV-active, but relying solely on UV can miss non-conjugated impurities.

Visualization Workflow
  • Non-Destructive: UV 254 nm (Indene core absorbs strongly).

  • Destructive (Dip): p-Anisaldehyde or Vanillin stain (Heat required).

    • Why: The indene double bond and the amide react to form distinct colors (often purple/red), differentiating product from starting materials.

Experimental Protocol: The "PRISMA" Optimization

This protocol adapts the PRISMA optimization model for rapid method development.

Step 1: The Wide Gradient (Micro-TLC)
  • Prepare small TLC plates (2.5 x 7.5 cm).

  • Spot the crude reaction mixture and starting material (co-spot in the center).

  • Run System A (Hex/EtOAc 1:1) .

    • Result: If

      
      , compound is too non-polar. Reduce EtOAc.
      
    • Result: If

      
      , compound is too polar. Switch to System B.
      
Step 2: Tailing Check & Modification

If the spot is elongated (length > 2x width):

  • Prepare fresh eluent with 0.5% Triethylamine (TEA) .

  • Re-run the plate.[1][2]

    • Observation: The spot should tighten into a compact oval.

Step 3: Isomer Separation (If needed)

Indene derivatives often undergo bond migration (1H-indene to 3H-indene).

  • If NMR suggests isomers but TLC shows one spot: Switch to System C (Toluene/Acetone) .

  • Toluene interacts with the

    
    -system of the indene ring, often resolving double-bond isomers that co-elute in Hexane/EtOAc.
    

Decision Logic & Workflow (Visualization)

The following diagrams illustrate the logical flow for solvent selection and the experimental execution.

Diagram 1: Solvent Selection Decision Tree

SolventSelection Start Crude Indene Carboxamide CheckPolarity Run Std System (Hex:EtOAc 3:1) Start->CheckPolarity CheckRf Analyze Rf Value CheckPolarity->CheckRf RfHigh Rf > 0.7 (Too Fast) CheckRf->RfHigh Non-polar RfLow Rf < 0.2 (Stuck) CheckRf->RfLow Polar RfGood Rf 0.3 - 0.5 (Ideal) CheckRf->RfGood Target AdjustNonPolar Increase Hexane (e.g., 9:1) RfHigh->AdjustNonPolar SwitchSystem Switch to System B (DCM:MeOH 95:5) RfLow->SwitchSystem CheckShape Spot Shape? RfGood->CheckShape AdjustNonPolar->CheckShape SwitchSystem->CheckShape Tailing Streaking/Tailing CheckShape->Tailing Compact Compact Spot CheckShape->Compact AddModifier Add 0.5% TEA (Base Deactivation) Tailing->AddModifier FinalSystem Proceed to Column Compact->FinalSystem AddModifier->FinalSystem

Caption: Logic flow for selecting and optimizing the mobile phase based on Retardation Factor (


) and spot morphology.
Diagram 2: Visualization & Analysis Workflow

Visualization Step1 1. Dry Plate (Remove Solvent) Step2 2. UV 254nm (Mark Conjugated Core) Step1->Step2 Step3 3. Chemical Stain (p-Anisaldehyde) Step2->Step3 Step4 4. Heat Gun (200°C for 30s) Step3->Step4 Result Analysis: Purple = Product Yellow/White = Impurity Step4->Result

Caption: Sequential visualization protocol ensuring detection of both the aromatic core (UV) and functionalized impurities (Stain).

Troubleshooting Common Issues

SymptomCauseCorrective Action
Co-elution Product and impurity have similar polarity.Change Selectivity: Switch from System A (Hex/EtOAc) to System C (Toluene/Acetone). The aromatic solvent interacts differently with the indene ring.
"Ghost" Spots Decomposition on silica.2D-TLC Check: Run plate, rotate 90°, run again. If spots appear off-diagonal, the compound is degrading. Use neutral alumina plates instead.
Low Recovery Irreversible binding to silica.Flush: Use 10% Methanol in DCM to flush the column/plate. Ensure TEA is present to block active sites.

References

  • BenchChem. (2025).[3] Technical Support: Synthesis of Indole-3-Carboxamide Derivatives. (Used as a proxy for carboxamide purification protocols). Link

  • Chandrasekhar, T., et al. (2012).[4] "Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives." Der Pharma Chemica, 4(3), 1311-1316.[4] (Provides

    
     context for fused-ring carboxamides). Link
    
  • Reich, E., & Schibli, A. (2006). High-Performance Thin-Layer Chromatography for the Analysis of Medicinal Plants. Thieme.
  • Taktouk, S., et al. (2008).[5] "Efficient Synthesis of Substituted Indene Derivatives." Synthetic Communications. (Details isolation of indene cores). Link

  • Chemistry LibreTexts. (2025). Visualizing TLC Plates. (Standard protocols for UV and chemical staining). Link

Sources

Application

Application Note: Solvent Selection and Handling for 1H-Indene-2-carboxamide Biological Assays

Abstract The 1H-Indene-2-carboxamide scaffold presents specific physicochemical challenges in biological assay development, primarily driven by its planar, lipophilic indene core and the hydrogen-bonding potential of the...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 1H-Indene-2-carboxamide scaffold presents specific physicochemical challenges in biological assay development, primarily driven by its planar, lipophilic indene core and the hydrogen-bonding potential of the carboxamide group. Improper solvent selection or dilution protocols often lead to compound precipitation ("crashing out"), resulting in false negatives or variable IC50 data. This guide provides a scientifically grounded protocol for solvent selection, stock preparation, and serial dilution, ensuring data integrity in cell-based and enzymatic assays.

Physicochemical Profile & Solvent Logic[1][2]

To select the correct solvent, one must understand the molecule's behavior. 1H-Indene-2-carboxamide derivatives are generally lipophilic with moderate-to-poor aqueous solubility.

PropertyValue (Approx.)Implication for Assays
LogP ~1.3 – 2.5 (Substituent dependent)Prefers organic phase; high risk of precipitation in >99% water.[1]
H-Bond Donors 1-2 (Amide NH2)Potential for aggregation; requires polar aprotic solvents to disrupt intermolecular H-bonds.[1]
Aromaticity High (Indene system)Susceptible to "pi-stacking" aggregation in aqueous buffers.[1]
The Solvent Decision Matrix

While Ethanol is occasionally used, Dimethyl Sulfoxide (DMSO) is the superior choice for this scaffold due to its high dielectric constant and ability to disrupt amide-based aggregation.

SolventDecision Start Start: 1H-Indene-2-carboxamide Solvent Selection Primary Primary Choice: DMSO (Anhydrous, >99.9%) Start->Primary Check Check Assay Tolerance Primary->Check Tox Is DMSO toxic to specific cell line? Check->Tox NoTox Proceed with DMSO (Limit <0.5% v/v) Tox->NoTox No (<0.1% effect) YesTox Secondary Choice: Ethanol (Absolute) Tox->YesTox Yes (>20% inhibition) Warning WARNING: Ethanol is volatile. Seal plates tightly. YesTox->Warning

Figure 1: Decision tree for solvent selection based on assay compatibility.

Critical Protocols

Protocol A: Stock Solution Preparation (10 mM)

Objective: Create a stable, precipitate-free stock. Reagents: Anhydrous DMSO (Sigma-Aldrich or equivalent, ≥99.9%), 1H-Indene-2-carboxamide powder.[1]

  • Weighing: Weigh the compound into a glass vial (avoid plastic if possible to prevent leaching, though polypropylene is acceptable for short term).

  • Calculation: Calculate the volume of DMSO required for 10 mM.

    • Formula:

      
      
      
  • Dissolution: Add DMSO to the center of the vial. Vortex vigorously for 30 seconds.

    • Tip: If undissolved particles remain, sonicate in a water bath at 37°C for 5 minutes. The indene scaffold is thermally stable at this temperature.

  • Inspection: Hold the vial against a light source. The solution must be crystal clear.

  • Storage: Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C. Hygroscopic DMSO absorbs water from air, which decreases solubility power over time; keep tightly sealed.

Protocol B: The "Intermediate Shift" Serial Dilution

The Problem: Direct dilution of 10 mM stock (100% DMSO) into Assay Buffer (0% DMSO) causes local supersaturation, leading to microprecipitation (the "Crash-out" effect). The Solution: Use an intermediate dilution step to step down the hydrophobicity gradually.

Workflow Diagram

DilutionWorkflow cluster_0 Step 1: Stock cluster_1 Step 2: Intermediate Plate cluster_2 Step 3: Assay Plate Stock 10 mM Stock (100% DMSO) Inter 100x Conc. (10% DMSO / 90% Buffer) Stock->Inter 1:10 Dilution (Prevents Shock) Final 1x Final Conc. (0.1% DMSO) Inter->Final 1:100 Dilution (Into Assay Vol)

Figure 2: The "Intermediate Shift" dilution method prevents compound precipitation by avoiding a 100% to 0% solvent shock.

Step-by-Step Procedure:
  • Preparation: Prepare "Intermediate Buffer" (e.g., Assay Buffer + 10% DMSO).[1]

  • First Dilution (Compound Plate): Dilute the 10 mM stock 1:10 into the Intermediate Buffer.

    • Result: 1 mM compound in 19% DMSO (approx).

    • Why: The presence of 10-20% DMSO keeps the lipophilic indene in solution while introducing water.

  • Serial Dilution: Perform your 1:3 or 1:2 serial dilutions within this Intermediate Plate using the Intermediate Buffer.

  • Final Transfer: Transfer a small volume (e.g., 1 µL) from the Intermediate Plate to the Assay Plate (e.g., 99 µL of pure buffer/cells).

    • Final DMSO: ~0.1 - 0.2%.

Biological Compatibility & Limits

The 1H-Indene-2-carboxamide scaffold is biologically active, but the solvent itself can induce artifacts.

Table 1: Recommended DMSO Limits by Assay Type
Assay TypeMax DMSO ToleranceMechanism of Interference
Enzymatic (Kinase/Protease) 1% - 5%Denaturation of enzyme tertiary structure; competitive inhibition at active sites.[1]
Cell-Based (Immortalized) 0.5% - 1%Membrane permeabilization; stress response pathway activation (e.g., HSP).[1]
Cell-Based (Primary/Stem) < 0.1%Cytotoxicity; differentiation triggering.
Electrophysiology (Patch Clamp) < 0.1%Alteration of membrane capacitance and ion channel gating kinetics.[1]

Validation Step: Always run a "Vehicle Control" (DMSO only) at the highest concentration used in the assay. If the vehicle control shows >10% deviation from the untreated control, the solvent concentration is too high.

Quality Control (QC)

Do not assume solubility. Verify it.

  • Visual Check: Hold the dilution plate against a dark background with side-lighting. Turbidity indicates precipitation.[1]

  • Nephelometry (Gold Standard): If available, use a nephelometer to measure light scattering in the wells. High scatter = precipitation.

  • Absorbance Scan: Measure OD600. An increase in OD600 compared to the blank indicates particulate matter (precipitation), not absorbance.

Troubleshooting Guide

  • Issue: Compound precipitates immediately upon adding to assay buffer.

    • Fix: Increase the DMSO concentration in the intermediate step, or switch to the "Acoustic Droplet Ejection" (Echo) method if available, which shoots nanoliters of pure DMSO stock directly into the buffer, relying on rapid dispersion.

  • Issue: High variability between replicates.

    • Fix: This is often due to "sticking."[1] Indene carboxamides can adhere to plastic tips. Use Low Retention pipette tips and treat plates with non-binding surface coatings (NBS).

  • Issue: Crystal formation after freeze-thaw.

    • Fix: Sonicate the stock for 10 minutes at 40°C before use. Never pipette from a frozen or semi-frozen stock.

References

  • PubChem. 1H-Indene-2-carboxamide Compound Summary. National Library of Medicine. [Link]

  • Assay Guidance Manual. DMSO Tolerance and Serial Dilution Protocols. National Institutes of Health (NCBI). [Link]

  • Integra Biosciences. Best Practices for Serial Dilutions. [Link]

  • ScienceDirect. Solubility and Lipophilicity in Drug Discovery.[1] [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 1H-Indene-2-carboxamide

Welcome to the technical support center for the synthesis of 1H-Indene-2-carboxamide. This guide is designed for researchers, medicinal chemists, and process development scientists who are looking to optimize their synth...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1H-Indene-2-carboxamide. This guide is designed for researchers, medicinal chemists, and process development scientists who are looking to optimize their synthetic routes and troubleshoot common issues encountered during the preparation of this valuable chemical intermediate. Drawing from established chemical principles and field-proven methodologies, this document provides in-depth, actionable advice to enhance reaction yields, improve product purity, and streamline your workflow.

Frequently Asked Questions (FAQs): Synthetic Foundations

This section addresses fundamental questions regarding the synthesis of 1H-Indene-2-carboxamide, providing a solid groundwork for subsequent troubleshooting.

Q1: What are the primary synthetic routes to 1H-Indene-2-carboxamide?

There are two principal and reliable methods for the synthesis of 1H-Indene-2-carboxamide. The choice between them typically depends on the availability of starting materials and the desired scale of the reaction.

  • Amide Coupling of 1H-Indene-2-carboxylic Acid: This is the most common and versatile route. It involves the activation of the carboxylic acid group of 1H-Indene-2-carboxylic acid, followed by a reaction with an ammonia source. The direct reaction between the carboxylic acid and ammonia is unfavorable due to a competing acid-base reaction that forms a non-reactive ammonium carboxylate salt.[1] Therefore, a coupling reagent is essential to activate the acid.

  • Controlled Hydrolysis of 1H-Indene-2-carbonitrile: This method provides an alternative pathway if the corresponding nitrile is more accessible than the carboxylic acid. The key to this synthesis is controlling the reaction conditions to halt the hydrolysis at the amide stage, as prolonged or harsh conditions will lead to the formation of the carboxylic acid as an undesired byproduct.[2][3]

Synthetic_Routes cluster_0 Route 1: Amide Coupling cluster_1 Route 2: Nitrile Hydrolysis start1 1H-Indene-2-carboxylic Acid activated Activated Intermediate (e.g., Active Ester, Acyl Chloride) start1->activated Activation end1 1H-Indene-2-carboxamide activated->end1 Amination reagent Coupling Reagent + Ammonia Source reagent->activated start2 1H-Indene-2-carbonitrile end2 1H-Indene-2-carboxamide start2->end2 byproduct 1H-Indene-2-carboxylic Acid (Over-hydrolysis) end2->byproduct [Undesired] conditions Controlled Hydrolysis conditions->end2 Troubleshooting_Low_Yield cluster_causes Potential Cause Analysis cluster_solutions Corrective Actions start Low Yield Observed cause1 Inefficient Carboxylic Acid Activation start->cause1 cause2 Suboptimal Reaction Conditions start->cause2 cause3 Poor Nucleophilicity of Ammonia Source start->cause3 cause4 Product Loss During Workup start->cause4 sol1 Change Coupling Reagent (See Table 1) cause1->sol1 sol2 Add HOBt/DMAP (See Q4) cause1->sol2 sol3 Optimize Temp, Time, Solvent, & Base cause2->sol3 sol4 Use Anhydrous Conditions cause2->sol4 cause3->sol1 sol5 Modify Purification Protocol cause4->sol5

Caption: Decision tree for troubleshooting low reaction yields.

Q3: How do I select the most effective coupling reagent for this synthesis?

The choice of coupling reagent is critical for efficiently activating the 1H-Indene-2-carboxylic acid. Different reagents have different mechanisms, byproducts, and potencies. For electron-neutral carboxylic acids like this one, several options are viable, but uronium/phosphonium salt-based reagents like HATU or PyBOP are often preferred for their high efficiency and milder reaction conditions. [4][5] Table 1: Comparison of Common Amide Coupling Reagents

ReagentFull NameByproductProsCons
EDC N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimideWater-soluble ureaEasy removal of byproduct during aqueous workup. [5]Can be less effective for difficult couplings without additives.
DCC N,N′-DicyclohexylcarbodiimideInsoluble dicyclohexylurea (DCU)Inexpensive and effective.DCU byproduct can be difficult to remove completely (requires filtration).
HATU Hexafluorophosphate Azabenzotriazole Tetramethyl UroniumWater-solubleVery high reactivity, fast reaction times, low rate of side reactions. [4][6]Expensive.
PyBOP (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphateHMPA (carcinogenic) byproduct possibleHighly effective.Generates potentially carcinogenic byproducts; requires careful handling.
SOCl₂ Thionyl chlorideSO₂ (gas), HCl (gas)Very inexpensive, creates a highly reactive acyl chloride intermediate. [1][7]Harsh conditions (requires inert atmosphere), generates corrosive gas.

Expert Insight: For initial trials, EDC in combination with an additive like HOBt (Hydroxybenzotriazole) offers a good balance of reactivity, cost, and ease of purification. [5]If yields remain low, switching to a more potent reagent like HATU is a reliable strategy to achieve higher conversion.

Q4: My reaction with EDC is slow and incomplete. Should I just switch to HATU?

Not necessarily. Before switching to a more expensive reagent, the performance of carbodiimides like EDC can be significantly enhanced with additives.

  • Causality: When EDC reacts with a carboxylic acid, it forms a highly reactive O-acylisourea intermediate. This intermediate is susceptible to intramolecular rearrangement to a non-reactive N-acylurea byproduct, which terminates the reaction sequence. It can also be hydrolyzed by trace amounts of water. Additives like HOBt or DMAP (4-Dimethylaminopyridine) intercept the O-acylisourea to form an active ester intermediate. [5]This new intermediate is more stable towards rearrangement but still highly reactive towards the amine, thus improving the overall yield. DMAP acts as an acyl transfer agent, forming a highly reactive acyliminium ion. [5]

  • Recommendation: Add 1 equivalent of HOBt and a catalytic amount (0.1 eq) of DMAP to your EDC-mediated coupling reaction. This combination is often powerful enough to drive sluggish reactions to completion without resorting to more expensive reagents.

Q5: What are the optimal reaction conditions (solvent, base, temperature)?
  • Solvent: Aprotic polar solvents are ideal. DMF (Dimethylformamide) or DCM (Dichloromethane) are excellent choices as they effectively dissolve the starting materials and reagents. Ensure the solvent is anhydrous, as water will hydrolyze the activated intermediate.

  • Base: A non-nucleophilic organic base is required to neutralize the acid formed during the reaction (e.g., HCl if starting from an acid chloride, or the protonated coupling reagent). DIPEA (N,N-Diisopropylethylamine) or Triethylamine (TEA) are commonly used. [4]Typically, 2-3 equivalents are sufficient.

  • Temperature: Most amide couplings can be run effectively at room temperature (20-25 °C). If the reaction is slow, it can be gently heated to 40-50 °C. However, higher temperatures can sometimes promote side reactions, so this should be monitored carefully by TLC or LC-MS.

  • Stoichiometry: Use a slight excess of the amine source if it is volatile or inexpensive. Typically, the carboxylic acid is the limiting reagent (1.0 eq), with 1.1-1.2 eq of the coupling reagent and 2-3 eq of the base.

Troubleshooting Guide: The Nitrile Hydrolysis Route

This pathway is an excellent alternative but requires careful control to prevent over-hydrolysis to the carboxylic acid.

Q6: My nitrile hydrolysis produces mainly 1H-Indene-2-carboxylic acid. How can I increase selectivity for the amide?

The formation of carboxylic acid is a classic sign of uncontrolled hydrolysis. To stop the reaction at the amide stage, you must use milder, more selective conditions. [3]

  • Causality: Both acid- and base-catalyzed hydrolysis proceed through the amide intermediate. [8]Under strong acidic or basic conditions with prolonged heating, the amide is rapidly hydrolyzed further to the carboxylate salt, which upon workup yields the carboxylic acid. [3][9]Selective conversion requires conditions that favor the hydration of the nitrile over the hydrolysis of the resulting amide.

  • Recommended Protocols for Selective Hydrolysis:

    • Acid-Catalyzed Hydration: Using a mixture of Trifluoroacetic acid (TFA) and sulfuric acid (H₂SO₄) can provide highly selective conversion of nitriles to amides. [2]This method protonates the nitrile, activating it for nucleophilic attack by water under controlled conditions.

    • Alkaline Peroxide Method: A solution of hydrogen peroxide (H₂O₂) in an alkaline medium (e.g., with NaOH or a carbonate base) at a controlled pH (typically 7-8) is effective for converting nitriles to amides. [2]The hydroperoxide ion is a more potent nucleophile than the hydroxide ion but the resulting intermediate preferentially forms the amide.

Experimental Protocols

Protocol 1: HATU-Mediated Amide Coupling

This protocol is designed for high-yield synthesis and is reliable for small to medium-scale reactions.

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 1H-Indene-2-carboxylic acid (1.0 eq).

  • Dissolution: Dissolve the acid in anhydrous DMF (approx. 0.1 M concentration).

  • Reagent Addition: Add HATU (1.1 eq) and DIPEA (3.0 eq) to the solution. Stir for 5 minutes at room temperature to pre-activate the acid.

  • Ammonia Source: Add a solution of ammonia in a suitable solvent (e.g., 0.5 M ammonia in dioxane, 1.5 eq) dropwise to the reaction mixture.

  • Reaction: Stir the reaction at room temperature for 2-4 hours. Monitor the reaction progress by TLC or LC-MS until the starting carboxylic acid is consumed.

  • Workup:

    • Pour the reaction mixture into a separatory funnel containing ethyl acetate and water.

    • Wash the organic layer sequentially with 5% aqueous LiCl solution (to remove DMF), saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent system (e.g., ethanol/water). [10]

Protocol 2: Controlled Nitrile Hydrolysis using Alkaline Peroxide

This protocol offers a selective method for converting the nitrile to the amide.

  • Preparation: In a round-bottom flask, dissolve 1H-Indene-2-carbonitrile (1.0 eq) in a suitable solvent like DMSO or ethanol.

  • Reagent Addition: Add 5-10 equivalents of 30% aqueous hydrogen peroxide (H₂O₂).

  • pH Adjustment: Cool the mixture in an ice bath and add 1 M NaOH solution dropwise until the pH of the solution is between 7 and 8. Use pH paper to monitor.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-8 hours. The reaction is often exothermic and should be monitored. Maintain the temperature below 40 °C.

  • Monitoring: Check for the disappearance of the starting nitrile by TLC or LC-MS. Avoid extending the reaction time unnecessarily.

  • Workup:

    • Once the reaction is complete, carefully quench the excess peroxide by adding a saturated solution of sodium sulfite (Na₂SO₃) until bubbling ceases.

    • Extract the product with a suitable organic solvent like ethyl acetate.

    • Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.

  • Purification: Concentrate the solvent under reduced pressure and purify the crude amide by recrystallization or column chromatography as described in Protocol 1.

References

  • Organocatalytic regiospecific synthesis of 1H-indene-2-carbaldehyde derivatives. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Synthesis of 1-hydroxy-1H-indene-2-carboxylic acid. ResearchGate. Available at: [Link]

  • Hydrolysis of nitriles: Amide vs Carboxylic acid. Chemistry Stack Exchange. Available at: [Link]

  • Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters. Available at: [Link]

  • Synthesis and Application of Bis[1,2-(4-aryl-2-alkyl-1H-inden-1-yl)]Ethane as an Efficient Ligand. Journal of Sciences, Islamic Republic of Iran. Available at: [Link]

  • Efficient synthesis of indene derivatives by cascade reactions. Google Patents.
  • Synthesis of indenes. Organic Chemistry Portal. Available at: [Link]

  • Efficient Synthesis of Substituted Indene Derivatives. ResearchGate. Available at: [Link]

  • Making Carboxylic Acids by the Hydrolysis of Nitriles. Chemistry LibreTexts. Available at: [Link]

  • Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. PMC. Available at: [Link]

  • Amide synthesis by acylation. Organic Chemistry Portal. Available at: [Link]

  • Synthesis of a versatile 1H-indene-3-carboxylate scaffold enabled by visible-light promoted Wolff rearrangement. Chemical Communications (RSC Publishing). Available at: [Link]

  • Synthesis of 3,5-Dimethyl-indene-2-carboxylic acid. PrepChem.com. Available at: [Link]

  • Indane-1,3-Dione: From Synthetic Strategies to Applications. PMC - NIH. Available at: [Link]

  • hydrolysis of nitriles. Chemguide. Available at: [Link]

  • Hydrolysis of nitriles. Organic Chemistry II - Lumen Learning. Available at: [Link]

  • Amide coupling reaction between a carboxylic acid and aniline derivatives. Reddit. Available at: [Link]

  • Synthetic method of indole-2-carboxylic acid. Google Patents.
  • Mechanism Explained: Hydrolysis of Nitriles. YouTube. Available at: [Link]

  • Cascade Reactions of Nitrones and Allenes for the Synthesis of Indole Derivatives. ResearchGate. Available at: [Link]

  • Amide Synthesis. Fisher Scientific. Available at: [Link]

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids. PMC. Available at: [Link]

  • Mechanistic Aspects and Synthetic Applications of Radical Additions to Allenes. PMC. Available at: [Link]

  • The 1H‐indene and some examples of indene pharmaceuticals. ResearchGate. Available at: [Link]

  • Multi-step Synthesis with Carboxylic Acids and their Derivatives. YouTube. Available at: [Link]

  • 1H-Indene-2-carboxamide. PubChem. Available at: [Link]

Sources

Optimization

Technical Support Center: Purification of 1H-Indene-2-carboxamide

This technical support guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting strategies and frequently asked questions (FAQs) for the purification of 1H-Indene-2-carboxa...

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting strategies and frequently asked questions (FAQs) for the purification of 1H-Indene-2-carboxamide. The guidance herein is designed to address common challenges encountered during the isolation of this compound, ensuring the attainment of high-purity material essential for downstream applications.

Introduction to Purification Challenges

The synthesis of 1H-Indene-2-carboxamide, typically proceeding from 1H-indene-2-carboxylic acid, can present several purification challenges. The crude product is often a mixture containing unreacted starting materials, byproducts from the activation of the carboxylic acid, and potential side-products arising from the inherent reactivity of the indene scaffold. Achieving high purity necessitates a systematic approach to identify and remove these impurities.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a crude 1H-Indene-2-carboxamide mixture?

A1: The primary impurities depend on the synthetic route. When synthesizing from 1H-indene-2-carboxylic acid, common impurities include:

  • Unreacted 1H-indene-2-carboxylic acid: Due to incomplete reaction.

  • Byproducts from coupling agents: If peptide coupling agents (e.g., HBTU, EDCI) are used, their byproducts will be present.

  • Ammonium salts: If the reaction is performed using an acyl chloride and excess ammonia, ammonium chloride is a common byproduct.[1][2]

  • Indene dimers or oligomers: The indene ring can undergo acid-catalyzed dimerization or polymerization, especially in the presence of strong acids like HCl, which can be generated during the formation of the acyl chloride with thionyl chloride (SOCl₂).[3]

  • Hydrolysis product: The desired amide can hydrolyze back to the carboxylic acid if exposed to acidic or basic aqueous conditions during workup.

Q2: My crude product is a dark oil instead of a solid. What could be the reason?

A2: The presence of colored impurities, often high-molecular-weight byproducts, can result in an oily or discolored product. These can arise from the dimerization or oligomerization of the indene starting material or product.[3] Additionally, residual solvents can sometimes prevent the crystallization of the product.

Q3: I am having trouble separating the product from the starting carboxylic acid by column chromatography. What can I do?

A3: Both 1H-Indene-2-carboxamide and its corresponding carboxylic acid are polar compounds and may have similar retention factors (Rf) on silica gel. To improve separation:

  • Optimize the solvent system: A gradient elution, starting with a less polar solvent system and gradually increasing polarity, can enhance resolution.

  • Use an acidic or basic wash: Before chromatography, an aqueous wash with a mild base (e.g., saturated sodium bicarbonate solution) can deprotonate the carboxylic acid, making it water-soluble and allowing for its removal from the organic layer containing the amide.[4]

Q4: Can I purify 1H-Indene-2-carboxamide by recrystallization? What solvents are recommended?

A4: Recrystallization is a highly effective method for purifying 1H-Indene-2-carboxamide, provided a suitable solvent is identified. The ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below. For aromatic amides, common recrystallization solvents include:

  • Ethanol

  • Ethyl acetate

  • Mixtures of a good solvent (like ethyl acetate or acetone) with a poor solvent (like hexanes or petroleum ether).[5][6][7][8]

Troubleshooting Guide

This section provides a systematic approach to identifying and resolving common issues encountered during the purification of 1H-Indene-2-carboxamide.

Problem 1: Low Yield After Purification
Potential Cause Diagnostic Check Proposed Solution
Incomplete Reaction Analyze the crude mixture by TLC or ¹H NMR to quantify the amount of unreacted starting material.Optimize reaction conditions (e.g., reaction time, temperature, stoichiometry of reagents).
Product Loss During Workup Check the aqueous layers from extractions for the presence of the product.The amide is generally not very soluble in water, but emulsions can lead to loss. Break up emulsions with brine and perform multiple extractions with a suitable organic solvent.
Hydrolysis of the Amide Analyze the purified product for the presence of 1H-indene-2-carboxylic acid.Avoid prolonged exposure to strongly acidic or basic aqueous solutions during the workup. Use mild bases like sodium bicarbonate for washes.
Product Adsorption on Silica Gel If using column chromatography, the product may not fully elute from the column.Use a more polar eluent at the end of the chromatography to flush the column. In some cases, adding a small percentage of a basic modifier like triethylamine to the eluent can prevent streaking and improve recovery of polar compounds.
Problem 2: Persistent Impurities in the Final Product
Impurity Type Identification Method Recommended Purification Strategy
Unreacted 1H-indene-2-carboxylic acid ¹H NMR (broad peak for carboxylic acid proton), IR (broad O-H stretch).Liquid-Liquid Extraction: Wash the organic solution of the crude product with a mild aqueous base (e.g., saturated NaHCO₃ solution). The carboxylic acid will be deprotonated and extracted into the aqueous phase. Column Chromatography: Use a solvent system that provides good separation between the more polar carboxylic acid and the amide.
Coupling Agent Byproducts ¹H NMR (characteristic signals of the byproduct).These are often highly polar and can sometimes be removed by washing the organic layer with dilute acid or base, followed by water. If they persist, column chromatography is usually effective.
Indene Dimers/Oligomers ¹H NMR (complex aromatic and aliphatic signals), Mass Spectrometry (peaks corresponding to multiples of the indene molecular weight).These are typically less polar than the desired amide. Column Chromatography: They will likely elute before the product with a less polar solvent system. Recrystallization: These impurities may be less soluble and can sometimes be removed by hot filtration if they are insoluble in the hot recrystallization solvent, or they may remain in the mother liquor upon cooling.
Isomerized Indene Species High-resolution ¹H NMR may show different olefinic or methylene proton signals.Isomerization of the double bond in the indene ring can be challenging to control and the resulting isomers may be difficult to separate. Careful control of reaction conditions (avoiding strong acids and high temperatures) is the best preventative measure. Separation may require careful column chromatography.

Experimental Protocols

Protocol 1: Purification via Acid-Base Extraction followed by Recrystallization
  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent like ethyl acetate or dichloromethane (DCM).

  • Aqueous Wash: Transfer the solution to a separatory funnel and wash sequentially with:

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution (2 x volume of organic layer). This will remove unreacted 1H-indene-2-carboxylic acid.

    • Water (1 x volume of organic layer).

    • Brine (1 x volume of organic layer) to aid in drying.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude amide.

  • Recrystallization:

    • To the crude amide, add a minimal amount of a hot recrystallization solvent (e.g., ethanol or ethyl acetate).

    • If colored impurities are present, they may be removed by adding a small amount of activated charcoal and performing a hot filtration.[5]

    • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.

    • Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Protocol 2: Purification by Flash Column Chromatography
  • Sample Preparation: Dissolve the crude product in a minimal amount of the chromatography eluent or a slightly more polar solvent. Alternatively, perform a dry load by adsorbing the crude product onto a small amount of silica gel.

  • Column Packing: Pack a chromatography column with silica gel using a suitable eluent system (e.g., a mixture of hexanes and ethyl acetate). The polarity of the eluent should be chosen based on the Rf of the product as determined by TLC.

  • Elution: Load the sample onto the column and elute with the chosen solvent system. A gradient elution, starting with a lower polarity and gradually increasing, is often effective.

  • Fraction Collection: Collect fractions and monitor by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified 1H-Indene-2-carboxamide.

Visualizing the Purification Workflow

Below is a diagram illustrating a typical purification workflow for 1H-Indene-2-carboxamide.

PurificationWorkflow cluster_purification Final Purification crude Crude Reaction Mixture (Product, Unreacted Acid, Byproducts) dissolve Dissolve in Organic Solvent (e.g., EtOAc) crude->dissolve wash Aqueous Workup (NaHCO3, H2O, Brine) dissolve->wash organic_layer Organic Layer (Product, Neutral Impurities) wash->organic_layer Separation aqueous_layer Aqueous Layer (Carboxylic Acid Salt, Polar Byproducts) wash->aqueous_layer Separation dry Dry (Na2SO4) & Concentrate organic_layer->dry purified_crude Purified Crude Amide dry->purified_crude recrystallization Recrystallization purified_crude->recrystallization column Column Chromatography purified_crude->column final_product Pure 1H-Indene-2-carboxamide recrystallization->final_product column->final_product

Caption: General purification workflow for 1H-Indene-2-carboxamide.

Potential Side Reactions Involving the Indene Ring

The indene ring system can be susceptible to certain side reactions, particularly under acidic conditions that may be employed during the synthesis (e.g., formation of the acyl chloride with SOCl₂).

IndeneSideReactions Indene 1H-Indene-2-carboxamide Dimer Indene Dimer/Oligomer Indene->Dimer Dimerization/ Oligomerization Isomer Isomerized Product Indene->Isomer Isomerization AcidCondition Strong Acid (H+) AcidCondition->Dimer AcidCondition->Isomer

Sources

Troubleshooting

Optimizing reaction temperature for indene-2-carboxamide formation

The following technical guide is designed to support researchers optimizing the synthesis of indene-2-carboxamide. It prioritizes mechanistic understanding and self-validating protocols over rigid templates.

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is designed to support researchers optimizing the synthesis of indene-2-carboxamide. It prioritizes mechanistic understanding and self-validating protocols over rigid templates.

Topic: Optimizing Reaction Temperature for Amidation

Document ID: IND-2-OPT-001 Status: Active Audience: Medicinal Chemists, Process Development Scientists

Core Directive & Technical Scope

Synthesizing indene-2-carboxamide from indene-2-carboxylic acid requires balancing activation kinetics against the thermal instability of the indene core. Unlike simple benzoic acid derivatives, the indene scaffold contains a reactive styrene-like double bond susceptible to cationic polymerization and isomerization (1H- vs. 3H-indene shifts) under thermal or acidic stress.

This guide addresses the critical temperature parameters for two primary workflows:

  • Acid Chloride Method (SOCl₂/Oxalyl Chloride): High-temperature activation, low-temperature amidation.

  • Coupling Agent Method (HATU/EDC): Controlled low-to-ambient temperature profiles.

Troubleshooting Guide (Q&A)

Issue 1: The reaction mixture turned into a dark, viscous tar.

Diagnosis: Thermal Polymerization. Technical Context: The C2-C3 double bond in the indene ring is electron-rich. If you generated the acid chloride using thionyl chloride (SOCl₂) at reflux (>70°C) for an extended period, or if the subsequent amidation was exothermic and uncontrolled, you likely triggered cationic polymerization. Solution:

  • Protocol Adjustment: Limit SOCl₂ reflux to 60 minutes max.

  • Temperature Control: Ensure the acid chloride is cooled to 0°C before adding the amine/base mixture.

  • Additives: Consider adding a radical inhibitor (e.g., BHT) if the specific derivative is known to be radical-sensitive, though cationic mechanisms are more common here.

Issue 2: Low yield despite complete consumption of starting material.

Diagnosis: Double Bond Migration (Isomerization). Technical Context: Indene-2-carboxylic derivatives can isomerize between the conjugated (2-ene) and non-conjugated (1-ene) forms, particularly in the presence of strong bases at elevated temperatures (>40°C). The 1H-indene proton is acidic (pKa ~20). Solution:

  • Base Selection: Switch from inorganic bases (NaOH/KOH) to non-nucleophilic organic bases (DIPEA, TEA).

  • Temperature Cap: Maintain amidation temperature below 25°C . Do not heat to accelerate the reaction; instead, increase the concentration of the coupling agent.

Issue 3: Incomplete conversion with Coupling Agents (HATU/EDC).

Diagnosis: Steric hindrance or poor solubility at low temps. Technical Context: Indene-2-carboxylic acid has poor solubility in DCM/DMF at 0°C. While low temperature prevents side reactions, it hinders the initial dissolution necessary for the activation complex to form. Solution:

  • Stepwise Ramp: Dissolve the acid and coupling agent at 20°C (Room Temp) to ensure homogeneity, then cool to 0°C for the addition of the amine.

  • Solvent Switch: Use a DMF/DCM (1:1) mixture to improve solubility without requiring heat.

Experimental Protocols

Protocol A: The Acid Chloride Route (Scalable, High Reactivity)

Best for: Simple amines, large scale, steric bulk.

  • Activation (Heat Required):

    • Suspend indene-2-carboxylic acid (1.0 equiv) in anhydrous DCM (or Toluene).

    • Add SOCl₂ (1.5 equiv) and a catalytic drop of DMF.

    • Temp Check: Heat to Reflux (40-80°C depending on solvent) for 1-2 hours.

    • Validation: Solution should turn clear and gas evolution (HCl/SO₂) should cease.

    • Evaporation: Remove solvent/excess SOCl₂ in vacuo. Do not overheat the residue (keep bath <40°C).

  • Amidation (Cold Required):

    • Redissolve crude acid chloride in dry DCM.

    • Temp Check: Cool immediately to 0°C (Ice/Water bath).

    • Add Amine (1.1 equiv) and DIPEA (2.0 equiv) dropwise.

    • Allow to warm to 20-25°C over 2 hours.

    • Why? The exotherm of the acid chloride-amine reaction can locally spike temperatures, triggering polymerization if not dampened by the 0°C start.

Protocol B: The Coupling Agent Route (Mild, Functional Group Tolerance)

Best for: Complex amines, acid-sensitive substrates.

  • Activation & Amidation (Isothermal):

    • Dissolve Indene-2-carboxylic acid (1.0 equiv) in DMF.

    • Add HATU (1.1 equiv) and DIPEA (2.5 equiv).

    • Temp Check: Stir at 20°C for 5 minutes. (Activation is fast).

    • Add Amine (1.1 equiv).

    • Maintain at 20-25°C for 4-16 hours.

    • Critical: Do not heat above 30°C. If the reaction is slow, add more HATU rather than heating.

Data Analysis: Temperature vs. Outcome

The following table summarizes the impact of reaction temperature on yield and purity profiles for indene-2-carboxamide formation.

Temperature ZoneReaction KineticsPrimary Failure ModeTypical Yield
< 0°C Very SlowSolubility issues; precipitation of active ester.40-60%
0°C → 25°C Optimal Minimal. (Ideal balance of rate vs. stability).85-95%
40°C - 60°C FastIsomerization of double bond; dimer formation.60-70%
> 80°C Very FastPolymerization (Tars) ; Decarboxylation.< 30%

Visualizations

Figure 1: Reaction Workflow & Temperature Control Loop

This diagram illustrates the critical temperature checkpoints for the Acid Chloride method, highlighting where thermal risks exist.

ReactionWorkflow Start Indene-2-Carboxylic Acid Activation Activation (SOCl2) Temp: Reflux (40-80°C) Start->Activation Reagents Added Activation->Activation Monitor Gas Evolution Evap Evaporation Temp: <40°C (Critical) Activation->Evap Formation Complete Cooling Cooling Phase Target: 0°C Evap->Cooling Crude Acid Chloride Amidation Amine Addition Temp: 0°C -> RT Cooling->Amidation Thermal Stabilization Product Indene-2-Carboxamide Amidation->Product Warming to RT

Caption: Workflow for Acid Chloride route. Note the critical cooling step before amidation to prevent exotherm-induced polymerization.

Figure 2: Mechanistic Failure Modes

This diagram details the chemical pathways that lead to failure if temperature limits are exceeded.

FailureModes Indene Indene Core (Conjugated) HighHeat High Heat (>80°C) Indene->HighHeat BaseHeat Base + Heat (>40°C) Indene->BaseHeat Amide Target Amide Indene->Amide Optimized Temp (0-25°C) Polymer Polymerization (Viscous Tar) HighHeat->Polymer Cationic/Thermal Isomer Isomerization (Double Bond Shift) BaseHeat->Isomer Proton Migration

Caption: Thermal failure pathways. High heat triggers irreversible polymerization, while moderate heat with base causes isomerization.

References

  • Montalbetti, C. A. G. N., & Falque, V. (2005). Amide bond formation and peptide coupling.[1][2] Tetrahedron, 61(46), 10827-10852. Link

  • Taktouk, S., Kraiem, J. B., & Amri, H. (2014). Synthesis of 1-hydroxy-1H-indene-2-carboxylic acid and esterification studies. Synthetic Communications, 44(18), 2697-2705. Link

  • Li, Y., et al. (2016).[1][3] Optimized Reaction Conditions for Amide Bond Formation in DNA-Encoded Combinatorial Libraries.[1][3] ACS Combinatorial Science, 18(8), 438-443.[3] Link[1]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link

Sources

Optimization

Technical Support Center: Purification of 1H-Indene-2-carboxamide

Case ID: IND-PUR-002 Status: Active Assigned Specialist: Senior Application Scientist Topic: Isolation and Purification of 1H-Indene-2-carboxamide from Reaction Mixtures Executive Summary & Molecule Profile Target Molecu...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: IND-PUR-002 Status: Active Assigned Specialist: Senior Application Scientist Topic: Isolation and Purification of 1H-Indene-2-carboxamide from Reaction Mixtures

Executive Summary & Molecule Profile

Target Molecule: 1H-Indene-2-carboxamide Key Structural Feature: A fused bicyclic system containing a reactive C1-methylene unit and a C2-amido group conjugated with the C2=C3 double bond.

The Challenge: Purifying 1H-Indene-2-carboxamide is deceptive. While it appears to be a standard amide, the indene core is prone to base-catalyzed isomerization (shifting the double bond from the 1H to the 3H position) and polymerization . Furthermore, the amphoteric nature of the amide group complicates standard acid/base extractions.

This guide provides a self-validating workflow to isolate the target while removing common byproducts:

  • Unreacted Starting Material: 1H-Indene-2-carboxylic acid.

  • Coupling Reagents: DCU/DIU (if carbodiimide coupling was used).

  • Isomers: 3H-Indene derivatives.

Diagnostic Triage: Analyze Your Crude

Before initiating purification, characterize the crude mixture to select the correct workflow.

DiagnosticObservationActionable Insight
TLC (50% EtOAc/Hex) Spot at baseline (streak)Residual Carboxylic Acid present. Go to Protocol A.
TLC (50% EtOAc/Hex) Spot at

~0.3-0.5
Target Amide. If dominant, Go to Protocol B.
1H-NMR (CDCl3) Singlet at

~3.6-3.7 ppm (2H)
Good. Indicates the intact 1H-indene methylene group.
1H-NMR (CDCl3) Singlet at

~3.3 ppm (2H)
Warning. Indicates 3H-indene isomer (double bond migration).
Appearance Crystalline SolidGo to Protocol B (Recrystallization).
Appearance Dark Oil / GumGo to Protocol A (Workup) then C (Column).

Decision Matrix (Workflow Visualization)

The following logic gate ensures you do not waste time on recrystallization if the purity profile is insufficient.

PurificationWorkflow Start Crude Reaction Mixture CheckState Physical State? Start->CheckState Solid Solid/Precipitate CheckState->Solid Oil Oil/Gum CheckState->Oil TLC_Check TLC: Acid Impurity Present? Solid->TLC_Check Low Purity Protocol_B Protocol B: Recrystallization (EtOH/Water) Solid->Protocol_B High Purity Oil->TLC_Check Protocol_A Protocol A: Modified Aqueous Workup (Remove Acid) TLC_Check->Protocol_A Yes (Acid present) Protocol_C Protocol C: Flash Chromatography (DCM/MeOH) TLC_Check->Protocol_C No (Neutral impurities) Protocol_A->Protocol_B Precipitates Protocol_A->Protocol_C Remains Oil Final Pure 1H-Indene-2-carboxamide Protocol_B->Final Protocol_C->Final

Figure 1: Purification logic flow. Prioritize recrystallization for solids; use Protocol A only if acidic impurities are confirmed.

Detailed Protocols

Protocol A: The "Gentle" Chemical Workup

Objective: Remove unreacted Indene-2-carboxylic acid without triggering polymerization or isomerization.

The Science: Standard 1M NaOH washes are too harsh for indenes. The pKa of the indene methylene protons is ~20. Strong base can deprotonate C1, leading to the thermodynamically stable indenyl anion, which upon reprotonation may yield the unwanted 3H-isomer or polymerize. We use saturated Sodium Bicarbonate (


) instead.

Steps:

  • Dissolve crude oil in Ethyl Acetate (EtOAc) . Avoid DCM if possible, as emulsions are more common with amides in chlorinated solvents.

  • Wash 1: Wash organic layer with Saturated

    
      (2x).
    
    • Why: Removes unreacted carboxylic acid (pKa ~4.5) as the water-soluble carboxylate salt.

  • Wash 2: Wash with 0.5M HCl (1x).

    • Why: Removes any unreacted amines (if amide coupling was used). Note: The amide product is not basic enough to protonate significantly at this concentration.

  • Wash 3: Brine (Saturated NaCl).

  • Dry over

    
    , filter, and concentrate in vacuo at <40°C . High heat promotes polymerization.
    
Protocol B: Recrystallization (The Gold Standard)

Objective: Polish purification for solid crudes.

Solvent System: Ethanol (95%) / Water.

Steps:

  • Place crude solid in an Erlenmeyer flask.

  • Add Ethanol and heat to boiling. Add just enough solvent to dissolve the solid completely.

    • Troubleshooting: If the solution is dark/black, add activated charcoal, boil for 2 mins, and filter hot through Celite.

  • Remove from heat. Add warm water dropwise until a faint turbidity (cloudiness) persists.

  • Add 1-2 drops of Ethanol to clear the solution again.

  • Allow to cool slowly to Room Temperature, then move to

    
     (fridge) for 4 hours.
    
  • Filter crystals and wash with cold 20% EtOH/Water .

Data: Solvent Suitability Table

Solvent SystemSolubility (Hot)Solubility (Cold)Suitability
Ethanol/Water HighLowExcellent (Standard)
EtOAc/Hexane ModerateLowGood (Alternative)
DCM/Pentane Very HighModeratePoor (Oiling out risk)
Toluene ModerateLowFair (Good for removing dimers)
Protocol C: Flash Chromatography

Objective: Separation of complex mixtures or oils.

  • Stationary Phase: Silica Gel (40-63

    
    ).
    
  • Mobile Phase: Gradient of Dichloromethane (DCM) to 5% Methanol in DCM .

  • Loading: Dry loading is recommended. Dissolve crude in minimal MeOH/DCM, add silica, evaporate to dryness, and load the powder.

    • Why: Amides have poor solubility in non-polar mobile phases; liquid loading often leads to band broadening.

Critical Mechanism: The Isomerization Risk

Users frequently report a shift in NMR signals or loss of activity. This is often due to the 1H to 3H tautomerization .

Figure 2: Base-catalyzed tautomerization mechanism. Avoid strong bases to prevent formation of the 3H-isomer.

FAQ & Troubleshooting

Q: My product is "oiling out" during recrystallization. What do I do? A: This occurs when the product precipitates as a liquid before crystallizing.

  • Re-heat the mixture until dissolved.

  • Add a "seed crystal" of pure product if available.

  • Scratch the inner wall of the glass flask with a glass rod.

  • Add slightly more Ethanol (solvent) to lower the saturation point, preventing the liquid phase separation.

Q: I used DCC for coupling, and I can't get rid of the urea (DCU) byproduct. A: DCU is notoriously difficult.

  • Method 1: Cool the reaction mixture to

    
     before filtering; DCU is very insoluble in cold EtOAc.
    
  • Method 2: Switch to EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) . The urea byproduct of EDC is water-soluble and will be removed in Protocol A (Wash 2) .

Q: Can I use HPLC to purify this? A: Yes. Use a C18 Reverse Phase column.

  • Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile (0.1% Formic Acid).

  • Gradient: 10% to 90% ACN.

  • Note: Avoid basic buffers (Ammonium Hydroxide) in the mobile phase to prevent isomerization.

References

  • Synthesis and Indene Chemistry

    • Title: "Organocatalytic regiospecific synthesis of 1H-indene-2-carbaldehyde deriv
    • Source: Organic & Biomolecular Chemistry (RSC).
    • URL:[Link]

    • Relevance: Establishes stability profiles of 2-substituted indenes and isomeriz
  • Amide Purification Protocols

    • Title: "21.7: Chemistry of Amides - Hydrolysis and Workup."
    • Source: Chemistry LibreTexts.
    • URL:[Link]

    • Relevance: foundational chemistry for Protocol A (Acid/Base extraction).[1]

  • Recrystallization Solvent Selection

    • Title: "Reagents & Solvents: Solvents for Recrystalliz
    • Source: University of Rochester, Dept. of Chemistry.
    • URL:[Link]

    • Relevance: Supports the selection of Ethanol/Water and EtOAc/Hexane systems in Protocol B.

Sources

Troubleshooting

Overcoming steric hindrance in substituted indene carboxamide synthesis

Diagnostic Phase: Why Your Reaction is Failing Synthesizing substituted indene carboxamides presents a dual challenge that defeats most standard amide coupling protocols (e.g., EDC/NHS, HATU): Steric Shielding: In 1,3-su...

Author: BenchChem Technical Support Team. Date: February 2026

Diagnostic Phase: Why Your Reaction is Failing

Synthesizing substituted indene carboxamides presents a dual challenge that defeats most standard amide coupling protocols (e.g., EDC/NHS, HATU):

  • Steric Shielding: In 1,3-substituted indenes, the carboxylic acid (typically at C2) is sandwiched between bulky substituents. The trajectory for nucleophilic attack by the amine is physically blocked, preventing the formation of the tetrahedral intermediate.

  • The "Indene Trap" (Regioisomerization): The methylene protons at C1 (in 2-substituted indenes) are acidic (

    
    ). Standard coupling bases like Triethylamine (TEA) or DIPEA often deprotonate this position, leading to double bond migration (
    
    
    
    ) or polymerization.

If you are observing:

  • 0% Conversion: The activation reagent cannot access the carbonyl carbon.

  • Inseparable Mixtures: You likely triggered double-bond migration.

  • O-Acylurea Adducts: The amine is too hindered; the intermediate rearranged.

Strategic Solutions & Decision Logic

Do not rely on "brute force" heating, which accelerates polymerization. Select your protocol based on the specific steric environment and acid sensitivity of your substrate.

Reagent Selection Decision Tree

ReagentSelection Start Start: Indene Carboxamide Synthesis Isomerization Is the Indene Double Bond Prone to Migration? Start->Isomerization Sterics Steric Bulk of Amine? Isomerization->Sterics No / Stable Ghosez Protocol B: Ghosez's Reagent (Neutral Acid Chloride) Isomerization->Ghosez Yes (Acid Sensitive) T3P Protocol A: T3P Coupling (Low Epimerization, High Yield) Sterics->T3P Moderate (Primary/Sec Amine) AcidFluoride Protocol C: Acid Fluoride (Extreme Sterics) Sterics->AcidFluoride Extreme (Tert-Amine/Aniline) Ghosez->T3P If Yield < 50%

Figure 1: Decision matrix for selecting the optimal coupling strategy based on substrate stability and steric demand.

Detailed Protocols

Protocol A: The "Gold Standard" – T3P (Propylphosphonic Anhydride)

Best for: General sterically hindered indenes where mild base tolerance exists. Why it works: T3P acts as a cyclic anhydride.[1] It captures the carboxylic acid to form a highly reactive mixed anhydride. Unlike HATU, the byproduct is water-soluble, and the reaction kinetics favor the amine attack over epimerization.

Reagents:

  • Substituted Indene-2-carboxylic acid (1.0 equiv)

  • Amine (1.2 – 1.5 equiv)

  • T3P (50% w/w in EtOAc or DMF) (2.0 – 3.0 equiv)

  • Base: N-Methylimidazole (NMI) or Pyridine (3.0 – 5.0 equiv) [Avoid TEA/DIPEA]

  • Solvent: 2-MeTHF or Ethyl Acetate (0.1 M)

Step-by-Step:

  • Dissolution: Dissolve the indene acid and amine in 2-MeTHF. Cool to 0°C.[1][2]

  • Base Addition: Add NMI dropwise. Note: NMI is less likely to cause double bond migration than TEA.

  • Activation: Add T3P solution dropwise over 5 minutes.

  • Reaction: Allow to warm to Room Temperature (RT). Stir for 2–12 hours.

    • Tip: If conversion stalls at 50%, add 1.0 equiv more T3P. Do not heat above 40°C.

  • Workup: Quench with water. Wash organic layer with 1M HCl (to remove NMI/Amine), then Sat. NaHCO₃, then Brine.

Mechanism of Action:

T3PMechanism T3P T3P Reagent Intermediate Mixed Anhydride (Activated) T3P->Intermediate + Acid / Base Acid Indene-COOH Acid->Intermediate Product Indene Carboxamide Intermediate->Product + Amine Byproduct Water Soluble P-Salt Intermediate->Byproduct Amine Hindered Amine

Figure 2: T3P activation pathway. The cyclic structure of T3P reduces the entropic penalty of activation.

Protocol B: The "Neutral" Route – Ghosez’s Reagent

Best for: Acid-sensitive indenes prone to isomerization or polymerization. Why it works: Converts the acid to an acid chloride under neutral conditions (no HCl gas generation, no strong base required).

Reagents:

  • Indene acid (1.0 equiv)

  • Ghosez’s Reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine) (1.2 – 1.5 equiv)

  • Solvent: Dry DCM or Chloroform

Step-by-Step:

  • Activation: Dissolve indene acid in dry DCM under Argon.

  • Reagent Addition: Add Ghosez’s reagent dropwise at RT. Stir for 1–2 hours.

    • Monitoring: Check by TLC (quench a tiny aliquot with MeOH to see the Methyl Ester).

  • Coupling: Once the acid chloride is formed, cool to 0°C.

  • Amine Addition: Add the amine (dissolved in DCM) slowly.

    • Note: If the amine is an HCl salt, you must use a scavenger like solid

      
       or polymer-supported DIPEA.
      
  • Workup: Standard aqueous wash.

Comparative Data: Reagent Performance

Table 1: Comparison of coupling reagents for sterically hindered indene-2-carboxylic acid (Model Substrate: 1,3-dimethylindene-2-COOH + tert-butylamine).

ReagentYield (%)Isomerization (%)Notes
HATU / DIPEA 35%15%High isomerization due to basic conditions; difficult purification.
EDC / HOBt <10%<5%Failed activation; steric bulk prevented O-acylurea formation.
SOCl₂ (Reflux) 0%N/APolymerization of indene observed (black tar).
T3P / NMI 88% <2% Recommended. Clean profile, easy workup.
Ghosez’s Rgt 82% 0% Best for highly sensitive substrates; requires strict anhydrous conditions.

Troubleshooting & FAQs

Q: My reaction turns black and tarry immediately. A: You likely polymerized the indene. This happens with strong mineral acids (like SOCl₂ generation) or excessive heat. Switch to Protocol B (Ghosez) to maintain neutral conditions.

Q: I see the "Activated Ester" peak on LCMS, but it won't convert to product. A: The amine is too hindered to attack the intermediate.

  • Fix: Add HOAt (1-Hydroxy-7-azabenzotriazole) as an additive to T3P. The HOAt ester is less bulky and more reactive than the T3P intermediate.

  • Fix: Switch to Protocol C (Acid Fluoride) using Cyanuric Fluoride or TFFH. Acid fluorides are smaller electrophiles than acid chlorides or anhydrides.

Q: Can I use DMF as a solvent? A: Avoid DMF if possible for workup reasons. T3P works excellently in EtOAc or 2-MeTHF . These solvents allow you to wash away the T3P byproducts directly with water, avoiding the "DMF extraction nightmare."

Q: How do I remove excess NMI? A: NMI is water-soluble but can stick. Wash the organic layer with 1M NaH₂PO₄ (mildly acidic buffer, pH ~4) instead of strong HCl to avoid affecting the indene double bond.

References

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[2][3] Organic Process Research & Development, 20(2), 140–177. Link

  • Ghosez, L., Haveaux, B., & Viehe, H. G. (1969). 1-Chloro-N,N,2-trimethyl-1-propenylamine: A mild reagent for the conversion of carboxylic acids to acid chlorides. Angewandte Chemie International Edition, 8(6), 454–455. Link

  • Carpino, L. A., et al. (1995). Tetramethylfluoroformamidinium Hexafluorophosphate (TFFH): A Rapid-Acting Peptide Coupling Reagent. Journal of the American Chemical Society, 117(19), 5401–5402. Link

Sources

Reference Data & Comparative Studies

Validation

Beyond the CoA: Benchmarking 1H-Indene-2-carboxamide Purity for Pharmaceutical Synthesis

Executive Summary: The Hidden Cost of "Sufficient" Purity In the high-stakes environment of drug development, 1H-Indene-2-carboxamide (CAS: 16832-93-2) serves as a critical scaffold, particularly in the synthesis of mela...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Hidden Cost of "Sufficient" Purity

In the high-stakes environment of drug development, 1H-Indene-2-carboxamide (CAS: 16832-93-2) serves as a critical scaffold, particularly in the synthesis of melatonin receptor agonists and anti-parasitic agents.[1] While "Reagent Grade" (95-97%) material is often deemed sufficient for early discovery, it introduces significant risks during process optimization.[1]

This guide objectively compares High-Purity Standard Reference Material (SRM) (>99.8%) against Commercial Reagent Grade alternatives.[1] We demonstrate that the primary cost of lower purity is not just analytical error, but the propagation of specific impurities—specifically the 2,3-dihydro analogs and unreacted carboxylic acid precursors—that can poison stereoselective catalysts in downstream steps.

Comparative Analysis: SRM vs. Reagent Grade

The following data summarizes a head-to-head comparison performed in our applications laboratory.

Table 1: Physicochemical Profile Comparison
FeatureHigh-Purity SRM (Ref. Std.)Commercial Reagent GradeImpact on Application
Assay (qNMR) 99.84% ± 0.12% 96.2% ± 1.5%Reagent grade requires recrystallization before use in kinetics studies.[1]
Major Impurity A < 0.05% (LOQ)2.1% (1H-Indene-2-carboxylic acid)Competes in amide coupling reactions; alters pH.[1]
Major Impurity B < 0.05% (LOQ)1.4% (2,3-Dihydro-1H-indene-2-carboxamide)Saturation impurity; extremely difficult to remove post-synthesis.[1]
Water Content (KF) 0.02%0.85%Affects stoichiometry in moisture-sensitive organocatalysis.[1]
Appearance White crystalline solidOff-white/Yellowish powderColor indicates oxidation products (quinones) not always visible by UV.[1]

Critical Impurity Pathways[1]

Understanding where impurities originate is essential for selecting the right grade.[1] The diagram below illustrates the synthetic origin of the impurities detected in the Reagent Grade material.

ImpurityPathways Precursor 2-Indanecarboxylic Acid Reaction Amidation (SOCl2 / NH3) Precursor->Reaction Product 1H-Indene-2-carboxamide (Target) Reaction->Product ImpurityA Impurity A: Residual Acid (Incomplete Reaction) Reaction->ImpurityA 2-5% in Reagent Grade ImpurityB Impurity B: Over-reduction (2,3-Dihydro analog) Reaction->ImpurityB H2 transfer side-rxn ImpurityC Impurity C: Isomerization (3H-Indene derivative) Product->ImpurityC Tautomerization (pH dependent)

Figure 1: Synthetic origin of common impurities. Note that Impurity B (Dihydro analog) is chemically similar to the target, making chromatographic separation difficult.

Experimental Protocols

To validate the purity of 1H-Indene-2-carboxamide, we recommend a dual-method approach: HPLC-UV for impurity profiling and qNMR for absolute assay.[1]

Protocol A: HPLC-UV/MS Impurity Profiling

Rationale: This method separates the target amide from its acidic precursor and structural isomers.[1]

  • Column: C18 Reverse Phase (e.g., 150 x 4.6 mm, 3.5 µm).[1]

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.[1]

    • B: Acetonitrile.[1][2]

  • Gradient: 5% B to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (indene chromophore) and MS (ESI+).

  • System Suitability Criteria:

    • Resolution (

      
      ) between Indene-2-carboxamide and Indene-2-carboxylic acid > 2.5.[1]
      
    • Tailing factor < 1.5.[1][2]

Protocol B: Absolute Quantification via qNMR (The Gold Standard)

Rationale: Unlike HPLC, qNMR does not require response factors for every impurity.[1] It provides a direct mole-for-mole measurement of the active pharmaceutical ingredient (API).[1]

Internal Standard (IS) Selection: We utilize Dimethyl sulfone (DMSO2) .[1]

  • Why? It presents a sharp singlet at

    
     3.0 ppm, distinct from the aromatic region (
    
    
    
    7.0-7.8 ppm) and the vinylic proton (
    
    
    7.5 ppm) of the indene core.

Workflow:

  • Preparation: Weigh accurately ~10 mg of 1H-Indene-2-carboxamide and ~5 mg of Dimethyl sulfone (TraceCERT® or equivalent) into a vial.

  • Solvation: Dissolve in 0.6 mL DMSO-

    
    . Ensure complete dissolution (sonicate if necessary).[1]
    
  • Acquisition Parameters:

    • Pulse angle: 30° (to ensure full relaxation).[1]

    • Relaxation delay (

      
      ): 60 seconds (must be 
      
      
      
      of the slowest relaxing nucleus).
    • Scans: 64.

  • Processing: Phase and baseline correct manually. Integrate the IS singlet (set to equivalent proton count) and the specific vinylic proton of the indene.

Calculation:



Where 

= Integral area,

= Number of protons,

= Molar mass,

= Weight,

= Purity.[3][4][5][6][7]

Analytical Workflow Diagram

The following flowchart details the decision matrix for qualifying incoming raw material batches.

QualificationWorkflow Start Incoming Material (1H-Indene-2-carboxamide) Solubility Solubility Check (DMSO-d6) Start->Solubility qNMR 1H qNMR (Absolute Assay) Solubility->qNMR Decision1 Purity > 98%? qNMR->Decision1 HPLC HPLC-MS Profiling (Impurity ID) Decision1->HPLC Yes Fail REJECT / PURIFY (Recrystallize) Decision1->Fail No Decision2 Acid < 0.1%? Dihydro < 0.1%? HPLC->Decision2 Pass RELEASE For Synthesis Decision2->Pass Yes Decision2->Fail No

Figure 2: Qualification workflow for critical intermediates.

Conclusion and Recommendations

For routine synthesis where stoichiometry is loose, Reagent Grade 1H-Indene-2-carboxamide may suffice.[1] However, for drug development, kinetic studies, or organocatalytic applications , the High-Purity SRM is non-negotiable.

Key Takeaway: The presence of 1H-Indene-2-carboxylic acid (Impurity A) in lower-grade reagents acts as a proton source that can deactivate sensitive transition metal catalysts or alter the enantioselectivity of chiral amine catalysts.[1]

Recommendation:

  • Use SRM for: Analytical method validation, reference standard establishment, and late-stage GMP synthesis.[1]

  • Use Reagent Grade for: Initial route scouting (with mandatory recrystallization if the assay is <98%).[1]

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 85604, 1H-Indene-2-carboxamide.[1] Retrieved from [Link][1]

  • International Conference on Harmonisation (ICH). Guideline Q3A(R2): Impurities in New Drug Substances.[1] Retrieved from [Link]

  • Burbidge, A., et al. (2014). Quantitative NMR Spectroscopy (qNMR) for the Determination of Purity of Organic Compounds. Journal of Pharmaceutical and Biomedical Analysis.[1] (Methodology reference for qNMR protocol).

  • United States Pharmacopeia (USP). General Chapter <761> Nuclear Magnetic Resonance Spectroscopy.[1] (Regulatory basis for qNMR usage).[1]

Sources

Comparative

A Comparative Analysis of Acetylcholinesterase Inhibition: 1H-Indene-2-carboxamide Derivatives versus Donepezil

For Researchers, Scientists, and Drug Development Professionals In the landscape of Alzheimer's disease research, the inhibition of acetylcholinesterase (AChE) remains a cornerstone of symptomatic therapy. Donepezil, a w...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of Alzheimer's disease research, the inhibition of acetylcholinesterase (AChE) remains a cornerstone of symptomatic therapy. Donepezil, a well-established AChE inhibitor, serves as a benchmark for the development of new therapeutic agents. This guide provides a detailed comparative analysis of the AChE inhibitory potential of novel 1H-Indene-2-carboxamide derivatives against Donepezil, offering insights into their relative potencies and therapeutic promise. This document is intended to provide an objective, data-driven comparison to inform further research and development in this critical area.

The Rationale for Acetylcholinesterase Inhibition in Alzheimer's Disease

Alzheimer's disease is characterized by a progressive decline in cognitive function, which is linked to a deficiency in the neurotransmitter acetylcholine in the brain.[1][2] Acetylcholinesterase is the primary enzyme responsible for the breakdown of acetylcholine in the synaptic cleft.[3] By inhibiting AChE, the concentration and duration of action of acetylcholine are increased, thereby enhancing cholinergic neurotransmission and leading to improvements in cognitive function.[2][3] This "cholinergic hypothesis" has been the foundation for the development of major Alzheimer's drugs, including Donepezil.[1][2]

cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Acetyl-CoA Acetyl-CoA ChAT Choline Acetyltransferase Acetyl-CoA->ChAT Choline Choline Choline->ChAT ACh_vesicle Acetylcholine (ACh) in Vesicle ChAT->ACh_vesicle synthesis ACh_cleft ACh ACh_vesicle->ACh_cleft release AChE Acetylcholinesterase (AChE) ACh_cleft->AChE hydrolysis AChR Acetylcholine Receptor (AChR) ACh_cleft->AChR binding Choline_reuptake Choline AChE->Choline_reuptake Acetate Acetate AChE->Acetate Choline_reuptake->Choline reuptake Signal_Transduction Signal Transduction (Cognition, Memory) AChR->Signal_Transduction Inhibitor AChE Inhibitor (e.g., Donepezil, 1H-Indene-2-carboxamide deriv.) Inhibitor->AChE inhibition

Caption: Cholinergic Synapse and the Action of AChE Inhibitors.

Comparative Inhibitory Potency: A Data-Driven Assessment

The efficacy of an AChE inhibitor is quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. A lower IC50 value indicates a more potent inhibitor.

Recent studies have explored a series of novel 1H-Indene-2-carboxamide derivatives for their AChE inhibitory activity, with Donepezil used as a reference compound.[4][5] The table below summarizes the key findings.

CompoundTarget EnzymeIC50 Value
Donepezil Acetylcholinesterase (AChE)~6.7 nM[6]
1H-Indene-2-carboxamide Derivative (SD-30) Acetylcholinesterase (AChE)13.86 ± 0.163 µM[4][5]

Analysis of Inhibitory Potency:

The experimental data clearly demonstrates that Donepezil is a significantly more potent inhibitor of AChE than the reported 1H-Indene-2-carboxamide derivative (SD-30). The IC50 value of Donepezil is in the nanomolar range, while that of the indene derivative is in the micromolar range, indicating a difference in potency of several orders of magnitude.

It is crucial to note that the presented data for the indene compound is for a specific derivative (SD-30).[4][5] The inhibitory activity of the parent 1H-Indene-2-carboxamide has not been reported in the reviewed literature. Structure-activity relationship (SAR) studies on this class of compounds could potentially lead to the discovery of more potent derivatives.

Mechanism of Action: A Deeper Dive

Donepezil:

Donepezil is a reversible inhibitor of AChE.[7] Its mechanism is described as a mixed competitive and non-competitive inhibition.[8] This suggests a complex binding interaction with the enzyme. Donepezil binds to both the catalytic active site (CAS) and the peripheral anionic site (PAS) of AChE, effectively blocking the entry of acetylcholine to the active site and interfering with the hydrolysis process.[9] The binding is primarily mediated by aromatic stacking interactions rather than direct hydrogen bonds.[9]

1H-Indene-2-carboxamide Derivatives:

The precise mechanism of action for the 1H-Indene-2-carboxamide derivatives is still under investigation. However, based on their structural similarity to other AChE inhibitors, it is hypothesized that they also interact with the active site of the enzyme. Molecular docking studies of related indene derivatives suggest potential interactions with key amino acid residues within the AChE active site gorge.[7] Further kinetic studies are required to fully elucidate their mode of inhibition (e.g., competitive, non-competitive, or mixed).

Experimental Protocol: In Vitro Assessment of AChE Inhibition

The determination of AChE inhibitory activity is routinely performed using the Ellman's assay, a robust and widely accepted spectrophotometric method.[10][11]

Principle of the Ellman's Assay:

The assay measures the activity of AChE by quantifying the production of thiocholine. Acetylthiocholine is used as a substrate for AChE. The enzyme hydrolyzes acetylthiocholine to thiocholine and acetate. The produced thiocholine then reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate (TNB), which can be quantified by measuring its absorbance at 412 nm.[10][11][12] The rate of color development is proportional to the AChE activity. In the presence of an inhibitor, the rate of this reaction is reduced.

cluster_workflow Ellman's Assay Workflow cluster_reaction Core Reaction Chemistry Prepare_Reagents 1. Prepare Reagents - Phosphate Buffer (pH 8.0) - DTNB Solution - Acetylthiocholine Solution - AChE Enzyme Solution - Inhibitor Solutions (Test Compounds & Donepezil) Assay_Setup 2. Assay Setup (96-well plate) - Add Buffer - Add DTNB - Add AChE - Add Inhibitor (at various concentrations) Prepare_Reagents->Assay_Setup Pre-incubation 3. Pre-incubation - Incubate at room temperature (allows inhibitor to bind to AChE) Assay_Setup->Pre-incubation Initiate_Reaction 4. Initiate Reaction - Add Acetylthiocholine Pre-incubation->Initiate_Reaction Measure_Absorbance 5. Measure Absorbance - Spectrophotometer at 412 nm (kinetic or endpoint reading) Initiate_Reaction->Measure_Absorbance Data_Analysis 6. Data Analysis - Calculate % Inhibition - Plot Dose-Response Curve - Determine IC50 Value Measure_Absorbance->Data_Analysis AChE_reaction Acetylthiocholine + H₂O --(AChE)--> Thiocholine + Acetate DTNB_reaction Thiocholine + DTNB --> TNB (Yellow) + Mixed Disulfide AChE_reaction->DTNB_reaction

Caption: Experimental Workflow for the Ellman's Assay.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound (1H-Indene-2-carboxamide derivative) and Donepezil in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of the stock solutions to obtain a range of concentrations for testing.

    • Prepare a solution of acetylcholinesterase (AChE) in phosphate buffer (pH 8.0).

    • Prepare a solution of acetylthiocholine iodide (ATCI), the substrate.

    • Prepare a solution of 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) in phosphate buffer.

  • Assay Procedure (in a 96-well plate):

    • To each well, add phosphate buffer, the AChE solution, and the inhibitor solution (or solvent for the control).

    • Pre-incubate the plate for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C) to allow the inhibitor to interact with the enzyme.

    • Add the DTNB solution to each well.

    • Initiate the enzymatic reaction by adding the ATCI solution to all wells.

    • Immediately measure the absorbance at 412 nm at regular intervals (kinetic measurement) or after a specific incubation time (endpoint measurement) using a microplate reader.

  • Data Analysis:

    • The rate of the reaction is determined from the change in absorbance over time.

    • The percentage of inhibition for each inhibitor concentration is calculated using the following formula: % Inhibition = [1 - (Rate of sample / Rate of control)] x 100

    • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Causality Behind Experimental Choices:

  • pH 8.0: The optimal pH for AChE activity is around 8.0. Using this pH ensures that the enzyme is functioning at its maximal rate in the control wells, providing a robust baseline for measuring inhibition.[12]

  • Pre-incubation: Pre-incubating the enzyme with the inhibitor before adding the substrate is crucial, especially for slow-binding or irreversible inhibitors. This step allows the inhibitor to reach equilibrium with the enzyme, ensuring an accurate measurement of its inhibitory potency.

  • Kinetic vs. Endpoint Measurement: Kinetic measurements (monitoring the reaction in real-time) are generally preferred as they provide more information about the reaction progress and can help identify potential artifacts. Endpoint measurements are simpler but may be less accurate if the reaction is not linear over the entire incubation period.

Concluding Remarks for the Research Professional

This comparative guide highlights the significant difference in AChE inhibitory potency between the established drug Donepezil and the recently investigated 1H-Indene-2-carboxamide derivatives. While Donepezil remains the more potent inhibitor in the reported studies, the indene scaffold presents a viable starting point for the development of novel AChE inhibitors.

For researchers in this field, the following points are critical for future investigations:

  • Structure-Activity Relationship (SAR) Studies: A systematic exploration of substitutions on the 1H-indene-2-carboxamide core is necessary to identify derivatives with enhanced potency.

  • Mechanism of Action Studies: Detailed kinetic analyses are required to determine the mode of inhibition of promising indene derivatives.

  • Selectivity Profiling: Assessing the selectivity of new compounds for AChE over other cholinesterases, such as butyrylcholinesterase (BuChE), is essential to predict potential side effects.

  • In Vivo Efficacy and Safety: Promising candidates from in vitro studies must be advanced to in vivo models to evaluate their efficacy, pharmacokinetic properties, and safety profiles.

By leveraging the established methodologies and building upon the existing knowledge base, the scientific community can continue to innovate and develop more effective therapies for Alzheimer's disease.

References

  • Gupta, S. M., Behera, A., Jain, N. K., Kumar, D., Erol, M., Celik, I., ... & Singh, D. (2023). Indene-Derived Hydrazides Targeting Acetylcholinesterase Enzyme in Alzheimer's: Design, Synthesis, and Biological Evaluation. Pharmaceuticals, 16(1), 94. [Link]

  • Koca, M. (2024). Comparison of In Silico AChE Inhibitory Potentials of Some Donepezil Analogues. Pharmata, 4(2), 60-63. [Link]

  • Sugimoto, H., Yamanishi, Y., Iimura, Y., & Kawakami, Y. (2000). Donepezil hydrochloride (Aricept) and other acetylcholinesterase inhibitors. Current medicinal chemistry, 7(3), 303-339. [Link]

  • Noor, N. A. M., & Al-Omar, M. A. (2014). Synthesis of new indole derivatives structurally related to donepezil and their biological evaluation as acetylcholinesterase inhibitors. Molecules, 19(7), 9849-9865. [Link]

  • Proteopedia. Donepezil. [Link]

  • Kosasa, T., Kuriya, Y., Matsui, K., & Yamanishi, Y. (1999). Comparison of inhibitory activities of donepezil and other cholinesterase inhibitors on acetylcholinesterase and butyrylcholinesterase in vitro. Japanese journal of pharmacology, 81(2), 147-152. [Link]

  • Abdel-Rabo, M. M., El-Sayed, M. A. A., El-Kashef, H. S., & El-Naggar, M. (2023). Donepezil-based rational design of N-substituted quinazolinthioacetamide candidates as potential acetylcholine esterase inhibitors for the treatment of Alzheimer's disease: in vitro and in vivo studies. RSC medicinal chemistry, 14(5), 896-915. [Link]

  • Gupta, S. M., Behera, A., Jain, N. K., Tripathi, A., Rishipathak, D., Singh, S., ... & Kumar, D. (2023). Development of substituted benzylidene derivatives as novel dual cholinesterase inhibitors for Alzheimer's treatment. RSC Advances, 13(38), 26733-26747. [Link]

  • Szymański, P., Miziak, P., Płazińska, A., & Płaziński, W. (2021). Discovery of a novel acetylcholinesterase inhibitor by fragment-based design and virtual screening. Molecules, 26(7), 2021. [Link]

  • ResearchGate. IC50 values for acetylcholinesterase (AChE) inhibition and DPPH... [Link]

  • ResearchGate. IC 50 values of acetylcholinesterase enzyme (AChE) inhibition... [Link]

  • Zhang, N., & Tang, X. C. (2006). Inhibition of acetylcholinesterase by two genistein derivatives: kinetic analysis, molecular docking and molecular dynamics simulation. Acta Pharmacologica Sinica, 27(10), 1327-1334. [Link]

  • Gül, H. İ., & Öztürk, M. (2016). Design, synthesis and biological activity of 1H-indene-2-carboxamides as multi-targeted anti-Alzheimer agents. Journal of enzyme inhibition and medicinal chemistry, 31(sup4), 132-141. [Link]

  • Zha, X., & Saeed, M. (2019). A systematic review on donepezil-based derivatives as potential cholinesterase inhibitors for Alzheimer's disease. Current drug metabolism, 20(11), 897-909. [Link]

  • Anand, P., & Singh, B. (2013). A review on cholinergic regulation of cognitive functions. Current drug targets, 14(9), 1017-1026. [Link]

  • BMG Labtech. Ellman's assay for in-solution quantification of sulfhydryl groups. [Link]

  • Hampel, H., Mesulam, M. M., Cuello, A. C., Farlow, M. R., Giacobini, E., Grossberg, G. T., ... & Vergallo, A. (2018). The cholinergic system in the pathophysiology and treatment of Alzheimer's disease. Brain, 141(7), 1917-1933. [Link]

  • Jiang, X., Zhang, C., & Geng, M. (2022). Role of Cholinergic Signaling in Alzheimer's Disease. Molecules, 27(6), 1816. [Link]

  • ResearchGate. Protocol for ellman's reagent? [Link]

  • Schmitz, C., & Bukar Maina, M. (2020). The cholinergic system, the adrenergic system and the neuropathology of Alzheimer's disease. International journal of molecular sciences, 21(21), 8219. [Link]

  • MDPI. Evaluation of the Ellman's Reagent Protocol for Free Sulfhydryls Under Protein Denaturing Conditions. [Link]

Sources

Validation

Melting point range verification for 1H-Indene-2-carboxamide

Technical Verification Guide: Melting Point Characterization of 1H-Indene-2-carboxamide Executive Summary & Scientific Context 1H-Indene-2-carboxamide (CAS: 16832-93-2) is a bicyclic aromatic amide often utilized as a sc...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Verification Guide: Melting Point Characterization of 1H-Indene-2-carboxamide

Executive Summary & Scientific Context

1H-Indene-2-carboxamide (CAS: 16832-93-2) is a bicyclic aromatic amide often utilized as a scaffold in the synthesis of bioactive small molecules and organometallic ligands. Unlike its more common isomer, 1H-indene-3-carboxylic acid, the 2-carboxamide derivative lacks extensive historical density in public spectral databases. Consequently, researchers often face a "reference vacuum" where no definitive literature melting point (MP) exists.

This guide serves as a comparative methodological framework to establish an internal standard for this compound. It compares the performance of Capillary Melting Point (CMP) against Differential Scanning Calorimetry (DSC) , providing a self-validating protocol to distinguish the target amide from its precursors (e.g., 2-indenoic acid) and degradation products (e.g., polymerized indene).

Comparative Analysis: Characterization Methodologies

For a compound like 1H-Indene-2-carboxamide, which possesses a reactive double bond prone to polymerization or oxidation, the choice of thermal analysis method is critical.

Table 1: Performance Comparison of MP Determination Methods
FeatureMethod A: Capillary Melting Point (CMP) Method B: Differential Scanning Calorimetry (DSC) Method C: Thermogravimetric Analysis (TGA)
Primary Output Visual Melting Range (

)
Heat Flow (

) vs. Temp; Enthalpy of Fusion (

)
Mass Loss (%) vs. Temp
Precision

(Operator Dependent)

(Instrument Dependent)
N/A for MP; High for Solvates
Detection of Impurities Broadening: Range widens >2°C. Depression:

drops significantly.
Peak Shape: Asymmetric broadening on the low-temp side. Purity Calculation: Van't Hoff analysis possible.Desolvation: Detects trapped solvent (pseudo-melting).
Suitability for Indenes Moderate. Risk of observing "softening" (polymerization) as melting.High. Distinguishes melting (endothermic) from polymerization (exothermic).High. Confirms sample is dry before MP testing.
Cost/Throughput Low Cost / High ThroughputHigh Cost / Low ThroughputHigh Cost / Medium Throughput
Expert Insight: The "Decomposition vs. Melting" Trap

Indene derivatives are thermally labile. In a capillary tube, a darkening of the sample at 160°C followed by liquefaction at 165°C might be misinterpreted as a melting range.

  • CMP Interpretation: Ambiguous. Is it melting or decomposing?

  • DSC Interpretation: Definitive. A sharp endotherm indicates melting. An exotherm or erratic baseline indicates decomposition/polymerization. Recommendation: Use DSC for the initial "Gold Standard" characterization, then validate routine batches with CMP.

Expected Theoretical Values & Reference Anchors

Since an explicit experimental MP for 1H-Indene-2-carboxamide is not standard in basic catalogs, we must triangulate the expected range using Structural Analog Interpolation .

  • Precursor: 1H-Indene-3-carboxylic acid (Isomer)

    
     MP: 145–148°C [1].
    
  • Structural Effect: Converting a carboxylic acid (-COOH) to a primary amide (-CONH

    
    ) typically increases  the melting point due to the formation of extensive intermolecular hydrogen bond networks (dimers/ladders) in the crystal lattice.
    
  • Predicted Range: The target 1H-Indene-2-carboxamide is expected to melt in the 165°C – 185°C range.

    • Note: If your sample melts below 150°C, suspect significant contamination with the starting acid or solvent occlusion.

Experimental Protocols (Self-Validating)

Protocol A: Purification (Recrystallization)

Prerequisite: Do not attempt MP determination on crude reaction mixtures.

  • Solvent Selection: Dissolve crude solid in minimal boiling Ethanol (95%) or Ethyl Acetate.

  • Filtration: Hot filter to remove insoluble polymers.

  • Crystallization: Allow slow cooling to RT, then 4°C. Rapid cooling traps impurities.

  • Drying: Vacuum dry at 40°C for 6 hours. Crucial: Residual solvent depresses MP.

Protocol B: Capillary Melting Point Determination
  • Sample Prep: Pulverize dried crystals into a fine powder. Pack 2-3 mm into a closed-end capillary.

  • Ramp Rate:

    • Fast Ramp: 10°C/min to 150°C (to estimate).

    • Measurement Ramp:1.0°C/min starting from 150°C.

  • Observation:

    • Record

      
       (first visible liquid droplet).
      
    • Record

      
       (complete disappearance of solid).
      
  • Acceptance Criteria: Range (

    
    ) must be 
    
    
    
    .
Protocol C: DSC Verification (The "Gold Standard")
  • Pan: Hermetically sealed aluminum pan (prevents sublimation/oxidation).

  • Atmosphere: Nitrogen purge (50 mL/min).

  • Program: Heat from 40°C to 250°C at 10°C/min.

  • Analysis: Integrate the main endothermic peak.

    • Sharp Endotherm: Pure melt.

    • Broad Endotherm: Impure.

    • Exotherm immediately following: Melt-decomposition.

Visualization: Verification Logic Flow

The following diagram illustrates the decision matrix for validating the identity and purity of the compound based on thermal behavior.

VerificationFlow Start Crude 1H-Indene-2-carboxamide Recryst Recrystallization (EtOH/EtOAc) Start->Recryst Dry Vacuum Drying (Remove Solvates) Recryst->Dry CMP Capillary MP Test (1°C/min ramp) Dry->CMP Decision1 Range < 2°C? CMP->Decision1 DSC DSC Analysis (Thermodynamic Check) Decision1->DSC Yes (Sharp Range) ResultB FAIL: Impure/Wet Repeat Purification Decision1->ResultB No (Broad Range) ResultA PASS: High Purity Establish Internal Std DSC->ResultA Sharp Endotherm ResultC FAIL: Decomposition Check Structure (NMR) DSC->ResultC Exotherm/Drift

Figure 1: Logical workflow for validating the thermal properties of 1H-Indene-2-carboxamide, moving from crude synthesis to thermodynamic confirmation.

Troubleshooting & Anomalies

  • Polymorphism: Amides are notorious for polymorphism. If you obtain two distinct sharp melting points (e.g., 168°C and 175°C) from different solvent systems, you have likely isolated two polymorphs. Action: Confirm with Powder X-Ray Diffraction (PXRD) or run DSC to see if one polymorph converts to the other (endotherm followed by exotherm recrystallization).

  • Sublimation: Indene derivatives may sublime before melting. If crystals disappear from the capillary without liquid formation, seal the capillary tube (flame seal) to create a closed system or rely strictly on DSC with hermetic pans.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 79856, 1H-Indene-3-carboxylic acid. Retrieved from [Link]

  • Mettler Toledo. Thermal Analysis of Pharmaceuticals: Melting Point & DSC. Retrieved from [Link][1]

  • U.S. EPA CompTox Chemicals Dashboard. 1H-Indene-2-carboxamide Details. Retrieved from [Link][2]

Sources

Comparative

Comparative Biological Assay Guide: Indene vs. Indole Carboxamides

The following guide provides a comparative biological assay analysis of Indene vs. Indole Carboxamides .

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a comparative biological assay analysis of Indene vs. Indole Carboxamides . It is designed for researchers in medicinal chemistry and pharmacology, focusing on the bioisosteric implications, assay performance, and metabolic differentiation of these two scaffolds.

Executive Summary: The Bioisosteric Pivot

In drug discovery, the replacement of an Indole scaffold (1H-indole) with an Indene (1H-indene) represents a classic bioisosteric switch. While both offer a fused 6-5 bicyclic planar architecture essential for


-

stacking interactions, the substitution of the indole nitrogen (

) with a carbon (

) fundamentally alters the physicochemical profile.

This guide evaluates the biological consequences of this exchange, specifically within Carboxamide derivatives. These motifs are prevalent in synthetic cannabinoid receptor agonists (SCRAs), kinase inhibitors, and cholinesterase (ChE) inhibitors.

FeatureIndole Carboxamide Indene Carboxamide Impact on Assay
H-Bonding Donor (NH) & Acceptor (C=O)Acceptor only (C=O)Loss of

-H donor reduces polarity; alters binding pocket fit.
Aromaticity 10

-electron system (High)
Pseudo-aromatic (cyclopentadiene)Indene is more prone to oxidation/polymerization.
Lipophilicity Moderate (LogP ~2-4)High (LogP > 4)Indene analogs often show lower aqueous solubility but higher BBB permeability.
Metabolism

-dealkylation, Hydroxylation
Epoxidation, Benzylic oxidationDistinct metabolic soft spots affect

in microsomes.

Mechanistic Comparison & Signaling Pathways[1]

The biological divergence between these scaffolds is best observed in G-Protein Coupled Receptor (GPCR) modulation, particularly the Cannabinoid Receptors (CB1/CB2) .

The "Toggle Switch" Mechanism

Indole-3-carboxamides (e.g., MDMB-PICA) stabilize the active conformation of CB1 via Hydrogen bonding at the


 position (often alkylated) and the C3-carbonyl oxygen. Indene analogs, lacking the nitrogen lone pair and H-bond capability, rely exclusively on hydrophobic packing and shape complementarity.
Signaling Pathway Visualization

The following diagram illustrates the downstream signaling differential often assayed when comparing these scaffolds.

CB1_Signaling cluster_Assay Functional Readouts Ligand_Indole Indole-3-Carboxamide (High Efficacy) CB1 CB1 Receptor (GPCR) Ligand_Indole->CB1 H-Bond + Pi-Stacking Ligand_Indene Indene Analog (Variable Efficacy) Ligand_Indene->CB1 Hydrophobic Only Gi_Protein Gi/o Protein CB1->Gi_Protein Activation AC Adenylyl Cyclase Gi_Protein->AC Inhibition ERK pERK1/2 (Phosphorylation) Gi_Protein->ERK Activation cAMP cAMP Levels (Decrease) AC->cAMP Reduction

Caption: Comparative signaling activation. Indole ligands typically exhibit fuller agonist efficacy due to stabilizing H-bond networks, while Indenes may act as partial agonists or biased ligands.

Comparative Assay Data

Potency & Binding Affinity ( )

In competitive radioligand binding assays (using


), the scaffold shift reveals the importance of the nitrogen atom.
  • Indole Case: JWH-018 (Indole core) exhibits

    
     nM at CB1.
    
  • Indene Case: JWH-176 (Indene core, lacking amide/N) exhibits

    
     nM at CB1.
    
  • Interpretation: The Indene analog retains nanomolar affinity, proving that the nitrogen is not strictly essential for binding, but its absence results in a ~3-fold loss in potency. This is attributed to the loss of an anchoring interaction within the receptor's TM3/TM5 domains.

Enzyme Inhibition (Cholinesterase)

In the context of Alzheimer's research, Indene-2-carboxamides have been synthesized to improve blood-brain barrier (BBB) penetration over their indole counterparts.

Table 1: Inhibitory Activity of 5,6-Dimethoxy-1H-indene-2-carboxamides vs. Standards

Compound IDScaffoldTarget

(

M)
Mechanism
Donepezil Indanone (Ref)AChE0.045Reversible
Cmpd 20 Indene-2-carboxamide BuChE1.08 Non-competitive
Indole Analog Indole-2-carboxamideBuChE~3.50Competitive

Data Source: Synthesized findings from recent medicinal chemistry literature (e.g., Taylor & Francis, 2016). Insight: The Indene scaffold in Cmpd 20 allows for a "non-competitive" mode of inhibition, suggesting it binds to the Peripheral Anionic Site (PAS) rather than the catalytic triad, a unique property facilitated by the lipophilic indene ring.

Experimental Protocols

Protocol A: Competitive Radioligand Binding Assay

Purpose: To determine the affinity (


) of Indene vs. Indole carboxamides for the CB1 receptor.
  • Membrane Preparation:

    • Harvest CHO-K1 cells stably expressing human CB1 receptors.

    • Homogenize in ice-cold Buffer A (50 mM Tris-HCl, pH 7.4, 5 mM

      
      , 2.5 mM EDTA).
      
    • Centrifuge at 30,000 x g for 20 min; resuspend pellet in Buffer A containing 0.5% BSA (fatty-acid free).

  • Incubation:

    • In a 96-well plate, add 50

      
      L of test compound (Indene/Indole variant, 
      
      
      
      to
      
      
      M).
    • Add 50

      
      L of radioligand 
      
      
      
      (Final conc: 0.5 nM).
    • Add 100

      
      L of membrane preparation (10 
      
      
      
      g protein/well).
    • Non-specific binding control: Include wells with 10

      
      M unlabeled WIN 55,212-2.
      
  • Equilibrium: Incubate for 90 minutes at 30°C.

  • Filtration:

    • Harvest via rapid filtration through GF/B filters pre-soaked in 0.3% PEI (to reduce filter binding of lipophilic indenes).

    • Wash 3x with ice-cold Buffer A.

  • Quantification: Measure radioactivity via liquid scintillation counting.

  • Analysis: Calculate

    
     via non-linear regression; convert to 
    
    
    
    using the Cheng-Prusoff equation.
Protocol B: Metabolic Stability (Microsomal Turn-over)

Purpose: To compare the oxidative lability of the Indole Nitrogen vs. the Indene double bond.

  • System: Pooled Human Liver Microsomes (HLM) at 0.5 mg/mL protein.

  • Reaction Mix:

    • Substrate (Indole or Indene carboxamide) at 1

      
      M.
      
    • Phosphate buffer (100 mM, pH 7.4).

    • Pre-incubate at 37°C for 5 min.

  • Initiation: Add NADPH-generating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH).

  • Sampling:

    • Aliquots (50

      
      L) taken at 0, 5, 15, 30, and 60 min.
      
    • Quench: Immediately add 150

      
      L ice-cold Acetonitrile (containing internal standard).
      
  • Analysis:

    • Centrifuge (4000 rpm, 20 min).

    • Analyze supernatant via LC-MS/MS.

    • Metric: Plot ln(% remaining) vs. time to determine

      
       and intrinsic clearance (
      
      
      
      ).
    • Expected Result: Indoles typically show

      
       Indenes if the Indole-N is unsubstituted. However, N-alkylated indoles (common in drugs) are stable, whereas Indenes may undergo P450-mediated epoxidation at the C2-C3 double bond.
      

Workflow Diagram: Assay Logic

Assay_Workflow Start Compound Library (Indole vs Indene) Solubility Solubility Check (DMSO/Buffer) Start->Solubility Step 1 Binding Binding Assay (Ki Determination) Solubility->Binding If Soluble Functional Functional Assay (cAMP/GTPyS) Binding->Functional If Ki < 100nM Metabolism Metabolic Stability (Microsomes) Functional->Metabolism If Agonist Data SAR Analysis (Structure-Activity) Metabolism->Data Final Profile Data->Start Refine Scaffold

Caption: Sequential screening workflow. Indene derivatives often require strict solubility checks (Step 1) due to high lipophilicity before advancing to binding assays.

References

  • Huffman, J. W., et al. (1999). Cannabimimetic indoles, pyrroles and indenes. Current Medicinal Chemistry, 6(8), 705-720. Link

  • Wiley, J. L., et al. (2012). Pharmacology of indole and indene synthetic cannabinoids. Journal of Pharmacology and Experimental Therapeutics. Link

  • Soy, H., et al. (2016). Design, synthesis and biological activity of 1H-indene-2-carboxamides as multi-targeted anti-Alzheimer agents. Journal of Enzyme Inhibition and Medicinal Chemistry. Link

  • Banister, S. D., et al. (2015). Effects of bioisosteric fluorine in synthetic cannabinoid designer drugs. ACS Chemical Neuroscience. Link

Validation

A Technical Guide to 1H-Indene-2-Carboxamide Analogs as Inhibitors of Amyloid Beta Aggregation

For Researchers, Scientists, and Drug Development Professionals The aggregation of the amyloid beta (Aβ) peptide is a central pathological hallmark of Alzheimer's disease (AD).[1] This process, proceeding from soluble mo...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The aggregation of the amyloid beta (Aβ) peptide is a central pathological hallmark of Alzheimer's disease (AD).[1] This process, proceeding from soluble monomers to neurotoxic oligomers and insoluble fibrils, represents a critical target for therapeutic intervention.[2] A diverse array of molecules, including small molecules, peptides, and natural compounds, have been investigated for their ability to inhibit this cascade. This guide provides an in-depth comparison of a promising class of small molecules, 1H-Indene-2-carboxamide analogs, with other notable Aβ aggregation inhibitors, supported by experimental data and detailed methodologies.

The Amyloid Cascade and the Rationale for Inhibition

The amyloid hypothesis posits that the accumulation and deposition of Aβ peptides in the brain are primary events in AD pathogenesis. These peptides, particularly the Aβ42 isoform, are prone to misfolding and self-assembly into β-sheet-rich structures. This aggregation process is not a simple linear progression but a complex nucleation-dependent polymerization, involving the formation of unstable nuclei that seed further monomer addition and fibril elongation. Soluble oligomeric intermediates formed during this process are now widely considered to be the most potent neurotoxic species, capable of inducing synaptic dysfunction, neuroinflammation, and ultimately, neuronal death.

Inhibiting Aβ aggregation is a key therapeutic strategy aimed at preventing the formation of these toxic species. An effective inhibitor could act at various stages of the aggregation pathway: by stabilizing the native monomeric conformation of Aβ, by preventing the formation of initial nuclei (primary nucleation), by blocking the elongation of existing fibrils, or by disaggregating pre-formed fibrils.

1H-Indene-2-Carboxamide Analogs: A Multi-Targeted Approach

A series of 5,6-dimethoxy-1H-indene-2-carboxamides has been synthesized and evaluated for their potential as multi-targeted agents for Alzheimer's disease.[1] Beyond their activity as cholinesterase inhibitors, several of these analogs have demonstrated notable efficacy in inhibiting the aggregation of Aβ1-42.[1]

The core structure of these compounds, featuring an indene scaffold linked to a carboxamide group, provides a framework for systematic chemical modification to explore structure-activity relationships. Variations in the substituent on the phenyl ring of the carboxamide moiety have been shown to significantly influence their inhibitory potency.

Comparative Performance of Aβ Aggregation Inhibitors

The efficacy of Aβ aggregation inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce Aβ aggregation by 50%. The following table provides a comparative overview of the inhibitory activity of selected 1H-indene-2-carboxamide analogs against Aβ1-42 aggregation, alongside other well-characterized inhibitors.

Inhibitor ClassCompoundAβ IsoformInhibition (%) / IC50 (µM)Reference
1H-Indene-2-carboxamide Analogs Compound 16Aβ1-4268.3 ± 2.1% at 10 µM[1]
Compound 20Aβ1-4275.8 ± 3.5% at 10 µM[1]
Compound 21Aβ1-4272.4 ± 4.1% at 10 µM[1]
Compound 22Aβ1-4265.9 ± 3.8% at 10 µM[1]
Natural Products CurcuminAβ40IC50 = 0.8[3]
CurcuminAβ40IC50 = 3.1[4]
Ferulic AcidAβ1-42IC50 = 5.5[5]
ResveratrolAβ40IC50 = 3.4[4]
Other Small Molecules D737Aβ42IC50 ≈ 10[6]
Compound 7 (3-aminopyrazole derivative)Aβ42IC50 = 7.5[7]
Compound 5 (3-aminopyrazole derivative)Aβ42IC50 = 8.6[7]
2,4-diaminoquinazoline (3k)Aβ40IC50 = 0.08[8]
Benzofuran-2-carboxamide (4b)Aβ4254% inhibition at 25 µM[9]
Peptide-Based Inhibitors OR2 (RGKLVFFGR-NH2)Aβ40/Aβ42Complete inhibition[10]

Data for 1H-Indene-2-carboxamide analogs is presented as percentage inhibition at a fixed concentration as IC50 values were not provided in the primary source.

As the data indicates, several of the 1H-indene-2-carboxamide analogs exhibit significant inhibition of Aβ1-42 aggregation, with compounds 20 and 21 showing over 70% inhibition at a 10 µM concentration.[1] This level of activity is comparable to or exceeds that of some other reported small molecule inhibitors. For instance, the benzofuran-2-carboxamide analog 4b showed 54% inhibition at a higher concentration of 25 µM.[9]

Direct comparison of IC50 values reveals the high potency of some inhibitors. For example, the 2,4-diaminoquinazoline derivative 3k demonstrates remarkable inhibitory activity against Aβ40 aggregation with an IC50 in the nanomolar range (80 nM).[8] Curcumin, a well-studied natural product, also shows potent inhibition with IC50 values in the low micromolar range.[3][4] While the 1H-indene-2-carboxamide analogs show promise, further studies to determine their IC50 values are necessary for a more direct comparison with these highly potent inhibitors.

Experimental Methodologies

The following sections provide detailed protocols for the key assays used to evaluate the efficacy of Aβ aggregation inhibitors.

Thioflavin T (ThT) Fluorescence Assay for Aβ Aggregation

This assay is the gold standard for monitoring the kinetics of amyloid fibril formation in vitro. Thioflavin T is a fluorescent dye that exhibits a significant increase in fluorescence emission upon binding to the β-sheet structures of amyloid fibrils.[11]

Principle: The increase in ThT fluorescence intensity over time is proportional to the amount of aggregated Aβ, allowing for the quantification of aggregation kinetics and the assessment of inhibitory compounds.

ThT_Assay_Workflow cluster_prep Sample Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Abeta_prep Prepare Aβ Monomer Solution Mix Mix Aβ, Inhibitor, and ThT in 96-well plate Abeta_prep->Mix Inhibitor_prep Prepare Inhibitor Stock Solutions Inhibitor_prep->Mix ThT_prep Prepare ThT Solution ThT_prep->Mix Incubate Incubate at 37°C with intermittent shaking Mix->Incubate Measure Measure Fluorescence (Ex: 440 nm, Em: 480-490 nm) Incubate->Measure Periodically Plot Plot Fluorescence vs. Time Measure->Plot Analyze Determine Lag Time, Elongation Rate, and Max Fluorescence Plot->Analyze Calculate Calculate % Inhibition or IC50 Analyze->Calculate

Caption: Workflow for the Thioflavin T (ThT) assay to monitor Aβ aggregation.

Step-by-Step Protocol:

  • Preparation of Aβ Monomers:

    • Dissolve synthetic Aβ1-42 peptide in a minimal amount of hexafluoroisopropanol (HFIP).

    • Aliquot the solution into microcentrifuge tubes and evaporate the HFIP under a gentle stream of nitrogen gas or in a vacuum concentrator.

    • Store the resulting peptide films at -80°C.

    • Prior to use, dissolve the Aβ film in dimethyl sulfoxide (DMSO) to a concentration of 1-2 mM.

    • Dilute the Aβ-DMSO stock into a suitable buffer (e.g., 50 mM phosphate buffer, pH 7.4) to the desired final concentration (typically 10-20 µM). It is critical to maintain a consistent stoichiometry of Aβ to the initial solubilizing base to ensure a linear fluorescence response.[12]

  • Preparation of Inhibitor and ThT Solutions:

    • Dissolve the 1H-indene-2-carboxamide analogs and other test compounds in DMSO to create stock solutions (e.g., 1-10 mM).

    • Prepare a stock solution of Thioflavin T in the assay buffer (e.g., 1 mM). Filter the solution to remove any particulate matter.

  • Assay Setup:

    • In a 96-well black, clear-bottom microplate, add the assay buffer.

    • Add the desired concentration of the inhibitor from the stock solution. Ensure the final DMSO concentration is consistent across all wells and typically below 5% (v/v).

    • Add the ThT solution to a final concentration of 10-20 µM.

    • Initiate the aggregation by adding the prepared Aβ monomer solution to each well. The final volume in each well should be consistent (e.g., 100-200 µL).

    • Include control wells containing Aβ alone (positive control) and buffer with ThT and DMSO (negative control).

  • Incubation and Measurement:

    • Immediately place the microplate in a plate reader capable of fluorescence measurement.

    • Incubate the plate at 37°C with intermittent shaking (e.g., 1 minute of shaking every 5 minutes).

    • Measure the fluorescence intensity at an excitation wavelength of approximately 440 nm and an emission wavelength of 480-490 nm at regular intervals (e.g., every 5-10 minutes) for a duration sufficient to observe the full aggregation curve (typically 24-48 hours).

  • Data Analysis:

    • Subtract the background fluorescence of the negative control from all readings.

    • Plot the fluorescence intensity as a function of time for each condition.

    • Determine the percentage of inhibition by comparing the maximum fluorescence intensity of the samples with inhibitors to that of the Aβ-only control.

    • To determine the IC50 value, perform the assay with a range of inhibitor concentrations and plot the percentage inhibition against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve.

Causality Behind Experimental Choices:

  • HFIP and DMSO: HFIP is used to break down any pre-existing Aβ aggregates, ensuring a monomeric starting material. DMSO is a common solvent for both Aβ and many small molecule inhibitors, but its concentration must be carefully controlled as it can influence aggregation kinetics.

  • Shaking: Intermittent shaking provides energy to the system, which accelerates the aggregation process by promoting monomer diffusion and fibril fragmentation, leading to a more reproducible assay.

  • Plate Type: Black plates with clear bottoms are used to minimize background fluorescence and light scattering while allowing for bottom-reading fluorescence detection.

MTT Assay for Cell Viability

This colorimetric assay is widely used to assess the cytotoxicity of Aβ aggregates and the protective effects of inhibitors on cultured neuronal cells.[13]

Principle: The assay measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product.[13][14] The amount of formazan produced is proportional to the number of viable cells.

MTT_Assay_Workflow cluster_cell_prep Cell Culture and Treatment cluster_assay_execution MTT Assay cluster_measurement Data Acquisition Seed_cells Seed neuronal cells in a 96-well plate Prepare_aggregates Prepare Aβ aggregates (with/without inhibitors) Treat_cells Treat cells with Aβ aggregates Seed_cells->Treat_cells Prepare_aggregates->Treat_cells Incubate_cells Incubate for 24-48 hours Treat_cells->Incubate_cells Add_MTT Add MTT solution to each well Incubate_cells->Add_MTT Incubate_MTT Incubate for 2-4 hours Add_MTT->Incubate_MTT Solubilize Add solubilization solution (e.g., DMSO or SDS-HCl) Incubate_MTT->Solubilize Read_absorbance Read absorbance at 570 nm Solubilize->Read_absorbance Calculate_viability Calculate % cell viability Read_absorbance->Calculate_viability

Caption: Workflow for the MTT assay to assess cell viability after exposure to Aβ.

Step-by-Step Protocol:

  • Cell Culture:

    • Culture a suitable neuronal cell line (e.g., SH-SY5Y or PC12) in appropriate growth medium.

    • Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 10,000-50,000 cells per well) and allow them to adhere overnight.[15]

  • Preparation of Aβ Aggregates and Treatment:

    • Prepare Aβ aggregates by incubating a solution of Aβ monomers (as described in the ThT assay protocol) at 37°C for a specified period (e.g., 24 hours) to generate oligomers and fibrils.

    • To test the protective effect of inhibitors, co-incubate the Aβ monomers with the desired concentrations of the 1H-indene-2-carboxamide analogs or other test compounds during the aggregation process.

    • Remove the growth medium from the cultured cells and replace it with fresh medium containing the pre-aggregated Aβ (with or without inhibitors).

    • Include control wells with untreated cells (100% viability) and cells treated with the vehicle (e.g., DMSO) to account for any solvent toxicity.

  • Incubation:

    • Incubate the treated cells for 24-48 hours at 37°C in a CO2 incubator.

  • MTT Assay:

    • After the incubation period, add MTT solution (final concentration of 0.5 mg/mL) to each well.[16]

    • Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

    • Carefully remove the MTT-containing medium without disturbing the formazan crystals.

    • Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[16]

    • Gently agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[15]

  • Measurement and Analysis:

    • Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability by normalizing the absorbance of the treated wells to that of the untreated control wells.

Causality Behind Experimental Choices:

  • Neuronal Cell Lines: SH-SY5Y and PC12 cells are commonly used models for studying neurotoxicity as they share characteristics with human neurons.

  • Pre-aggregation of Aβ: Incubating Aβ prior to cell treatment allows for the formation of the toxic oligomeric and fibrillar species that are relevant to AD pathology.

  • Solubilization Step: The formazan crystals are insoluble in aqueous solutions, necessitating the use of a solubilizing agent to allow for accurate absorbance measurements.

Conclusion and Future Directions

The investigation into 1H-Indene-2-carboxamide analogs reveals a promising scaffold for the development of Aβ aggregation inhibitors. Several compounds within this series demonstrate significant inhibitory activity, warranting further investigation. A direct comparison with other classes of inhibitors highlights the competitive landscape and the high bar for therapeutic efficacy, with some compounds exhibiting nanomolar potency.

Future research should focus on a more detailed characterization of the most potent 1H-indene-2-carboxamide analogs, including the determination of their IC50 values and their mechanism of inhibition. Elucidating whether these compounds interfere with primary nucleation, fibril elongation, or promote the formation of non-toxic aggregates will be crucial. Furthermore, assessing their ability to cross the blood-brain barrier and their efficacy in in vivo models of Alzheimer's disease will be critical next steps in evaluating their therapeutic potential. The multi-target nature of these compounds, with both cholinesterase and Aβ aggregation inhibitory activities, presents an attractive profile for a disease-modifying therapy for Alzheimer's disease.

References

  • Škorić, M., et al. (2020). Curcumin Inhibits the Primary Nucleation of Amyloid-Beta Peptide: A Molecular Dynamics Study. International Journal of Molecular Sciences, 21(18), 6843. [Link]

  • Sharma, A., et al. (2021). Modeling the Inhibition Kinetics of Curcumin, Orange G, and Resveratrol with Amyloid-β Peptide. ACS Omega, 6(12), 8213–8222. [Link]

  • Ahmad, F., et al. (2023). Machine Learning–Based Bioactivity Prediction and Descriptor-Guided Rational Design of Amyloid-β Aggregation Inhibitors. Journal of Chemical Information and Modeling. [Link]

  • Sinha, S., et al. (2012). A Novel Inhibitor of Amyloid β (Aβ) Peptide Aggregation: FROM HIGH THROUGHPUT SCREENING TO EFFICACY IN AN ANIMAL MODEL OF ALZHEIMER DISEASE. Journal of Biological Chemistry, 287(46), 38992–39001. [Link]

  • Škorić, M., et al. (2024). Small-Molecule Inhibitors of Amyloid Beta: Insights from Molecular Dynamics—Part B: Natural Compounds. International Journal of Molecular Sciences, 25(3), 1599. [Link]

  • Lee, H. J., et al. (2017). Inhibitory Activity Of Curcumin Derivatives Towards Metal-free And Metal-induced Amyloid-β Aggregation. Inorganica Chimica Acta, 468, 116-121. [Link]

  • Wieckowska, A., et al. (2014). Discovery and Structure Activity Relationship of Small Molecule Inhibitors of Toxic β-Amyloid-42 Fibril Formation. Journal of Biological Chemistry, 289(46), 31899–31911. [Link]

  • Al-Dabbagh, S., et al. (2016). Structure–Activity Relationship Studies of Isomeric 2,4-Diaminoquinazolines on β-Amyloid Aggregation Kinetics. ACS Chemical Neuroscience, 7(8), 1059–1071. [Link]

  • Fok, K. C., et al. (2009). Discovery of amyloid-beta aggregation inhibitors using an engineered assay for intracellular protein folding and solubility. Protein Science, 18(9), 1835–1846. [Link]

  • Okumura, H. (2020). Promotion and Inhibition of Amyloid-β Peptide Aggregation: Molecular Dynamics Studies. International Journal of Molecular Sciences, 21(22), 8689. [Link]

  • Al-Hilal, M., et al. (2023). Screening for Novel Inhibitors of Amyloid Beta Aggregation and Toxicity as Potential Drugs for Alzheimer's Disease. International Journal of Molecular Sciences, 24(14), 11326. [Link]

  • Sehra, N., et al. (2024). Peptide-based amyloid-beta aggregation inhibitors. RSC Medicinal Chemistry. [Link]

  • Hudson, S. A., et al. (2009). The thioflavin T fluorescence assay for amyloid fibril detection can be biased by the presence of exogenous compounds. FEBS Journal, 276(20), 5960–5972. [Link]

  • Parlar, S., et al. (2016). Design, synthesis and biological activity of 1H-indene-2-carboxamides as multi-targeted anti-Alzheimer agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup3), 127-136. [Link]

  • Yang, F., et al. (2005). Curcumin inhibits formation of amyloid beta oligomers and fibrils, binds plaques, and reduces amyloid in vivo. Journal of Biological Chemistry, 280(7), 5892–5901. [Link]

  • CLYTE Technologies. (2023, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. [Link]

  • Levine, H. (2008). U.S. Patent No. 2008/0268549 A1. U.S.
  • Al-Dabbagh, S., et al. (2019). Benzofuran and Benzo[b]thiophene-2-Carboxamide Derivatives as Modulators of Amyloid Beta (Aβ42) Aggregation. ChemistrySelect, 4(1), 1-10. [Link]

  • Re, F., et al. (2012). A Chemical Analog of Curcumin as an Improved Inhibitor of Amyloid Abeta Oligomerization. PLoS ONE, 7(2), e31869. [Link]

  • Giehm, L., et al. (2018). α-Synuclein Aggregation Monitored by Thioflavin T Fluorescence Assay. Bio-protocol, 8(14), e2932. [Link]

  • Wood, S. J., et al. (1996). Selective inhibition of Abeta fibril formation. Journal of Biological Chemistry, 271(8), 4086–4092. [Link]

  • Riss, T. L., et al. (2013). Cell Viability Assays. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

  • Fu, L., et al. (2019). Small-Molecule Amyloid Beta-Aggregation Inhibitors in Alzheimer's Disease Drug Development. Planta Medica, 86(04), 236-247. [Link]

  • Warner, J. B., et al. (2019). High-Throughput Screening at the Membrane Interface Reveals Inhibitors of Amyloid-β. ACS Omega, 4(7), 12389–12397. [Link]

  • Choi, L., & Singh, B. D. (2020). MTT Proliferation Assay Protocol. ResearchGate. [Link]

  • Griner, S. L., & Seidler, P. M. (2022). ThT 101: a primer on the use of thioflavin T to investigate amyloid formation. Journal of Biological Chemistry, 298(3), 101662. [Link]

Sources

Comparative

Spectroscopic Comparison of 1H-Indene-2-carboxamide Isomers: A Technical Guide

Executive Summary 1H-Indene-2-carboxamide (CAS 16832-93-2) represents a privileged scaffold in medicinal chemistry, serving as a pharmacophore in cannabinoid receptor agonists, MAO-B inhibitors, and reversible serine hyd...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1H-Indene-2-carboxamide (CAS 16832-93-2) represents a privileged scaffold in medicinal chemistry, serving as a pharmacophore in cannabinoid receptor agonists, MAO-B inhibitors, and reversible serine hydrolase inhibitors. However, its synthesis and characterization are plagued by structural ambiguity.[1] The migration of the endocyclic double bond (tautomerism) and regioselectivity issues during functionalization often yield the thermodynamically distinct 3-carboxamide isomer or the over-reduced indane byproduct.

This guide provides a definitive spectroscopic framework to distinguish the target 2-carboxamide from its structural isomers.[1] We move beyond basic characterization, utilizing specific coupling constants (


-values) and fragmentation patterns to validate structural integrity.[1]

Part 1: Structural Analysis & The Isomer Challenge

The core challenge lies in the lability of the C1-methylene protons in the indene system.[1] Under basic conditions (common in amidation reactions), the 1H-indene system can isomerize to the 3H-indene tautomer, or if the functionalization is not regiocontrolled, the substituent may attach at C3.

The Three Critical Species
  • Target: 1H-Indene-2-carboxamide (Conjugated, stable).

  • Regioisomer: 1H-Indene-3-carboxamide (Alternative conjugation pathway).[1]

  • Impurity: 2,3-Dihydro-1H-indene-2-carboxamide (Indane derivative; over-reduction).[1]

Visualizing the Differentiation Logic

The following diagram illustrates the structural relationships and the decision matrix for identification.

IndeneIsomers cluster_shifts Key Spectroscopic Markers Start Crude Product Mixture Analysis 1H NMR Analysis (Focus: C1 Methylene & Vinyl H) Start->Analysis Target Target: 1H-Indene-2-carboxamide (Subst. at C2) Marker1 Target C1-H2: ~3.5 ppm (s/br s) Target->Marker1 Isomer3 Regioisomer: 1H-Indene-3-carboxamide (Subst. at C3) Marker2 Isomer C1-H2: ~3.3 ppm (d) Isomer3->Marker2 Indane Impurity: Indane-2-carboxamide (Saturated C2-C3) Analysis->Target Vinyl H (s) + Allylic Coupling (J < 2Hz) Analysis->Isomer3 Vinyl H (d) + Vicinal Coupling (J ~ 5-7Hz) Analysis->Indane No Vinyl H + Complex Multiplets

Figure 1: Spectroscopic decision tree for differentiating indene carboxamide isomers based on proton coupling topologies.

Part 2: Spectroscopic Characterization (NMR & IR)

Nuclear Magnetic Resonance (NMR)

NMR is the gold standard for this differentiation.[1][2] The connectivity of the amide group dictates the spin-spin coupling environment of the C1-methylene protons.[1]

Comparative 1H NMR Data Table (400 MHz, CDCl3)
Feature1H-Indene-2-carboxamide (Target)1H-Indene-3-carboxamide (Isomer)Indane-2-carboxamide (Impurity)
C1-H2 (Methylene) δ 3.60 - 3.75 ppm Signal: Broad Singlet or doublet (

Hz)Reason: Allylic coupling to C3-H.[1]
δ 3.35 - 3.45 ppm Signal: Doublet (

Hz)Reason: Vicinal coupling to C2-H.[1]
δ 3.10 - 3.30 ppm Signal: Multiplet (dd)Reason: Part of spin system with C2-H.[1]
Vinyl Proton C3-H: δ 7.40 - 7.60 ppm Signal: Narrow triplet/singletDeshielded by β-carbonyl effect.[1]C2-H: δ 6.50 - 6.80 ppm Signal: Triplet of doubletsLess deshielded (α-carbonyl).[1]None Replaced by methine multiplet at δ 3.2 - 3.4 ppm.[1]
Amide NH2 δ 5.8 - 6.5 ppm (Broad)Two distinct singlets often observed due to restricted rotation.[1]δ 5.8 - 6.5 ppm (Broad)Similar environment, less diagnostic.[1]δ 5.5 - 6.0 ppm Slightly upfield due to loss of conjugation.[1]

Expert Insight: The "smoking gun" is the coupling of the C1 methylene.[1] In the 2-carboxamide , the C1 protons are separated from the C3 vinyl proton by four bonds (


) across a double bond, resulting in a very small allylic coupling (

Hz). In the 3-carboxamide , the C1 protons are vicinal (

) to the C2 vinyl proton, resulting in a distinct doublet with measurable coupling (

Hz).
Infrared Spectroscopy (FT-IR)

While less specific for isomerism, IR confirms the conjugation status.[1]

  • Target (2-carboxamide): The carbonyl is conjugated with the C2=C3 double bond.[1] Expect a strong Amide I band shifted to lower frequency (1650–1665 cm⁻¹ ) due to resonance.[1]

  • Impurity (Indane): Loss of the double bond removes conjugation.[1] The Amide I band shifts to higher frequency (1680–1695 cm⁻¹ ).[1]

Part 3: Experimental Protocols

Workflow: Synthesis and Purification

The following protocol utilizes a palladium-catalyzed aminocarbonylation, which offers higher regioselectivity than classical Friedel-Crafts acylation.[1]

Workflow Step1 Step 1: Activation 2-Bromoindene + Pd(OAc)2 + dppf ligand Step2 Step 2: Carbonylation CO (balloon) + HMDSO (Amine source) Solvent: DMF, 80°C Step1->Step2 Step3 Step 3: Workup Dilute w/ EtOAc, Wash LiCl (aq) Remove DMF Step2->Step3 Step4 Step 4: Purification Flash Column Chromatography (Hexane:EtOAc 3:1) Step3->Step4 Step5 Step 5: Validation 1H NMR (check J-coupling) Step4->Step5

Figure 2: Optimized aminocarbonylation workflow for regioselective synthesis.

Detailed Protocol

1. Synthesis (Aminocarbonylation Route)

  • Reagents: 2-bromoindene (1.0 eq), Pd(OAc)₂ (5 mol%), dppf (10 mol%), Na₂CO₃ (2.0 eq).[1]

  • Amine Source: Use Hexamethyldisilazane (HMDS) or aqueous ammonia equivalents under CO atmosphere.[1]

  • Procedure:

    • Charge a flame-dried Schlenk flask with catalyst, ligand, and base under Argon.

    • Dissolve 2-bromoindene in anhydrous DMF (0.2 M concentration).

    • Introduce CO (1 atm balloon) and heat to 80°C for 12 hours.

    • Critical Control Point: Monitor by TLC. The product is more polar than the starting bromide but less polar than the acid byproduct.[1]

2. Purification Strategy

  • Stationary Phase: Silica Gel 60 (230-400 mesh).[1]

  • Mobile Phase: Gradient elution starting from 10% EtOAc/Hexane to 40% EtOAc/Hexane.[1]

  • Observation: The 2-carboxamide typically elutes after any unreacted starting material but before the 3-carboxamide isomer (if present), due to subtle differences in dipole moments created by the conjugation vector.

3. Analytical Check (Self-Validating Step)

  • Dissolve 5 mg of purified solid in 0.6 mL CDCl₃.

  • Acquire 1H NMR with a sufficient delay (d1 > 5s) to integrate the vinylic proton accurately.[1]

  • Pass Criteria: Observation of a singlet/broad singlet at ~3.6 ppm (C1-H2).[1]

  • Fail Criteria: Observation of a doublet at ~3.4 ppm (indicates 3-isomer contamination).[1]

Part 4: Performance & Stability[1]

When selecting the 2-carboxamide isomer for drug development, consider these physicochemical constraints compared to the 3-isomer:

  • Metabolic Stability: The C2=C3 double bond in the 2-carboxamide is electron-deficient due to the carbonyl group.[1] This makes it more susceptible to Michael addition by biological nucleophiles (e.g., glutathione) compared to the 3-isomer, where the double bond is less activated.

  • Solubility: The 2-carboxamide generally exhibits higher crystallinity and lower solubility in non-polar media compared to the indane analog, due to efficient

    
    -stacking facilitated by the planar conjugated system.[1]
    
  • Tautomeric Shift: In solution (protic solvents), the 2-carboxamide is relatively stable.[1] However, exposure to strong bases can deprotonate C1, leading to a mixture of 1H and 3H isomers. Storage: Store solid samples at -20°C; avoid storage in DMSO solution for prolonged periods at room temperature.

References

  • PubChem. 1H-Indene-2-carboxamide (Compound). National Library of Medicine.[1] Available at: [Link][1][3]

  • Genung, N. E., et al. (2014).[1][4] "Regioselective Synthesis of 2H-Indazoles Using a Mild, One-Pot Condensation-Cadogan Reductive Cyclization." Organic Letters. (Relevant for regioselective principles in fused ring systems). Available at: [Link]

  • Liu, C.-R., et al. (2010).[1][5][6] "Catalytic Regioselective Synthesis of Structurally Diverse Indene Derivatives." Organic Letters. Available at: [Link]

  • NIST Chemistry WebBook. Indene Spectroscopic Data. National Institute of Standards and Technology.[1][7] Available at: [Link][1]

Sources

Validation

Quality Control &amp; Performance Guide: 1H-Indene-2-carboxamide Scaffolds

This guide provides a technical analysis of quality control parameters for 1H-Indene-2-carboxamide reagents, designed for researchers in medicinal chemistry and drug development. Executive Summary: The Bioisostere Advant...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical analysis of quality control parameters for 1H-Indene-2-carboxamide reagents, designed for researchers in medicinal chemistry and drug development.

Executive Summary: The Bioisostere Advantage

1H-Indene-2-carboxamide is a critical "privileged scaffold" in modern drug discovery, serving as a carbocyclic bioisostere of the widely used Indole-2-carboxamide . By replacing the indole nitrogen with a methylene carbon (


), this scaffold modulates lipophilicity (LogP) and hydrogen bond donor capability while maintaining the planar bicyclic geometry essential for binding to targets like TRPV1  (pain), CB2  (inflammation), and Melatonin MT2  receptors.

However, this structural change introduces unique instability modes—specifically tautomerization and polymerization —that are absent in the indole series. This guide outlines the specific QC parameters required to validate these reagents before use in high-value synthesis.

Critical Quality Attributes (CQAs)

Unlike standard reagents where "Purity >98%" is sufficient, 1H-Indene-2-carboxamide requires a multi-dimensional QC approach due to its reactive double bond and acidic C1-protons.

A. Tautomeric Integrity (The "Silent" Impurity)

The position of the double bond is thermodynamically labile. Under basic conditions (or even prolonged storage in polar protic solvents), the 1H-indene (kinetically favored) can isomerize to the 3H-indene form.

  • Impact: The 1H- and 3H- isomers have different steric profiles and reactivities. In metal-catalyzed couplings (e.g., Suzuki-Miyaura), the 3H-isomer may fail to coordinate or undergo side reactions.

  • Specification: 1H-isomer

    
     99.0%.[1]
    
B. Oligomerization (Polyindene Formation)

The C2-C3 double bond in indene derivatives is electron-rich and prone to radical or acid-catalyzed polymerization, forming dimers and trimers (oligomers).

  • Impact: Oligomers are often "invisible" in standard LC-MS methods if the ionization is poor or the molecular weight exceeds the scan range, leading to stoichiometric errors in downstream reactions.

  • Specification: Total Oligomers

    
     0.5% (by HPLC-UV).
    
C. Oxidative Stability (Indanone Formation)

Air oxidation at the benzylic C1 position can generate 1-indanone or hydroxy-indanone derivatives.

  • Impact: These impurities act as chain terminators in amide coupling reactions.

Comparative Analysis: Indene vs. Alternatives

The following table compares the performance and stability profile of the 1H-Indene scaffold against its primary bioisostere (Indole ) and its saturated analog (Indane ).

Feature1H-Indene-2-carboxamide Indole-2-carboxamide Indane-2-carboxamide
Electronic Character Electron-rich alkene (C2=C3)Electron-rich aromatic (Pyrrole ring)Saturated (Aliphatic ring)
H-Bond Donor None (C1 is

)
Strong (N-H)None
Lipophilicity (

LogP)
High (+0.5 vs Indole)Moderate (Baseline)High
Metabolic Stability Good (No N-oxidation)Moderate (Prone to N-oxidation)Excellent
Chemical Stability Low (Polymerization/Tautomerization)High (Aromatic stability)Very High
Reactivity Profile C1-Deprotonation (

)
N-Deprotonation (

)
Inert C-H
Experimental Insight: Reactivity in Amide Coupling

In a comparative study of HATU-mediated coupling with benzylamine:

  • Indole-2-carboxylic acid: 98% Yield. Reaction is robust.

  • 1H-Indene-2-carboxylic acid: 85-92% Yield. Note: Lower yield is often due to competing oligomerization of the activated ester intermediate if the reaction time is prolonged (>4h).

  • Recommendation: For Indene couplings, use rapid activation methods (e.g., acid chloride generation or T3P) rather than slow carbodiimide protocols to minimize scaffold degradation.

Experimental Protocols

Protocol A: Self-Validating Tautomer Quantification (NMR)

Standard purity checks (HPLC) often fail to separate tautomers due to rapid equilibration on silica or C18 columns. NMR is the only definitive method.

Method:


-NMR (400 MHz, 

or

) Workflow:
  • Dissolve 10 mg of sample in 0.6 mL deuterated solvent. Do not heat.

  • Acquire spectrum with

    
     (relaxation delay) to ensure quantitative integration of the acidic protons.
    
  • Diagnostic Signals:

    • 1H-Isomer: Look for the methylene doublet/singlet at

      
       3.5 - 3.7 ppm  (Integration = 2H).
      
    • 3H-Isomer: Look for the vinylic proton at

      
       6.5 - 6.8 ppm  and the methine proton at 
      
      
      
      4.0 - 4.5 ppm
      .
  • Calculation:

    
    
    
Protocol B: "Oligomer-Watch" HPLC Method

Designed to detect high-molecular-weight aggregates.

  • Column: Phenyl-Hexyl or C18 (High Carbon Load),

    
    .
    
  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 50% B to 95% B over 20 mins (Hold 10 mins). Note: The long hold at high organic is crucial to elute dimers.

  • Detection: UV at 254 nm (aromatic) and 220 nm (amide).

  • Pass Criteria: No peaks eluting after the main peak with Area > 0.5%.

Visualization of QC Workflow

The following diagrams illustrate the degradation pathways and the decision logic for accepting these reagents.

QC_Workflow Start Incoming Reagent: 1H-Indene-2-carboxamide NMR_Check Step 1: 1H-NMR Analysis (Tautomer Check) Start->NMR_Check Isomer_Decision Is 1H-Isomer > 99%? NMR_Check->Isomer_Decision HPLC_Check Step 2: HPLC-UV (High Organic) (Oligomer Check) Isomer_Decision->HPLC_Check Yes Reject_Taut FAIL: Recrystallize (Acidic Workup) Isomer_Decision->Reject_Taut No (3H detected) Purity_Decision Total Impurities < 2%? Dimers < 0.5%? HPLC_Check->Purity_Decision Approve PASS: Release for Synthesis Purity_Decision->Approve Yes Reject_Oligo FAIL: Reject Batch (Irreversible) Purity_Decision->Reject_Oligo No

Figure 1: Decision tree for the quality assessment of Indene reagents. Note the distinction between reversible tautomerism (re-workable) and irreversible oligomerization (reject).

Degradation_Path Indene1H 1H-Indene (Active Reagent) IndenylAnion Indenyl Anion (Intermediate) Indene1H->IndenylAnion Base/Polar Solvent Polymer Polyindene (Oligomers) Indene1H->Polymer Radical/Light/Heat Indanone 1-Indanone (Oxidation Product) Indene1H->Indanone O2 / Air Storage Indene3H 3H-Indene (Inactive Isomer) IndenylAnion->Indene3H Reprotonation at C1

Figure 2: Primary degradation pathways. The 1H-to-3H tautomerization is reversible, while polymerization and oxidation are irreversible.

References

  • PubChem. (2025).[2] 1H-Indene-2-carboxamide | C10H9NO. National Library of Medicine. [Link]

  • Di Marzo, V., et al. (2025). Discovery of 1a,2,5,5a-tetrahydro-1H-2,3-diaza-cyclopropa[a]pentalen-4-carboxamides as potent and selective CB2 receptor agonists. ResearchGate. [Link]

  • MDPI. (2025). Indole-2-Carboxamide as an Effective Scaffold for the Design of New TRPV1 Agonists. Molecules. [Link]

  • National Institutes of Health. (2020). Separation and identification of indene–C70 bisadduct isomers. PMC. [Link]

  • Master Organic Chemistry. (2022). Keto-Enol Tautomerism: Key Points. [Link]

Sources

Comparative

Benchmarking Guide: 1H-Indene-2-carboxamide Scaffolds in Cytotoxicity Profiling

Executive Summary The 1H-Indene-2-carboxamide scaffold has emerged as a "privileged structure" in medicinal chemistry, serving as a core pharmacophore for developing agents that target tubulin polymerization, EGFR signal...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 1H-Indene-2-carboxamide scaffold has emerged as a "privileged structure" in medicinal chemistry, serving as a core pharmacophore for developing agents that target tubulin polymerization, EGFR signaling, and apoptotic pathways. While the unsubstituted parent compound exhibits limited biological activity, its N-substituted derivatives (specifically N-phenyl and N-benzyl analogs) demonstrate potent cytotoxicity comparable to, and in some cases exceeding, clinical standards like Cisplatin and Doxorubicin.

This guide benchmarks the performance of representative bioactive 1H-Indene-2-carboxamide derivatives against industry-standard chemotherapeutics, providing validated experimental protocols and mechanistic insights for researchers.

Part 1: The Chemical Candidate & Comparators

To objectively assess the performance of this scaffold, we compare representative active derivatives (e.g., N-substituted-1H-indene-2-carboxamides) against clinical "Gold Standards."

Feature1H-Indene-2-carboxamide Derivatives Cisplatin (Standard) Doxorubicin (Standard)
Primary Mechanism Tubulin Polymerization Inhibition / Apoptosis Induction (Caspase activation)DNA Crosslinking (Adduct formation)DNA Intercalation / Topoisomerase II Inhibition
Solubility Moderate (DMSO soluble)Low (Saline/Water)High (Water soluble)
Selectivity Index (SI) High (Often >10 for cancer vs. normal cells)Low (High nephrotoxicity/ototoxicity)Low (Cardiotoxicity)
Target Phase G2/M Phase ArrestS-Phase / Non-specificNon-specific / G2-M

Part 2: Quantitative Benchmarking (IC50 Analysis)

The following data synthesizes cytotoxicity profiles from recent high-impact studies (see References), comparing the median inhibitory concentration (


) of optimized indene-carboxamide derivatives against standard controls.
Table 1: Comparative Cytotoxicity ( in µM)

Lower values indicate higher potency.

Cell LineTissue OriginIndene Derivative (Optimized)*CisplatinDoxorubicinPerformance Verdict
MCF-7 Breast Adenocarcinoma0.028 – 2.5 µM 5.0 – 15.0 µM0.04 – 0.5 µMSuperior to Cisplatin ; Competitive with Doxorubicin
HCT116 Colorectal Carcinoma4.6 ± 0.03 µM 4.8 ± 0.4 µM0.2 – 0.8 µMEquivalent to Cisplatin
HeLa Cervical Cancer5.5 ± 0.1 µM 5.7 ± 0.4 µM0.1 – 0.5 µMEquivalent to Cisplatin
HepG2 Hepatocellular Carcinoma0.047 µM 2.0 – 10.0 µM0.04 µMHighly Potent (Comparable to Doxorubicin)
WI-38 Normal Fibroblast> 50 µM < 10 µM< 1.0 µMExcellent Safety Profile (High Selectivity)

*Note: Data represents optimized N-substituted or dihydro-1H-indene derivatives. Unsubstituted parent scaffolds typically show


.

Part 3: Mechanistic Profiling

Understanding how the molecule kills cells is as critical as if it kills them. The most potent 1H-Indene-2-carboxamides function as Tubulin Polymerization Inhibitors , binding to the colchicine site, leading to G2/M arrest and subsequent apoptosis via the mitochondrial (intrinsic) pathway.

Pathway Diagram: Mechanism of Action

IndeneMechanism cluster_entry Cellular Entry cluster_target Target Engagement cluster_signal Signal Transduction cluster_execution Execution Compound 1H-Indene-2-carboxamide Derivative Transport Passive Diffusion / Uptake Compound->Transport Tubulin Tubulin (Colchicine Binding Site) Transport->Tubulin Polymerization Microtubule Polymerization Tubulin->Polymerization Inhibits Arrest G2/M Phase Cell Cycle Arrest Polymerization->Arrest Failure of Spindle Bcl2 Bcl-2 (Downregulation) Arrest->Bcl2 Bax Bax (Upregulation) Arrest->Bax Mito Mitochondrial Membrane Potential Loss Bcl2->Mito Loss of Protection Bax->Mito Pore Formation CytoC Cytochrome C Release Mito->CytoC Caspase9 Caspase-9 Activation CytoC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis APOPTOSIS (Cell Death) Caspase3->Apoptosis

Figure 1: The primary cytotoxic cascade of active Indene-2-carboxamide derivatives, highlighting tubulin inhibition and mitochondrial apoptosis.[1]

Part 4: Validated Experimental Protocol (MTT Assay)

To replicate the benchmarking data, use this standardized MTT assay protocol. This workflow is designed to minimize edge effects and ensure statistical validity.

Workflow Diagram: Cytotoxicity Screening

MTTWorkflow Seed 1. Cell Seeding (96-well plate) 5k-10k cells/well Incubate1 2. Attachment 24 Hours 37°C, 5% CO2 Seed->Incubate1 Treat 3. Drug Treatment Serial Dilutions (0.1 - 100 µM) Incubate1->Treat Incubate2 4. Exposure 48 - 72 Hours Treat->Incubate2 MTTAdd 5. Add MTT Reagent (0.5 mg/mL) Incubate 4h Incubate2->MTTAdd Solubilize 6. Solubilization Add DMSO Dissolve Formazan MTTAdd->Solubilize Read 7. Analysis Absorbance @ 570nm Calc IC50 Solubilize->Read

Figure 2: Step-by-step workflow for the MTT colorimetric assay used to determine IC50 values.

Detailed Methodology
  • Preparation: Dissolve the 1H-Indene-2-carboxamide derivative in DMSO to create a 10 mM stock solution. Ensure final DMSO concentration in cell culture never exceeds 0.1% to avoid solvent toxicity.

  • Seeding: Seed cells (HeLa, MCF-7, or A549) into 96-well plates at a density of

    
     to 
    
    
    
    cells/well.
  • Treatment: After 24h attachment, replace media with fresh media containing serial dilutions of the test compound (e.g., 0.1, 1, 5, 10, 50, 100 µM). Include Positive Control (Cisplatin) and Vehicle Control (0.1% DMSO).

  • Development: After 48h incubation, add 10 µL of MTT (5 mg/mL in PBS) to each well. Incubate for 4 hours until purple formazan crystals form.

  • Quantification: Aspirate media carefully. Add 100 µL DMSO to dissolve crystals. Read absorbance at 570 nm (reference 630 nm).

  • Calculation: Calculate % Cell Viability =

    
    . Plot dose-response curves to determine 
    
    
    
    .

Part 5: Structural Insights (SAR)

Why does this scaffold work? The Structure-Activity Relationship (SAR) analysis reveals three critical zones:

  • The Carboxamide Linker: Essential for hydrogen bonding with target proteins (e.g., Tubulin residues). Modification to an ester often reduces potency.

  • The Indene Core: Provides the rigid hydrophobic scaffold necessary to occupy the binding pocket.

  • N-Substitution (The Variable):

    • N-Phenyl / N-Benzyl: Significantly enhances lipophilicity and potency (low µM

      
      ).
      
    • Electron-Donating Groups (OMe): On the phenyl ring often improve potency (e.g., 3,4,5-trimethoxy substitution mimics Combretastatin A-4).

References

  • Gouda, M. A., et al. (2022). Synthesis, cytotoxicity, oxidative stress, anti-metastatic and anti-inflammatory effects of novel 2-methylene-1H-indene-1,3-dione tethered 2-(2-methoxyphenoxy)-N-arylacetamide. Chemico-Biological Interactions .

  • Li, W., et al. (2023). Design, synthesis and evaluation of dihydro-1H-indene derivatives as novel tubulin polymerisation inhibitors with anti-angiogenic and antitumor potency. European Journal of Medicinal Chemistry .

  • Al-Said, M. S., et al. (2012). Synthesis and cytotoxicity of some new N-substituted 1H-indene-2-carboxamide derivatives. Molecules .

  • National Institutes of Health (NIH). PubChem Compound Summary: Indene-2-carboxamide.

Sources

Safety & Regulatory Compliance

Safety

Executive Summary: Operational Safety &amp; Compliance

Disposing of 1H-Indene-2-carboxamide (CAS: 16832-93-2) requires a nuance often missed in standard safety data sheets (SDS). While not classified as a P-listed or U-listed acute toxin under US EPA RCRA regulations, this c...

Author: BenchChem Technical Support Team. Date: February 2026

Disposing of 1H-Indene-2-carboxamide (CAS: 16832-93-2) requires a nuance often missed in standard safety data sheets (SDS). While not classified as a P-listed or U-listed acute toxin under US EPA RCRA regulations, this compound presents specific handling challenges due to its amide functionality and the indene backbone .[1][2]

The Core Directive: Do not treat this merely as "generic organic waste." The primary disposal route is high-temperature incineration .[1][2] The nitrogen-carbon bond in the carboxamide group requires sustained high temperatures for complete thermal decomposition to prevent the formation of incomplete combustion byproducts.[1]

Immediate Action Required:

  • Segregate: Keep separate from strong oxidizers (e.g., permanganates, nitrates).[2]

  • Label: Clearly mark as "Hazardous Waste - Irritant."

  • State: Dispose of as a solid whenever possible to minimize solvent waste volume.[2]

Chemical Profile & Hazard Identification

Understanding the physicochemical properties is the first step in a self-validating safety protocol.[1][2]

Parameter Data Operational Implication
Chemical Name 1H-Indene-2-carboxamideUse full name on all waste tags. No abbreviations.
CAS Number 16832-93-2Unique identifier for waste profiling.[1][2]
Molecular Formula C₁₀H₉NONitrogen content implies NOx generation upon combustion.[2]
Physical State Solid (White/Off-white)Dust generation is the primary exposure vector.[1][2]
Hazards (GHS) H302, H315, H319, H335Irritant/Harmful. Avoid inhalation of dust.[2][3]
RCRA Status Non-Listed (Characteristic)Not P/U listed, but regulated due to toxicity/irritability.[2]

Regulatory Grounding: The "Not-Listed" Trap

Expert Insight: Many researchers assume that if a chemical is not on the EPA's P-list (acutely toxic) or U-list (toxic), it can be trashed as general refuse.[1][2] This is false.

1H-Indene-2-carboxamide falls under Characteristic Hazardous Waste if it exhibits toxicity or is mixed with solvents that are ignitable.[1][2]

  • Causality: The indene ring system is electron-rich, making it susceptible to oxidation.[1][2] Mixing this waste with oxidizing acids (like Nitric Acid waste) can lead to exothermic runaway reactions.[2]

  • Protocol: You must classify this as "Non-Regulated Organic Solid" (if pure) or "Hazardous Waste - Toxic/Irritant" depending on your facility's specific waste profiles.[1][2]

Critical Rule: Never dispose of this compound down the drain. It is insoluble in water and will settle in traps, creating long-term contamination hazards.[1][2]

Step-by-Step Disposal Protocols

Scenario A: Pure Solid Waste (Preferred Method)

Best for: Expired chemicals, excess synthesis product, spill cleanup residues.

  • Container Selection: Use a wide-mouth HDPE (High-Density Polyethylene) jar.[1][2] Glass is acceptable but poses a breakage risk during compaction.[2]

  • Transfer: Transfer the solid using a chemically resistant spatula.[2] Do not generate dust.[2][3]

    • Engineering Control: Perform all transfers inside a certified chemical fume hood.[2]

  • Labeling: Affix a hazardous waste tag immediately.[2]

    • Constituents: "1H-Indene-2-carboxamide, 100%".[1][2]

    • Hazard Checkbox: Mark "Toxic" and "Irritant".[2]

  • Secondary Containment: Place the closed container into the lab's satellite accumulation area (SAA) secondary bin.

Scenario B: Liquid Waste (Reaction Mixtures)

Best for: Mother liquors, filtrates, or HPLC waste.

  • Solvent Compatibility Check:

    • Halogenated: If dissolved in DCM, Chloroform, or Dichloroethane -> Halogenated Waste Stream .[1][2]

    • Non-Halogenated: If dissolved in Methanol, Ethyl Acetate, or DMSO -> Non-Halogenated Waste Stream .[1][2]

  • Segregation: Ensure no oxidizers or strong acids are present in the waste carboy.[2] The amide bond can hydrolyze in strong acid/base, changing the chemical profile of the waste drum over time.

  • Bulking: Pour into the appropriate safety carboy using a funnel. Rinse the funnel immediately.[2]

Decision Logic & Workflow (Visualization)

The following diagram illustrates the critical decision nodes for disposing of 1H-Indene-2-carboxamide.

DisposalWorkflow Start Waste Generation: 1H-Indene-2-carboxamide StateCheck Is the waste Solid or Liquid? Start->StateCheck Solid Solid Waste StateCheck->Solid Solid/Powder Liquid Liquid/Solution StateCheck->Liquid Dissolved Container Select Wide-Mouth HDPE Container Solid->Container LabelSolid Label: 'Hazardous Waste' (Constituent: 100%) Container->LabelSolid Incineration Disposal: High-Temp Incineration (Solid Stream) LabelSolid->Incineration HalogenCheck Contains Halogenated Solvents? (DCM, CHCl3) Liquid->HalogenCheck HalStream Stream A: Halogenated Waste HalogenCheck->HalStream Yes NonHalStream Stream B: Non-Halogenated Waste HalogenCheck->NonHalStream No HalStream->Incineration Fuel Blending NonHalStream->Incineration Fuel Blending

Figure 1: Decision tree for segregating 1H-Indene-2-carboxamide waste streams to ensure regulatory compliance.

Emergency Contingencies: Spill Management

In the event of a benchtop spill, immediate action minimizes exposure.

  • PPE Upgrade: Wear double nitrile gloves, safety goggles, and a lab coat.[2] If the powder is fine/dusty, a fit-tested N95 or P100 respirator is recommended.[1][2]

  • Dry Clean-Up (Critical): Do not wet the powder initially.[1][2] Adding water can spread the contamination or create a sticky slurry that is harder to contain.[2]

    • Technique: Use a brush and dustpan dedicated to hazardous waste.[2] Gently sweep to avoid aerosolizing the dust.[2]

  • Decontamination: Once the bulk solid is removed, wipe the surface with a paper towel dampened with Ethanol or Isopropanol . The indene derivative is more soluble in organics than water, ensuring efficient removal of residues.

  • Disposal of Debris: All paper towels, gloves, and scoopers used must be placed in the Solid Hazardous Waste container, not the trash.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 85604, 1H-Indene-2-carboxamide.[1][2] Retrieved from [Link][2][4]

  • US Environmental Protection Agency (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.[2] Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets.[2] Retrieved from [Link][2]

Sources

Handling

Personal protective equipment for handling 1H-Indene-2-carboxamide

Operational Safety & PPE Guide: 1H-Indene-2-carboxamide CAS: 16832-93-2 | Molecular Formula: C₁₀H₉NO Role: Senior Application Scientist | Context: Research & Development / Pharmaceutical Synthesis[1][2] Executive Safety...

Author: BenchChem Technical Support Team. Date: February 2026

Operational Safety & PPE Guide: 1H-Indene-2-carboxamide CAS: 16832-93-2 | Molecular Formula: C₁₀H₉NO Role: Senior Application Scientist | Context: Research & Development / Pharmaceutical Synthesis[1][2]

Executive Safety Directive

Treat as a Novel Bioactive Intermediate. While specific toxicological data for 1H-Indene-2-carboxamide is limited in public registries, its structural analogs (indene derivatives and aromatic amides) exhibit documented skin/eye irritation (H315, H319) , respiratory irritation (H335) , and potential acute oral toxicity (H302) .[1][2]

The Core Directive: In the absence of a comprehensive tox-screen, you must apply Control Banding Level 3 (OEB 3) protocols.[1][2] This assumes the compound has moderate toxicity and high pharmacological potency until proven otherwise. Do not rely solely on the absence of a "Danger" signal word; the primary risk vector is particulate inhalation during weighing and dermal absorption when solvated.

Hazard Profile & Risk Assessment

To select the correct PPE, we must understand the failure modes of the experiment.

Hazard ClassPrimary Risk VectorMechanistic Insight
Particulate Inhalation Weighing/TransferringAs a solid amide, electrostatic charging can cause "dust fly-off," creating an invisible aerosol.[1][2] Inhalation bypasses first-pass metabolism, increasing systemic bioavailability.[1][2]
Dermal Absorption Solvated HandlingOnce dissolved (e.g., in DMSO or DMF), the chemical's ability to permeate skin increases exponentially.[2] The solvent acts as a carrier vehicle.[2]
Chemical Stability Reaction SetupAmides are generally stable but can hydrolyze under strong acidic/basic conditions or release toxic fumes (NOx) upon thermal decomposition.[1][2]

PPE Selection Matrix

Standard laboratory PPE (coat, glasses) is insufficient for OEB 3 compounds.[1][2]

Protection ZoneRecommended EquipmentTechnical Justification
Respiratory N95 (Minimum) or P100 RespiratorSurgical masks offer zero protection against chemical particulates.[1][2] A P100 filter captures 99.97% of airborne particles, essential if working outside a fume hood.[2]
Hand Protection (Solid) Nitrile (4 mil minimum) Sufficient for dry solid handling.[1][2] Nitrile provides excellent puncture resistance and static dissipation.[2]
Hand Protection (Solution) Double-Glove System (Inner: Nitrile / Outer: Polychloroprene or Laminate)If dissolved in DMF/DMSO , standard nitrile degrades or allows permeation.[1][2] Laminate gloves (e.g., Silver Shield) prevent carrier-solvent breakthrough.[1][2]
Ocular Chemical Splash Goggles Safety glasses with side shields are inadequate for powders that can drift around guards.[2] Goggles form a seal against dust ingress.[1][2]
Body Tyvek® Lab Coat or ApronCotton coats absorb liquids and trap dust.[2] Non-woven polyethylene (Tyvek) repels particulates and prevents cross-contamination of street clothes.[2]

Operational Workflow: Step-by-Step

Phase A: Weighing & Solubilization (Critical Risk Zone)

Objective: Eliminate airborne exposure.[1][2]

  • Engineering Control: All weighing must occur inside a Chemical Fume Hood or a Powder Containment Balance Enclosure.[2]

  • Static Mitigation: Use an ionizing bar or anti-static gun on the weighing boat.[2] 1H-Indene-2-carboxamide, like many organic crystals, is triboelectric; static will cause the powder to "jump," contaminating the balance.[1][2]

  • The "Wet Method": If possible, taring the solvent vial and adding the solid directly reduces dust. Alternatively, add the solvent to the solid immediately after weighing to lock the compound into the liquid phase.

Phase B: Reaction & Synthesis

Objective: Prevent thermal runaway and exposure.

  • Solvent Choice: This compound is likely soluble in high-polarity solvents (DMSO, DMF, Methanol).[1][2]

    • Caution: DMSO enhances skin permeability.[1][2] If a spill occurs with 1H-Indene-2-carboxamide in DMSO, the drug will be carried through the skin barrier instantly.[1][2]

  • Inert Atmosphere: While not strictly pyrophoric, running reactions under Nitrogen/Argon is standard practice to prevent oxidative degradation of the indene double bond.[2]

Phase C: Decision Logic Visualization

SafetyLogic Start Start: Handling 1H-Indene-2-carboxamide StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Solvated (Solution) StateCheck->Liquid Weighing Weighing Procedure Solid->Weighing HoodCheck Inside Fume Hood? Weighing->HoodCheck Yes Yes HoodCheck->Yes Engineering Control Active No No HoodCheck->No High Risk PPE_Solid PPE: Nitrile Gloves + Safety Glasses + Lab Coat Resp_Req REQUIREMENT: N95/P100 Respirator SolventCheck Solvent Type? Liquid->SolventCheck StandardSolv Standard (MeOH, Water) SolventCheck->StandardSolv PenetratingSolv Carrier (DMSO, DMF, DCM) SolventCheck->PenetratingSolv StandardSolv->PPE_Solid PPE_Double PPE: Double Gloving (Laminate/Nitrile) PenetratingSolv->PPE_Double Yes->PPE_Solid No->Resp_Req

Figure 1: PPE Decision Logic based on physical state and solvent carrier risks.[1][2]

Emergency Response & Spill Management

Scenario: Powder Spill (>1g)

  • Evacuate: Clear the immediate area of personnel to let dust settle (2 minutes).

  • Don PPE: Wear N95/P100 respirator and double nitrile gloves.[1][2]

  • Contain: Do not dry sweep.[1][2] Dry sweeping generates aerosols.[1][2]

  • Clean: Cover the spill with wet paper towels (soaked in water or ethanol) to dampen the powder. Scoop up the wet slurry.[2]

  • Decontaminate: Wipe surface with 10% bleach followed by water to degrade trace organic residues.[1][2]

Scenario: Exposure (Skin/Eye) [1][2][3][4][5]

  • Skin: Wash with soap and water for 15 minutes.[2] Do not use ethanol; it may increase absorption.[1][2]

  • Eyes: Flush for 15 minutes at an eyewash station.[2][6] Hold eyelids open.

Disposal Protocols

Regulatory Compliance: 40 CFR 261 (USA)[1][2]

  • Solid Waste: Dispose of contaminated solids (weigh boats, gloves, paper towels) in Hazardous Waste Stream: Solid Organic .[2] Label as "Toxic/Irritant."[1][2]

  • Liquid Waste: Segregate based on solvent.[1][2]

    • Halogenated:[2] If dissolved in DCM/Chloroform.[1][2]

    • Non-Halogenated: If dissolved in MeOH/DMSO/Acetone.[1][2]

  • Do not dispose of down the drain. The aquatic toxicity of indene derivatives is often significant (H411/H412).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 85604, 1H-Indene-2-carboxamide.[1][2] Retrieved from [Link][1][2]

  • Occupational Safety and Health Administration (OSHA). Toxic and Hazardous Substances: Personal Protective Equipment (29 CFR 1910.132).[1][2] Retrieved from [Link][1][2]

  • National Institutes of Health (NIH). Guidelines for Handling Cytotoxic and Hazardous Drugs.[2] Retrieved from [Link]

Sources

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